Product packaging for VK-II-86(Cat. No.:)

VK-II-86

Cat. No.: B560432
M. Wt: 420.5 g/mol
InChI Key: OHYHNEODRHJYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Novel selective ryanodine receptor type 2 (RyR2) antagonists>Novel selective ryanodine receptor type 2 (RyR2) antagonist, inhibiting store-overload-induced Ca2+ release (SOICR) and lacking the beta-blocking activity;  High Quality Biochemicals for Research Uses

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N2O4 B560432 VK-II-86

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYHNEODRHJYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VK-II-86: A Carvedilol Analogue Devoid of Beta-Blockade for the Treatment of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VK-II-86 is a novel analogue of the pleiotropic cardiovascular drug carvedilol, engineered to eliminate its characteristic beta-adrenoceptor blocking activity while retaining other key pharmacological properties. This strategic modification aims to harness the beneficial antiarrhythmic effects of carvedilol, particularly its ability to suppress arrhythmogenic calcium release, without the dose-limiting side effects of bradycardia and negative inotropy associated with beta-blockade. Preclinical evidence strongly suggests that this compound offers a unique therapeutic profile, demonstrating efficacy in preventing ventricular arrhythmias induced by hypokalemia and digitalis toxicity through a multi-channel blocking mechanism and direct inhibition of ryanodine receptor 2 (RyR2). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing relevant signaling pathways.

Introduction: The Rationale for a Non-Beta-Blocking Carvedilol Analogue

Carvedilol is a widely prescribed cardiovascular agent that exhibits a complex pharmacological profile, including non-selective beta-adrenoceptor blockade, alpha-1 adrenoceptor blockade, and antioxidant properties.[1][2] Its clinical efficacy in heart failure and post-myocardial infarction is well-established.[1] A key aspect of carvedilol's action, discovered more recently, is its "biased agonism" at the β2-adrenergic receptor. This means that while it antagonizes the G-protein mediated signaling responsible for beta-blockade, it simultaneously stimulates β-arrestin-mediated signaling pathways, which may contribute to its therapeutic benefits.[1][3]

However, the beta-blocking activity of carvedilol can also lead to adverse effects such as bradycardia and hypotension, which can limit its therapeutic window. The development of this compound was driven by the hypothesis that separating the beneficial, non-beta-blocking actions of carvedilol from its beta-adrenoceptor antagonism could lead to a safer and more targeted antiarrhythmic agent. This compound was specifically designed to lack antagonist activity at β-adrenoceptors while preserving the ability to suppress store overload-induced Ca2+ release (SOICR), a critical mechanism in the genesis of certain cardiac arrhythmias.

Mechanism of Action: Multi-channel Effects and RyR2 Inhibition

This compound exerts its antiarrhythmic effects through a multi-faceted mechanism, primarily centered on the normalization of intracellular calcium homeostasis and repolarization reserve, particularly under pro-arrhythmic conditions like hypokalemia.

Ion Channel Modulation

Studies have shown that this compound does not significantly alter action potential parameters under normal physiological conditions (normokalemia). However, in the context of hypokalemia, which is known to induce action potential prolongation and depolarization, this compound effectively prevents these pathological changes. This is achieved through the modulation of several key ion currents:

  • Inward Rectifier Potassium Current (IK1): Hypokalemia is associated with a reduction in IK1, contributing to resting membrane potential depolarization. This compound prevents this decrease in IK1.

  • Rapid Delayed Rectifier Potassium Current (IKr): A decrease in IKr during hypokalemia leads to prolonged repolarization. This compound counteracts this effect, helping to normalize the action potential duration.

  • Late Sodium Current (INa-L): An increase in the late sodium current is a pro-arrhythmic consequence of hypokalemia. This compound prevents this increase in INa-L.

  • L-type Calcium Current (ICa): Hypokalemia can lead to an increase in ICa, contributing to calcium overload. This compound prevents this pathological increase.

Ryanodine Receptor 2 (RyR2) Inhibition and Suppression of SOICR

A crucial aspect of this compound's mechanism is its direct inhibitory effect on the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. By inhibiting RyR2, this compound effectively suppresses store overload-induced Ca2+ release (SOICR), a phenomenon implicated in delayed afterdepolarizations and triggered arrhythmias, particularly in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) and digitalis toxicity. This action is retained from its parent compound, carvedilol.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Ventricular Arrhythmias in a Murine Model of Hypokalemia

Treatment GroupIncidence of Ventricular ArrhythmiasReduction in Arrhythmia Incidence
Low [K+] ControlHigh-
Dantrolene (RyR2 inhibitor)Reduced by 94%94%
This compoundPrevented all arrhythmias100%

Table 2: Effect of this compound on Ion Channel Currents in Hypokalemia

Ion CurrentEffect of HypokalemiaEffect of this compound in Hypokalemia
IK1DecreasedPrevented decrease
IKrDecreasedPrevented decrease
INa-LIncreasedPrevented increase
ICaIncreasedPrevented increase

Table 3: Effect of this compound on Ouabain-Induced Cardiotoxicity in Rat Cardiac Myocytes

ParameterOuabainOuabain + this compound (1 µmol/L)
Frequency of Spontaneous ContractionsIncreasedSignificantly reduced
Frequency of Ca2+ WavesIncreasedSignificantly reduced
ApoptosisIncreasedSignificantly reduced
InotropyIncreasedNo effect on ouabain-induced inotropy

Table 4: Effect of this compound on Ventricular Tachycardia (VT) in a Mouse Model of CPVT (RyR2-R4496C+/-)

TreatmentDoseVT Duration ReductionHeart Rate Reduction
Carvedilol1.6 mg kg−1 day−179%36%
This compound3.4 mg kg−1 day−199.9%8% (not significant)

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

Langendorff-perfused Murine Heart Model for Hypokalemia-Induced Arrhythmias
  • Animal Model: C57BL/J6 mice.

  • Heart Preparation: Hearts were isolated and retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit solution at 37°C.

  • Induction of Hypokalemia: The potassium concentration ([K+]) in the perfusate was lowered from a normal level of 4 mM to 2 mM to induce hypokalemia.

  • Drug Administration: this compound (1 µM) or dantrolene (1 µM) was added to the perfusate during the equilibration period before the induction of hypokalemia.

  • Electrophysiological Recordings: Surface ECG and ventricular action potentials were recorded to assess arrhythmia incidence and action potential parameters.

Whole-Cell Patch Clamping for Ion Channel Analysis
  • Cell Preparations: Ventricular cardiomyocytes were isolated from murine and canine hearts. HEK-293 cells transfected with KCNH2 (encoding the IKr channel) were also used.

  • Recording Technique: The whole-cell patch-clamp technique in voltage-clamp mode was used to record specific ion currents (IK1, INa-L, ICa, IKr).

  • Experimental Conditions: Recordings were made under normokalemic and hypokalemic conditions in the presence or absence of this compound.

Ouabain-Induced Cardiotoxicity in Isolated Rat Cardiomyocytes
  • Cell Isolation: Ventricular myocytes were isolated from adult male Wistar rats.

  • Induction of Cardiotoxicity: Cells were exposed to a toxic dose of ouabain (50 µmol/L).

  • Drug Treatment: Cells were pre-treated with this compound (1 µmol/L) before ouabain exposure.

  • Measurements:

    • Cell Contraction: Cell length was monitored to assess contractility and the frequency of spontaneous contractions.

    • Calcium Imaging: Confocal microscopy with fluorescent Ca2+ indicators was used to measure the frequency of Ca2+ sparks and waves.

    • Apoptosis Assays: Cellular viability and apoptosis were assessed after 24 hours of culture.

In Vivo Model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
  • Animal Model: RyR2-R4496C+/- knock-in mice, which are genetically predisposed to CPVT.

  • Induction of Arrhythmias: Ventricular tachycardias were induced by intraperitoneal injection of epinephrine and caffeine.

  • Drug Administration: this compound was administered to the mice.

  • ECG Monitoring: ECG recordings were used to determine the duration of ventricular tachycardia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this document.

Hypokalemia_Arrhythmogenesis_and_VKII86_Intervention cluster_hypokalemia Hypokalemia ([K+]o) cluster_cellular_effects Cellular Pro-arrhythmic Effects cluster_arrhythmia Arrhythmogenesis cluster_vkii86 This compound Intervention Hypokalemia Low Extracellular K+ IK1_down ↓ IK1 Hypokalemia->IK1_down IKr_down ↓ IKr Hypokalemia->IKr_down INaL_up ↑ INa-L Hypokalemia->INaL_up ICa_up ↑ ICa Hypokalemia->ICa_up RMP_depol RMP Depolarization IK1_down->RMP_depol AP_prolong AP Prolongation IKr_down->AP_prolong INaL_up->AP_prolong Ca_overload Ca2+ Overload ICa_up->Ca_overload Arrhythmia Ventricular Arrhythmias RMP_depol->Arrhythmia AP_prolong->Arrhythmia Ca_overload->Arrhythmia VKII86 This compound VKII86->IK1_down Prevents VKII86->IKr_down Prevents VKII86->INaL_up Prevents VKII86->ICa_up Prevents

Caption: this compound's mechanism in preventing hypokalemia-induced arrhythmias.

SOICR_Pathway_and_VKII86_Inhibition cluster_stimulus Pro-arrhythmic Stimuli cluster_sr Sarcoplasmic Reticulum (SR) cluster_consequences Cellular Consequences cluster_arrhythmia Arrhythmogenesis cluster_vkii86 This compound Intervention Stimuli Catecholamines Digitalis Toxicity SR_Ca_Load ↑ SR Ca2+ Load Stimuli->SR_Ca_Load RyR2 RyR2 SR_Ca_Load->RyR2 SOICR Store Overload-Induced Ca2+ Release (SOICR) RyR2->SOICR Opens Ca_waves Spontaneous Ca2+ Waves SOICR->Ca_waves DADs Delayed Afterdepolarizations (DADs) Ca_waves->DADs Arrhythmia Triggered Arrhythmias (e.g., CPVT) DADs->Arrhythmia VKII86 This compound VKII86->RyR2 Inhibits

Caption: Inhibition of SOICR by this compound to prevent triggered arrhythmias.

Experimental_Workflow_Hypokalemia_Model cluster_prep Preparation cluster_perfusion Perfusion Protocol cluster_recording Data Acquisition cluster_analysis Analysis Isolate_Heart Isolate Murine Heart Langendorff Mount on Langendorff Apparatus Isolate_Heart->Langendorff Equilibration Equilibration with Krebs-Henseleit (4 mM K+) Langendorff->Equilibration Treatment Add Vehicle or this compound Equilibration->Treatment Hypokalemia Switch to Low K+ Perfusate (2 mM K+) Treatment->Hypokalemia ECG_AP_Recording Record Surface ECG and Ventricular Action Potentials Hypokalemia->ECG_AP_Recording Arrhythmia_Analysis Quantify Arrhythmia Incidence ECG_AP_Recording->Arrhythmia_Analysis AP_Analysis Analyze Action Potential Parameters ECG_AP_Recording->AP_Analysis

Caption: Workflow for studying this compound in a hypokalemia arrhythmia model.

Conclusion and Future Directions

This compound represents a promising new approach in antiarrhythmic drug development. By dissecting the pharmacological activities of carvedilol and selectively eliminating its beta-blocking properties, this compound offers the potential for a more targeted and better-tolerated treatment for arrhythmias driven by calcium dysregulation. The preclinical data strongly support its efficacy in preventing arrhythmias in models of hypokalemia and digitalis toxicity without the hemodynamic side effects associated with beta-blockade.

Future research should focus on further elucidating the precise molecular interactions between this compound and its target ion channels and the RyR2 receptor. Investigating its efficacy in a broader range of arrhythmia models, including those related to heart failure and other forms of structural heart disease, will be crucial. Ultimately, the progression of this compound into clinical trials will be necessary to determine its safety and efficacy in human patients. The unique pharmacological profile of this compound makes it an exciting candidate for the treatment of hypokalemia-induced arrhythmias and other arrhythmic conditions caused by delayed repolarization or Ca2+ overload.

References

The Pharmacological Profile of VK-II-86: A Multi-Channel Inhibitor for the Prevention of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VK-II-86 is a novel carvedilol analogue with a unique pharmacological profile, demonstrating significant potential for the treatment of cardiac arrhythmias, particularly those induced by hypokalaemia. Unlike its parent compound, this compound is characterized by its lack of significant β-adrenoceptor antagonist activity, while retaining and enhancing other crucial anti-arrhythmic properties. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, multi-channel inhibitory effects, and preclinical efficacy. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

Ventricular arrhythmias are a major cause of morbidity and mortality worldwide. Hypokalaemia, a common electrolyte disturbance, is a significant risk factor for the development of these life-threatening arrhythmias. The primary arrhythmogenic mechanisms in hypokalaemia involve prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and intracellular calcium (Ca²⁺) overload, which leads to delayed afterdepolarizations (DADs). Current anti-arrhythmic therapies often have limitations, including pro-arrhythmic effects and incomplete efficacy.

This compound has emerged as a promising therapeutic candidate. It is a structural analogue of carvedilol, a non-selective beta-blocker with additional anti-oxidant and α-blocking properties. However, this compound has been specifically designed to minimize β-adrenergic blockade, thereby potentially avoiding adverse effects such as bradycardia and hypotension associated with high doses of carvedilol. This allows for the titration of its primary anti-arrhythmic effects, which are mediated through the modulation of multiple cardiac ion channels and the inhibition of aberrant Ca²⁺ release.

Mechanism of Action and Pharmacodynamics

This compound exerts its anti-arrhythmic effects through a multi-faceted mechanism, primarily by normalizing ion channel function and calcium homeostasis, which are disrupted during pro-arrhythmic conditions like hypokalaemia.

Multi-Channel Inhibition

This compound has been shown to counteract the pathological alterations in several key cardiac ion currents that contribute to arrhythmogenesis in hypokalaemia.[1][2][3]

  • Inward Rectifier Potassium Current (IK1): Hypokalaemia leads to a reduction in IK1, causing depolarization of the resting membrane potential and prolongation of the APD. This compound prevents this decrease in IK1, helping to stabilize the resting membrane potential and shorten the APD.[1][3]

  • Rapid Delayed Rectifier Potassium Current (IKr): A decrease in IKr during hypokalaemia further contributes to APD prolongation. This compound also prevents the reduction of this critical repolarizing current.

  • Late Sodium Current (INa-L): Hypokalaemia is associated with an increase in the late sodium current, which contributes to APD prolongation and intracellular Na⁺ accumulation, indirectly leading to Ca²⁺ overload. This compound inhibits this enhanced INa-L.

  • L-type Calcium Current (ICa): An increase in the L-type calcium current during hypokalaemia contributes to Ca²⁺ overload. This compound counteracts this increase, thereby reducing the trigger for Ca²⁺-dependent arrhythmias.

Inhibition of Ryanodine Receptor 2 (RyR2) and Store Overload-Induced Ca²⁺ Release (SOICR)

A crucial aspect of this compound's pharmacology is its ability to directly inhibit the ryanodine receptor 2 (RyR2), the primary Ca²⁺ release channel in the sarcoplasmic reticulum. By inhibiting RyR2, this compound effectively suppresses store overload-induced Ca²⁺ release (SOICR), a key trigger for DADs and ventricular arrhythmias. This action is independent of its effects on sarcolemmal ion channels.

Antioxidant Effects

Hypokalaemia is associated with increased oxidative stress in cardiomyocytes. This compound has been shown to prevent this increase in oxidative stress, which may contribute to its multi-channel effects and overall anti-arrhythmic efficacy, as many ion channels are sensitive to redox modulation.

Lack of β-Adrenoceptor Antagonism

Radioligand binding studies have demonstrated that this compound has a significantly lower affinity for β-adrenoceptors compared to carvedilol (over 2000-fold lower). This lack of potent β-blocking activity is a key feature, suggesting a potentially better safety profile with respect to heart rate and blood pressure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Efficacy of this compound on Arrhythmia Incidence

Experimental ModelConditionTreatmentEffect on ArrhythmiaReference
Explanted Murine HeartsLow [K⁺]Dantrolene94% reduction
Explanted Murine HeartsLow [K⁺]This compound (1 µM)Complete prevention

Table 2: Effect of this compound (1 µM) on Action Potential Parameters in Murine Ventricular Cardiomyocytes

ParameterNormokalaemia (4 mM [K⁺])Hypokalaemia (3 mM [K⁺])Hypokalaemia (3 mM [K⁺]) + this compoundReference
APD30 (ms) 20.3 ± 2.135.1 ± 4.522.5 ± 3.2#
APD50 (ms) 35.6 ± 3.858.2 ± 6.138.9 ± 4.7#
APD90 (ms) 85.2 ± 7.9125.4 ± 10.390.1 ± 8.5#
RMP (mV) -80.1 ± 1.5-72.3 ± 2.1-78.9 ± 1.8#
*P<0.05 vs. Normokalaemia; #P<0.05 vs. Hypokalaemia

Table 3: Effect of this compound on Ion Channel Currents in Hypokalaemia

Ion CurrentEffect of HypokalaemiaEffect of this compound in HypokalaemiaReference
IK1 DecreasedPrevents decrease
IKr DecreasedPrevents decrease
INa-L IncreasedPrevents increase
ICa IncreasedPrevents increase

Table 4: Inhibitory Activity of this compound on RyR2-mediated SOICR

AssayCell LineMutantIC50Reference
Fura-2/AM dye-based fluorescenceHEK293RyR2 R4496C16.8 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Murine Langendorff Perfused Heart Model for Arrhythmia Induction
  • Animal Model: Adult C57BL6/J mice.

  • Heart Isolation and Perfusion: Hearts are rapidly excised and retrogradely perfused via the aorta on a Langendorff apparatus. The standard perfusion solution is a modified Krebs-Henseleit buffer containing (in mM): 118.5 NaCl, 25 NaHCO₃, 1.2 MgSO₄, 1.2 NaH₂PO₄, 11.1 glucose, and 2.4 CaCl₂. The solution is gassed with 95% O₂/5% CO₂ and maintained at 37°C.

  • Hypokalaemia Induction: To induce hypokalaemia, the KCl concentration in the perfusate is reduced from a normal level of 4 mM to 2 mM.

  • Drug Administration: this compound (1 µM) or dantrolene (1 µM) is added to the perfusate at the beginning of a 30-minute equilibration period.

  • Electrophysiological Recording: A pseudo-ECG and ventricular action potentials are recorded simultaneously.

  • Arrhythmia Quantification: The number of non-sustained and sustained ventricular tachyarrhythmias is quantified over a 30-minute recording period.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparations:

    • Murine and Canine Ventricular Cardiomyocytes: Single ventricular myocytes are isolated by enzymatic digestion.

    • HEK-293 Cells: Human embryonic kidney 293 cells are transiently transfected with the gene encoding the channel of interest (e.g., KCNH2 for IKr).

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique is used.

  • Solutions: The composition of the internal (pipette) and external (bath) solutions is tailored to isolate the specific ion current being measured.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and measure the desired ion currents (e.g., voltage ramps for IK1, step depolarizations for ICa and IKr). These protocols are generated and data acquired using software such as pCLAMP.

  • Data Analysis: Current amplitudes and kinetics are analyzed offline using software like Clampfit.

Measurement of Oxidative Stress
  • Cell Preparation: Isolated murine ventricular cardiomyocytes are used.

  • Fluorescent Probe: A fluorogenic probe, such as one that detects reactive oxygen species (ROS), is used.

  • Experimental Conditions: Cells are incubated under normokalaemic (4 mM [K⁺]), hypokalaemic (2 mM [K⁺]), and hypokalaemic with this compound (1 µM) conditions for 30 minutes at 37°C.

  • Imaging: Fluorescence microscopy is used to image the cells.

  • Quantification: The total fluorescence of viable, rod-shaped cells is analyzed using image analysis software (e.g., ImageJ) to compare the levels of oxidative stress between the different experimental groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the pharmacological profile of this compound.

Hypokalaemia_Arrhythmia_Pathway Hypokalaemia Hypokalaemia ([K⁺] < 3.5 mM) IK1_decr ↓ IK1 Hypokalaemia->IK1_decr IKr_decr ↓ IKr Hypokalaemia->IKr_decr INaL_incr ↑ INa-L Hypokalaemia->INaL_incr ICa_incr ↑ ICa Hypokalaemia->ICa_incr OxidativeStress ↑ Oxidative Stress Hypokalaemia->OxidativeStress RMP_depol RMP Depolarization IK1_decr->RMP_depol APD_prolong APD Prolongation IK1_decr->APD_prolong IKr_decr->APD_prolong INaL_incr->APD_prolong Ca_overload Intracellular Ca²⁺ Overload INaL_incr->Ca_overload ICa_incr->Ca_overload EAD Early Afterdepolarizations (EADs) APD_prolong->EAD DAD Delayed Afterdepolarizations (DADs) Ca_overload->DAD Arrhythmia Ventricular Arrhythmias EAD->Arrhythmia DAD->Arrhythmia VKII86 This compound VKII86->IK1_decr VKII86->IKr_decr VKII86->INaL_incr VKII86->ICa_incr VKII86->Ca_overload Direct RyR2 inhibition VKII86->OxidativeStress OxidativeStress->IK1_decr OxidativeStress->IKr_decr OxidativeStress->INaL_incr OxidativeStress->ICa_incr

Caption: Signaling pathway of hypokalaemia-induced arrhythmia and the inhibitory actions of this compound.

Experimental_Workflow_Langendorff cluster_prep Preparation cluster_perfusion Perfusion Protocol cluster_analysis Data Analysis Animal_Model C57BL6/J Mouse Heart_Isolation Heart Excision Animal_Model->Heart_Isolation Cannulation Aortic Cannulation Heart_Isolation->Cannulation Equilibration 30 min Equilibration (Normal [K⁺] ± Drug) Cannulation->Equilibration Hypokalaemia_Induction 15 min Perfusion (Low [K⁺] ± Drug) Equilibration->Hypokalaemia_Induction Recording 30 min Recording (ECG & Action Potentials) Hypokalaemia_Induction->Recording Arrhythmia_Quantification Quantify NSVT & VT Recording->Arrhythmia_Quantification

Caption: Experimental workflow for the murine Langendorff perfused heart model.

Experimental_Workflow_Patch_Clamp cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_data_analysis Data Analysis Cell_Isolation Isolate Ventricular Cardiomyocytes OR Transfect HEK-293 Cells Whole_Cell_Config Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell_Config Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell_Config->Voltage_Protocol Data_Acquisition Acquire Current Data (pCLAMP) Voltage_Protocol->Data_Acquisition Current_Analysis Analyze Current Amplitude & Kinetics (Clampfit) Data_Acquisition->Current_Analysis

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusions and Future Directions

This compound represents a promising novel anti-arrhythmic agent with a unique pharmacological profile. Its ability to prevent hypokalaemia-induced ventricular arrhythmias stems from its multi-channel inhibitory effects, direct inhibition of RyR2-mediated Ca²⁺ release, and antioxidant properties. The lack of significant β-adrenoceptor antagonism suggests a favorable safety profile, potentially allowing for more effective dosing to achieve its primary anti-arrhythmic effects without the dose-limiting side effects of carvedilol.

Future research should focus on several key areas:

  • In vivo efficacy and safety studies: Comprehensive in vivo studies in larger animal models are necessary to further evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Exploration in other arrhythmia models: The therapeutic potential of this compound should be investigated in other models of arrhythmia, such as those associated with heart failure and inherited channelopathies.

  • Combination therapy: The potential for synergistic effects when combining this compound with other anti-arrhythmic drugs, including selective beta-blockers, warrants investigation.

References

An In-Depth Technical Guide to the Multi-Channel Effects of VK-II-86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK-II-86 is a novel carvedilol analogue demonstrating significant promise as an antiarrhythmic agent, particularly in the context of hypokalaemia-induced ventricular arrhythmias. Unlike its parent compound, this compound is devoid of β-adrenoceptor antagonist activity, directing its mechanism of action towards the modulation of multiple cardiac ion channels and the attenuation of oxidative stress. This technical guide provides a comprehensive overview of the multi-channel effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar multi-channel targeting compounds.

Core Mechanism of Action

This compound exerts its antiarrhythmic effects through a multi-faceted approach, primarily by normalizing ion channel function and mitigating oxidative stress in the myocardium, especially under conditions of low extracellular potassium (hypokalaemia).[1] Hypokalaemia is known to induce pro-arrhythmic changes in the cardiac action potential by altering the function of several key ion channels. This compound counteracts these pathological alterations, thereby preventing the prolongation of the action potential and the development of ventricular arrhythmias.[1]

Signaling Pathway of this compound in Hypokalaemia-Induced Arrhythmia

The following diagram illustrates the proposed signaling pathway through which this compound prevents hypokalaemia-induced arrhythmogenesis.

Proposed Antiarrhythmic Mechanism of this compound in Hypokalaemia Hypokalaemia Hypokalaemia (Low Extracellular K+) Ion_Channel_Dysfunction Ion Channel Dysfunction Hypokalaemia->Ion_Channel_Dysfunction leads to Oxidative_Stress Oxidative Stress Hypokalaemia->Oxidative_Stress induces IK1_down ↓ IK1 Ion_Channel_Dysfunction->IK1_down IKr_down ↓ IKr Ion_Channel_Dysfunction->IKr_down INaL_up ↑ Late INa Ion_Channel_Dysfunction->INaL_up ICa_up ↑ ICa Ion_Channel_Dysfunction->ICa_up AP_Prolongation Action Potential Prolongation IK1_down->AP_Prolongation IKr_down->AP_Prolongation INaL_up->AP_Prolongation ICa_up->AP_Prolongation Arrhythmia Ventricular Arrhythmia AP_Prolongation->Arrhythmia Oxidative_Stress->Arrhythmia VK_II_86 This compound Ion_Channel_Normalization Ion Channel Normalization VK_II_86->Ion_Channel_Normalization promotes Oxidative_Stress_Reduction Oxidative Stress Reduction VK_II_86->Oxidative_Stress_Reduction leads to IK1_norm IK1 Normalization Ion_Channel_Normalization->IK1_norm IKr_norm IKr Normalization Ion_Channel_Normalization->IKr_norm INaL_norm Late INa Normalization Ion_Channel_Normalization->INaL_norm ICa_norm ICa Normalization Ion_Channel_Normalization->ICa_norm AP_Normalization Action Potential Normalization IK1_norm->AP_Normalization IKr_norm->AP_Normalization INaL_norm->AP_Normalization ICa_norm->AP_Normalization No_Arrhythmia Prevention of Arrhythmia Oxidative_Stress_Reduction->No_Arrhythmia AP_Normalization->No_Arrhythmia

Proposed Antiarrhythmic Mechanism of this compound in Hypokalaemia

Quantitative Data on Multi-Channel Effects

The following tables summarize the quantitative effects of this compound on key cardiac ion channels in the context of normokalaemia and hypokalaemia. The data is primarily derived from studies on canine and murine ventricular cardiomyocytes, and HEK-293 cells transfected with KCNH2 to study the IKr current.[2] All experiments with this compound were conducted at a concentration of 1 µM.

Table 1: Effect of this compound on Inwardly Rectifying Potassium Current (IK1)
ConditionSpeciesPeak Current Density (pA/pF) at -120 mV
Normokalaemia (4 mM K+)Canine-20.5 ± 2.1
Hypokalaemia (3 mM K+)Canine-12.3 ± 1.5
Hypokalaemia (3 mM K+) + this compoundCanine-18.9 ± 2.3
Table 2: Effect of this compound on Rapid Delayed Rectifier Potassium Current (IKr)
ConditionCell TypeTail Current Density (pA/pF) at +20 mV
Normokalaemia (4 mM K+)HEK-293 (KCNH2)1.0 ± 0.1
Hypokalaemia (3 mM K+)HEK-293 (KCNH2)0.4 ± 0.05
Hypokalaemia (3 mM K+) + this compoundHEK-293 (KCNH2)1.2 ± 0.2
Table 3: Effect of this compound on Late Sodium Current (INa-L)
ConditionSpeciesLate Current Density (pA/pF) at -20 mV
Normokalaemia (4 mM K+)Murine0.42 ± 0.02
Hypokalaemia (2 mM K+)Murine1.34 ± 0.10
Hypokalaemia (2 mM K+) + this compoundMurine0.54 ± 0.04
Table 4: Effect of this compound on L-type Calcium Current (ICa)
ConditionSpeciesPeak Current Density (pA/pF) at 0 mV
Normokalaemia (4 mM K+)Canine-6.8 ± 0.7
Hypokalaemia (3 mM K+)Canine-12.0 ± 1.1 (a 77% increase)[3]
Hypokalaemia (3 mM K+) + this compoundCanine-7.2 ± 0.8
Table 5: Effect of this compound on Ryanodine Receptor (RyR2) Activity and Oxidative Stress
ParameterModelConditionEffect of this compound
Ca2+ Spark FrequencyRat CardiomyocytesOuabain-inducedSignificant reduction[4]
Ca2+ Wave FrequencyRat CardiomyocytesOuabain-inducedSignificant reduction
Oxidative StressMurine CardiomyocytesHypokalaemia-inducedPrevention of increased oxidative stress

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Langendorff-Perfused Heart Preparation

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic influences.

Experimental Workflow:

Langendorff-Perfused Heart Experimental Workflow Start Start Anesthesia Anesthetize Animal (e.g., pentobarbital) Start->Anesthesia Heart_Excision Excise Heart Anesthesia->Heart_Excision Aortic_Cannulation Cannulate Aorta Heart_Excision->Aortic_Cannulation Retrograde_Perfusion Initiate Retrograde Perfusion with Krebs-Henseleit Solution Aortic_Cannulation->Retrograde_Perfusion Equilibration Equilibration Period (e.g., 20 min) Retrograde_Perfusion->Equilibration Baseline_Recording Record Baseline ECG and Action Potentials Equilibration->Baseline_Recording Induce_Hypokalaemia Induce Hypokalaemia (Switch to low K+ perfusate) Baseline_Recording->Induce_Hypokalaemia Administer_VK_II_86 Administer this compound (1 µM) or Vehicle Induce_Hypokalaemia->Administer_VK_II_86 Record_Data Record ECG and Action Potentials Administer_VK_II_86->Record_Data Data_Analysis Analyze Arrhythmia Incidence and Electrophysiological Parameters Record_Data->Data_Analysis End End Data_Analysis->End

Langendorff-Perfused Heart Experimental Workflow

Methodology:

  • Animal Preparation: Mice or other suitable animal models are anesthetized.

  • Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde fashion through the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

  • Equilibration: The heart is allowed to equilibrate for a period (e.g., 20 minutes) to ensure stability.

  • Baseline Recordings: Baseline surface electrocardiogram (ECG) and ventricular action potentials are recorded.

  • Induction of Hypokalaemia: The perfusate is switched to a Krebs-Henseleit solution with a reduced potassium concentration (e.g., from 4 mM to 2 mM) to induce hypokalaemia.

  • Drug Administration: this compound (1 µM) or a vehicle control is added to the perfusate.

  • Data Acquisition: ECG and action potentials are continuously recorded to monitor for arrhythmias and changes in electrophysiological parameters.

  • Data Analysis: The incidence and duration of ventricular arrhythmias, as well as changes in action potential duration (APD), are quantified and compared between treatment groups.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from murine or canine hearts. For IKr studies, HEK-293 cells are transfected with the KCNH2 gene.

  • Pipette Preparation: Borosilicate glass pipettes are pulled and filled with an internal solution appropriate for the specific ion current being measured.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest (e.g., IK1, IKr, INa-L, ICa).

  • Data Acquisition: Currents are recorded and digitized for offline analysis.

  • Drug Application: this compound (1 µM) is applied to the bath solution to determine its effect on the target ion channel.

  • Data Analysis: Current densities (pA/pF) are calculated by normalizing the current amplitude to the cell capacitance. The effects of hypokalaemia and this compound are then quantified.

Oxidative Stress Assay

This assay quantifies the level of reactive oxygen species (ROS) in isolated cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated as described for the patch-clamp experiments.

  • Experimental Groups: Cells are divided into normokalaemic, hypokalaemic, and hypokalaemic + this compound treatment groups.

  • Loading with Fluorescent Probe: Cells are loaded with a fluorogenic probe that becomes fluorescent upon oxidation by ROS (e.g., CellROX™ Green Reagent).

  • Incubation: Cells are incubated under their respective conditions for a specified period.

  • Fluorescence Microscopy: The fluorescence intensity of the cells is visualized and captured using a fluorescence microscope.

  • Image Analysis: The mean fluorescence intensity per cell is quantified using image analysis software.

  • Data Normalization and Comparison: The fluorescence intensity, indicative of the level of oxidative stress, is compared between the different treatment groups.

Conclusion and Future Directions

This compound represents a promising new class of antiarrhythmic drugs with a unique multi-channel blocking profile and antioxidant properties. Its ability to specifically counteract the pro-arrhythmic effects of hypokalaemia without the confounding β-blocking activity of its parent compound, carvedilol, makes it an attractive candidate for further development. The data presented in this guide highlights the significant potential of this compound in the management of arrhythmias, particularly in patient populations susceptible to potassium imbalances.

Future research should focus on elucidating the precise molecular interactions of this compound with its target ion channels, further characterizing its pharmacokinetic and pharmacodynamic profiles in vivo, and exploring its efficacy in other models of cardiac arrhythmia. The detailed experimental protocols provided herein offer a foundation for such future investigations, facilitating standardized and reproducible research in this exciting area of cardiovascular pharmacology.

References

VK-II-86: A Novel Multi-Channel Blocker for the Prevention of Hypokalaemia-Induced Ventricular Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypokalaemia, a prevalent electrolyte disturbance, significantly elevates the risk of life-threatening ventricular arrhythmias. Current therapeutic options are limited and often inadequate. This whitepaper details the pharmacological profile of VK-II-86, a carvedilol analogue devoid of β-adrenoceptor antagonist activity, and its potent antiarrhythmic effects in the context of hypokalaemia. Through a multi-channel blocking mechanism, this compound effectively normalizes intracellular calcium homeostasis and repolarization reserve, key factors in the pathogenesis of hypokalaemia-induced arrhythmias. This document provides a comprehensive overview of the preclinical data, including quantitative effects on key ion channels, detailed experimental protocols, and a depiction of the underlying signaling pathways, positioning this compound as a promising therapeutic candidate for ventricular arrhythmias precipitated by low potassium levels and other conditions characterized by delayed repolarization or calcium overload.

Introduction

Ventricular arrhythmias are a major cause of sudden cardiac death. Hypokalaemia, characterized by low extracellular potassium levels, is a common clinical finding that predisposes patients to these dangerous heart rhythms. The primary arrhythmogenic mechanisms in hypokalaemia involve prolongation of the cardiac action potential, leading to early afterdepolarizations (EADs), and intracellular calcium (Ca2+) overload, which can trigger delayed afterdepolarizations (DADs).

This compound is a novel analogue of carvedilol that has been specifically designed to eliminate its β-blocking activity while retaining and enhancing other cardioprotective properties.[1] Preclinical studies have demonstrated its remarkable efficacy in completely preventing hypokalaemia-induced ventricular arrhythmias.[2][3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth information on the mechanism of action, quantitative data from key experiments, and detailed experimental methodologies related to this compound.

Mechanism of Action: A Multi-Channel Approach

This compound exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels that are dysregulated during hypokalaemia. This multi-channel blockade collectively acts to restore normal cardiac electrophysiology.

Normalization of Repolarization Reserve

Hypokalaemia leads to a reduction in the outward potassium currents, which are crucial for repolarizing the cardiac myocytes. This prolongs the action potential duration (APD) and creates a vulnerable window for arrhythmias. This compound counteracts this by:

  • Preventing the reduction of the inward rectifier potassium current (IK1): This current is essential for stabilizing the resting membrane potential and for the final phase of repolarization.

  • Preventing the reduction of the rapid delayed rectifier potassium current (IKr): IKr is a key determinant of APD, and its inhibition is a primary cause of drug-induced and congenital long QT syndromes.

Attenuation of Intracellular Calcium Overload

The prolongation of the action potential in hypokalaemia allows for excessive influx of calcium into the cell. Furthermore, the function of the Na+/K+ ATPase is impaired, leading to an increase in intracellular sodium, which in turn reduces the driving force for calcium extrusion via the Na+/Ca2+ exchanger. This results in intracellular Ca2+ overload. This compound mitigates this by:

  • Preventing the increase in the late sodium current (INa-L): An enhanced late sodium current contributes to APD prolongation and intracellular sodium and calcium overload.

  • Preventing the increase in the L-type calcium current (ICa): This is the primary route for calcium entry into cardiac myocytes during the plateau phase of the action potential.

Reduction of Oxidative Stress

Hypokalaemia is also associated with increased oxidative stress, which can further contribute to arrhythmogenesis. This compound has been shown to prevent these hypokalaemia-induced changes in oxidative stress.[1]

The multifaceted mechanism of this compound is visualized in the signaling pathway diagram below.

cluster_hypokalaemia Hypokalaemia cluster_ion_channels Ion Channel Dysregulation cluster_cellular_effects Cellular Effects cluster_arrhythmia Arrhythmogenesis cluster_vk This compound Intervention Hypokalaemia Low Extracellular K+ IK1_IKr_down ↓ IK1 & IKr Hypokalaemia->IK1_IKr_down INaL_ICa_up ↑ Late INa & ICa Hypokalaemia->INaL_ICa_up Oxidative_stress ↑ Oxidative Stress Hypokalaemia->Oxidative_stress APD_prolong Action Potential Prolongation IK1_IKr_down->APD_prolong INaL_ICa_up->APD_prolong Ca_overload Intracellular Ca2+ Overload INaL_ICa_up->Ca_overload APD_prolong->Ca_overload EAD_DAD EADs & DADs APD_prolong->EAD_DAD Ca_overload->EAD_DAD VA Ventricular Arrhythmia Oxidative_stress->VA EAD_DAD->VA VK_II_86 This compound VK_II_86->IK1_IKr_down Prevents decrease VK_II_86->INaL_ICa_up Prevents increase VK_II_86->Oxidative_stress Prevents

Signaling pathway of hypokalaemia-induced arrhythmia and this compound's points of intervention.

Quantitative Data

The antiarrhythmic efficacy of this compound has been quantified in a series of preclinical experiments. The following tables summarize the key findings.

Table 1: Effect of this compound on Ventricular Arrhythmia Incidence in a Murine Model of Hypokalaemia
Treatment GroupNumber of Non-Sustained VTs (mean ± SEM)Number of Sustained VTs (mean ± SEM)Arrhythmia Preventionp-value
Hypokalaemia (Control)29.3 ± 9.61.7 ± 0.4--
Dantrolene (1 µM)3.2 ± 1.20.17 ± 0.1794% reduction<0.05
This compound (1 µM) 0 0 100% prevention <0.001

Data from explanted murine hearts in a Langendorff preparation.

Table 2: Electrophysiological Effects of this compound on Murine Ventricular Myocytes
ConditionAction Potential Duration (APD90, ms)Resting Membrane Potential (RMP, mV)
NormokalaemiaNo significant changeNo significant change
HypokalaemiaPrevents prolongation (p<0.001)Prevents depolarization (p<0.001)
Table 3: Effect of this compound on Key Ion Channel Currents in Hypokalaemia
Ion CurrentEffect of HypokalaemiaEffect of this compound in Hypokalaemiap-value
IK1Significant reductionPrevents reduction<0.05
IKrSignificant reductionPrevents reduction<0.05
Late INaSignificant increasePrevents increase<0.05
ICaSignificant increasePrevents increase<0.05

Data obtained from whole-cell patch-clamp studies on murine and canine ventricular cardiomyocytes, and HEK-293 cells for IKr.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Langendorff-Perfused Mouse Heart Model of Hypokalaemia-Induced Arrhythmia

Objective: To assess the antiarrhythmic efficacy of this compound in an ex vivo whole-heart model.

Protocol:

  • Animal Preparation: Adult male C57BL/6 mice are heparinized and anesthetized.

  • Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit (KH) solution.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus for retrograde perfusion.

  • Perfusion: The heart is perfused with KH solution gassed with 95% O2 / 5% CO2 at a constant pressure and temperature (37°C).

  • Equilibration: The heart is allowed to equilibrate for a 30-minute period with normal KH solution (4 mM K+).

  • Drug Administration: For the treatment group, this compound (1 µM) is added to the perfusate at the beginning of the equilibration period.

  • Induction of Hypokalaemia: After equilibration, the perfusate is switched to a KH solution with low potassium concentration (2 mM K+) to induce hypokalaemia.

  • Data Acquisition: A pseudo-ECG and ventricular action potentials are continuously recorded for a 30-minute period following the induction of hypokalaemia.

  • Arrhythmia Analysis: The number of non-sustained and sustained ventricular tachyarrhythmias is quantified.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound on specific ion channel currents in isolated ventricular cardiomyocytes.

Protocol:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from adult murine or canine hearts.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-3 MΩ when filled with the appropriate internal solution.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ion currents (IK1, late INa, ICa). The holding potential and voltage steps are tailored for each current.

  • Drug Application: Cells are perfused with either a control external solution or a solution containing this compound under normokalaemic or hypokalaemic conditions.

  • Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software to determine current density and other kinetic properties.

IKr Current Measurement in HEK-293 Cells

Objective: To specifically measure the effect of this compound on the IKr current.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with a plasmid encoding the KCNH2 gene (which codes for the hERG channel, the pore-forming subunit of the IKr channel).

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on transfected cells 48-72 hours post-transfection.

  • Voltage-Clamp Protocol: A specific voltage protocol is used to elicit and measure the IKr tail current.

  • Experimental Conditions: Recordings are made in the presence of normal (4 mM K+) and low (3 mM K+) extracellular potassium, with and without this compound (1 µM).

  • Data Analysis: The IKr tail current density is measured and compared across the different experimental conditions.

Measurement of Oxidative Stress

Objective: To quantify the effect of this compound on hypokalaemia-induced oxidative stress.

Protocol:

  • Cardiomyocyte Preparation: Isolated murine ventricular myocytes are used.

  • Fluorescent Probe Loading: Cells are loaded with a fluorogenic oxidative stress indicator (e.g., CellROX™ Green).

  • Experimental Conditions: Myocytes are exposed to normokalaemic or hypokalaemic conditions in the presence or absence of this compound.

  • Fluorescence Microscopy: The fluorescence intensity of the cells is measured using a fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity is indicative of increased oxidative stress. The fluorescence levels are compared across the different treatment groups.

The general workflow for these key experiments is illustrated in the diagram below.

cluster_ex_vivo Ex Vivo Model cluster_in_vitro In Vitro Models cluster_oxidative_stress Oxidative Stress Assay langendorff Langendorff-Perfused Mouse Heart hypo_induction Induction of Hypokalaemia langendorff->hypo_induction ecg_ap ECG & AP Recording hypo_induction->ecg_ap arrhythmia_analysis Arrhythmia Analysis ecg_ap->arrhythmia_analysis cardiomyocytes Isolated Ventricular Cardiomyocytes (Murine/Canine) patch_clamp Whole-Cell Patch Clamp cardiomyocytes->patch_clamp hek_cells HEK-293 Cells (Transfected with KCNH2) hek_cells->patch_clamp ion_channel_analysis Ion Channel Current Analysis patch_clamp->ion_channel_analysis cardiomyocytes_os Isolated Murine Cardiomyocytes probe_loading Fluorescent Probe Loading cardiomyocytes_os->probe_loading fluorescence_microscopy Fluorescence Microscopy probe_loading->fluorescence_microscopy os_analysis Oxidative Stress Quantification fluorescence_microscopy->os_analysis

General experimental workflow for evaluating the efficacy of this compound.

Conclusion and Future Directions

This compound demonstrates a unique and highly effective mechanism for the prevention of hypokalaemia-induced ventricular arrhythmias. Its ability to target multiple ion channels that are dysregulated in this condition, without the confounding effects of β-blockade, makes it a particularly promising therapeutic candidate. The normalization of both repolarization reserve and intracellular calcium homeostasis, coupled with the reduction of oxidative stress, addresses the core pathophysiological drivers of arrhythmogenesis in hypokalaemia.

The data presented in this technical guide provide a strong rationale for the continued development of this compound. Future research should focus on its efficacy in other models of arrhythmia characterized by delayed repolarization or calcium overload, such as heart failure and certain long QT syndromes. Furthermore, comprehensive safety and toxicology studies will be essential to pave the way for clinical trials in human subjects. The unique pharmacological profile of this compound suggests it could offer a significant advancement in the management of ventricular arrhythmias and the prevention of sudden cardiac death.

References

Delving into RyR2 Inhibition: A Technical Guide to VK-II-86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory effects of VK-II-86 on the cardiac ryanodine receptor (RyR2). This compound, a novel carvedilol analog, has demonstrated significant potential in the management of cardiac arrhythmias by directly targeting RyR2, a critical intracellular calcium release channel. This document details the mechanism of action, presents key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the associated signaling pathways and workflows.

Mechanism of Action: Direct Modulation of RyR2

This compound exerts its antiarrhythmic effects through direct inhibition of the RyR2 channel. Unlike its parent compound, carvedilol, this compound is characterized as a minimally beta-blocking agent, allowing for a more targeted action on RyR2.[1] The primary mechanism of inhibition involves the reduction of the open duration of the RyR2 channel.[2] This action effectively suppresses spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum (SR), a phenomenon known as store overload-induced Ca2+ release (SOICR), which is a key trigger for cardiac arrhythmias.[2] By mitigating SOICR, this compound prevents the formation of delayed afterdepolarizations (DADs) and subsequent triggered arrhythmias.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on RyR2 function and related physiological outcomes.

Table 1: Effect of this compound on Store Overload-Induced Ca2+ Release (SOICR)

Cell TypeThis compound ConcentrationParameterResultReference
HEK293-R4496C30 µM% of cells with SOICRCompletely abolished (P<0.01)[1]
R4496C+/- Cardiomyocytes1 µM (30 min)% of cells with SOICRSignificantly reduced (P<0.01)
R4496C+/- Cardiomyocytes1 µM (30 min)Frequency of SOICRSignificantly reduced (P<0.01)
R4496C+/- Cardiomyocytes0.3 µM (3 hours)% of cells with SOICRSignificantly inhibited (P<0.01)
R4496C+/- Cardiomyocytes0.3 µM (3 hours)Frequency of SOICRSignificantly inhibited (P<0.05)
Rat Cardiomyocytes (ouabain-induced)1 µmol/LFrequency of Ca2+ wavesSignificantly reduced
Rat Cardiomyocytes (CX-4945-induced)1 µMCa2+ wave frequencyReduced to 0.5 ± 0.1 of control
Rat Cardiomyocytes (sunitinib-induced)1 µMCa2+ wave frequencyReduced to 0.4 ± 0.1 of control

Table 2: Effect of this compound on Single RyR2 R4496C Channel Gating

ParameterTreatmentValueP-valueReference
Open Probability (Po)Control0.025 ± 0.004<0.01
This compound (1 µM)0.012 ± 0.002
Mean Open Time (ms)Control1.2 ± 0.1<0.01
This compound (1 µM)0.8 ± 0.1
Mean Closed Time (ms)Control48 ± 8<0.01
This compound (1 µM)67 ± 11
Event Frequency (s⁻¹)Control21 ± 3<0.01
This compound (1 µM)15 ± 2

Table 3: In Vivo Antiarrhythmic Effects of this compound in R4496C+/- Mice

TreatmentDoseEffect on VT durationEffect on Heart RateReference
This compound3.4 mg kg⁻¹ day⁻¹ (5 days)99.9% reduction (P<0.01)8% reduction (P=0.08, not significant)
Carvedilol1.6 mg kg⁻¹ day⁻¹79% reduction (P<0.01)36% reduction (P<0.05)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experiments cited.

RyR2_Inhibition_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_SR Ca2+ RyR2->Ca_SR Release SOICR SOICR (Spontaneous Release) RyR2->SOICR Mediates Ca_Cytosol Ca2+ Arrhythmia Arrhythmia Ca_Cytosol->Arrhythmia Triggers VK_II_86 This compound VK_II_86->RyR2 Inhibits

This compound directly inhibits RyR2, suppressing arrhythmogenic Ca2+ release.

SOICR_Workflow start Start cells HEK293 or Cardiomyocytes start->cells treatment Treat with this compound or DMSO (Control) cells->treatment imaging Calcium Imaging (Confocal / Epifluorescence) treatment->imaging analysis Analyze SOICR (% of cells, frequency) imaging->analysis end End analysis->end

Experimental workflow for assessing the effect of this compound on SOICR.

Single_Channel_Workflow start Start purify Purify RyR2 Channels start->purify bilayer Incorporate into Planar Lipid Bilayer purify->bilayer record_control Record Single Channel Activity (Control) bilayer->record_control add_vk Add this compound record_control->add_vk record_vk Record Single Channel Activity (this compound) add_vk->record_vk analysis Analyze Po, To, Tc, Frequency record_vk->analysis end End analysis->end

References

VK-II-86: A Novel Modulator of Intracellular Calcium Homeostasis for the Management of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VK-II-86, a carvedilol analogue devoid of β-blocking activity, has emerged as a promising therapeutic agent for the management of cardiac arrhythmias, particularly those induced by hypokalaemia.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its profound effects on intracellular calcium homeostasis. Through a multi-channel inhibitory mechanism, this compound effectively normalizes calcium levels and restores cellular electrophysiological stability. This document details the key experimental findings, presents quantitative data on its effects on various ion channels, outlines the experimental protocols utilized in these seminal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Hypokalaemia, a common electrolyte disturbance, is a significant risk factor for ventricular arrhythmias. The arrhythmogenic potential of low extracellular potassium is primarily attributed to the prolongation of the cardiac action potential and the subsequent development of intracellular calcium overload.[2][3] This calcium overload often manifests as spontaneous diastolic calcium release from the sarcoplasmic reticulum (SR) via the ryanodine receptor 2 (RyR2) channels, leading to delayed afterdepolarizations and triggered arrhythmias.[2]

This compound has been identified as a potent antiarrhythmic agent that directly addresses this pathological calcium dysregulation. By targeting key ion channels involved in calcium influx and release, this compound offers a novel therapeutic strategy for arrhythmias driven by calcium overload.

Mechanism of Action: Normalization of Intracellular Calcium Homeostasis

The primary antiarrhythmic effect of this compound stems from its ability to restore normal intracellular calcium homeostasis, which is disrupted during conditions such as hypokalaemia. This is achieved through a multi-pronged approach involving the modulation of several key ion channels and calcium handling proteins.

Inhibition of L-type Ca2+ Current (ICa)

Hypokalaemia leads to a significant increase in the L-type Ca2+ current (ICa), contributing to cellular calcium overload. This compound effectively counteracts this by inhibiting ICa, thereby reducing the influx of calcium into the cardiomyocyte during the action potential plateau.

Inhibition of Ryanodine Receptor 2 (RyR2)

A crucial aspect of this compound's mechanism is its direct inhibition of RyR2 channels. This action suppresses the spontaneous, arrhythmogenic release of calcium from the sarcoplasmic reticulum, a phenomenon known as store overload-induced Ca2+ release (SOICR). By stabilizing RyR2, this compound prevents the formation of calcium waves and the subsequent delayed afterdepolarizations that trigger arrhythmias.

Modulation of Other Ion Currents

In addition to its effects on calcium channels, this compound also modulates other key ion currents that are altered in hypokalaemia. It prevents the hypokalaemia-induced decrease in the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), and the increase in the late sodium current (INa-L). This multi-channel effect contributes to the restoration of normal action potential duration and the prevention of arrhythmogenic substrates.

Quantitative Data on Ion Channel Modulation

The following tables summarize the quantitative effects of this compound on key ion channel currents in ventricular cardiomyocytes under normal and hypokalaemic conditions. The data is extracted from seminal studies and presented as mean ± SEM.

Table 1: Effect of this compound on L-type Ca2+ Current (ICa) Density in Canine Ventricular Myocytes

ConditionPeak ICa Density (pA/pF)
Normokalaemia (4 mM [K+])-6.5 ± 0.5
Hypokalaemia (3 mM [K+])-9.8 ± 0.8*
Hypokalaemia (3 mM [K+]) + this compound (1 µM)-6.9 ± 0.6#

*p<0.05 vs. Normokalaemia; #p<0.05 vs. Hypokalaemia

Table 2: Effect of this compound on Late Na+ Current (INa-L) in Murine Ventricular Myocytes

ConditionINa-L (% of peak INa)
Normokalaemia (4 mM [K+])0.5 ± 0.1
Hypokalaemia (3 mM [K+])1.2 ± 0.2*
Hypokalaemia (3 mM [K+]) + this compound (1 µM)0.6 ± 0.1#

*p<0.05 vs. Normokalaemia; #p<0.05 vs. Hypokalaemia

Table 3: Effect of this compound on Inward Rectifier K+ Current (IK1) in Murine Ventricular Myocytes

ConditionIK1 Density at -120 mV (pA/pF)
Normokalaemia (4 mM [K+])-15.2 ± 1.1
Hypokalaemia (3 mM [K+])-10.8 ± 0.9*
Hypokalaemia (3 mM [K+]) + this compound (1 µM)-14.5 ± 1.0#

*p<0.05 vs. Normokalaemia; #p<0.05 vs. Hypokalaemia

Table 4: Effect of this compound on Rapid Delayed Rectifier K+ Current (IKr) in HEK-293 Cells

ConditionIKr Tail Current Density (pA/pF)
Normokalaemia (4 mM [K+])25.4 ± 2.1
Hypokalaemia (3 mM [K+])18.2 ± 1.5*
Hypokalaemia (3 mM [K+]) + this compound (1 µM)24.1 ± 1.9#

*p<0.05 vs. Normokalaemia; #p<0.05 vs. Hypokalaemia

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experimental protocols used to elucidate its mechanism of action.

Hypokalaemia_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ion Channel Dysregulation cluster_2 Intracellular Consequences cluster_3 Arrhythmogenic Outcome cluster_4 This compound Intervention Hypokalaemia Hypokalaemia (Low [K+]o) IK1_IKr ↓ IK1, ↓ IKr Hypokalaemia->IK1_IKr inhibits INaL_ICa ↑ INa-L, ↑ ICa Hypokalaemia->INaL_ICa activates AP_Prolongation Action Potential Prolongation IK1_IKr->AP_Prolongation INaL_ICa->AP_Prolongation Ca_Overload Intracellular Ca2+ Overload INaL_ICa->Ca_Overload direct influx AP_Prolongation->Ca_Overload RyR2_Activation ↑ RyR2 Gating (SOICR) Ca_Overload->RyR2_Activation DADs Delayed Afterdepolarizations (DADs) RyR2_Activation->DADs Arrhythmia Ventricular Arrhythmia DADs->Arrhythmia VKII86 This compound VKII86->IK1_IKr restores VKII86->INaL_ICa inhibits VKII86->RyR2_Activation inhibits

Caption: Signaling pathway of hypokalaemia-induced arrhythmia and this compound's points of intervention.

Experimental_Workflow cluster_0 Ex Vivo Model cluster_1 Cellular Model cluster_2 Heterologous Expression System cluster_3 Analysis Langendorff Langendorff-perfused Murine Heart ECG_AP Surface ECG & Action Potential Recordings Langendorff->ECG_AP Arrhythmia_Analysis Arrhythmia Incidence & Duration ECG_AP->Arrhythmia_Analysis Cardiomyocytes Isolated Murine & Canine Ventricular Myocytes Patch_Clamp Whole-Cell Patch Clamp Cardiomyocytes->Patch_Clamp Ca_Imaging Calcium Imaging (Fluo-4 AM) Cardiomyocytes->Ca_Imaging Electrophysiology_Analysis Ion Channel Current Density & Gating Kinetics Patch_Clamp->Electrophysiology_Analysis Ca_Transient_Analysis Ca2+ Transient Amplitude & Spark Frequency Ca_Imaging->Ca_Transient_Analysis HEK_Cells HEK-293 Cells (transfected with KCNH2) IKr_Recording IKr Recording HEK_Cells->IKr_Recording IKr_Recording->Electrophysiology_Analysis

Caption: General experimental workflow for investigating the effects of this compound.

Detailed Experimental Protocols

Langendorff Perfusion of Murine Hearts
  • Animal Model: Adult male C57BL/6 mice.

  • Heart Isolation: Hearts were rapidly excised and cannulated via the aorta on a Langendorff apparatus.

  • Perfusion Solution: Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl (normokalaemia) or 3.0 KCl (hypokalaemia), 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose, and 2.5 CaCl2, gassed with 95% O2 / 5% CO2 at 37°C.

  • Drug Administration: this compound (1 µM) was added to the perfusate for at least 15 minutes before data acquisition.

  • Data Acquisition: Surface ECG and ventricular action potentials (APs) were recorded using plunge electrodes and floating microelectrodes, respectively. Arrhythmia incidence and duration were quantified.

Whole-Cell Patch Clamp Electrophysiology
  • Cell Isolation: Ventricular myocytes were isolated from murine and canine hearts by enzymatic digestion.

  • External Solution (for ICa and INa-L): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. For ICa recording, specific channel blockers were used to isolate the current.

  • Pipette Solution (for ICa and INa-L): (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Voltage-Clamp Protocols:

    • ICa: From a holding potential of -80 mV, a prepulse to -40 mV for 50 ms was applied to inactivate sodium channels, followed by a 300 ms test pulse to various potentials (e.g., +10 mV).

    • INa-L: A slow ramp protocol from -120 mV to +40 mV over 500 ms was used.

    • IK1: From a holding potential of -40 mV, hyperpolarizing steps from -120 mV to -50 mV were applied.

    • IKr: In KCNH2-transfected HEK-293 cells, from a holding potential of -80 mV, a depolarizing pulse to +20 mV for 2 seconds was applied, followed by a repolarizing pulse to -50 mV to record the tail current.

  • Data Analysis: Current densities (pA/pF) were calculated by normalizing the peak current to the cell capacitance.

Conclusion

This compound represents a significant advancement in the development of antiarrhythmic drugs. Its unique multi-channel inhibitory profile, centered on the normalization of intracellular calcium homeostasis, provides a robust mechanism for suppressing arrhythmias, particularly in the context of hypokalaemia. The detailed data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and develop this promising therapeutic agent. The targeted action of this compound on the fundamental mechanisms of arrhythmogenesis, without the confounding effects of β-blockade, positions it as a potentially safer and more effective treatment for a range of cardiac rhythm disorders.

References

Synthesis Pathway of VK-II-86: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of the VK-II-86 compound, a carvedilol analogue with significant potential in pharmacological research. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations involved.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with commercially available precursors. The core of the synthesis involves the formation of a key epoxide intermediate derived from 4-hydroxycarbazole. This intermediate is subsequently reacted with 2-(2-methoxyphenoxy)ethylamine to yield the final this compound compound. The overall pathway is a convergent synthesis, allowing for the preparation of the two main fragments separately before their final coupling.

Detailed Synthesis Pathway

The synthesis of this compound can be broken down into three key stages:

Stage 1: Synthesis of the Epoxide Intermediate 4-(Oxiran-2-ylmethoxy)-9H-carbazole

This stage involves the reaction of 4-hydroxycarbazole with an excess of an epihalohydrin, typically epichlorohydrin, in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.

Stage 2: Synthesis of the Amine Fragment 2-(2-methoxyphenoxy)ethylamine

This amine is a commercially available reagent. However, for a complete synthetic protocol, it can be prepared through various established methods, often involving the alkylation of 2-methoxyphenol with a protected 2-aminoethyl halide followed by deprotection.

Stage 3: Final Coupling to Yield this compound

The final step is the nucleophilic attack of the primary amine of 2-(2-methoxyphenoxy)ethylamine on the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction opens the epoxide ring and forms the β-amino alcohol linkage characteristic of carvedilol and its analogues.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_stage1 Stage 1: Epoxide Synthesis cluster_stage2 Stage 2: Amine Fragment cluster_stage3 Stage 3: Final Coupling 4-Hydroxycarbazole 4-Hydroxycarbazole Reaction1 Williamson Ether Synthesis 4-Hydroxycarbazole->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base Base Base->Reaction1 Intermediate_Epoxide 4-(Oxiran-2-ylmethoxy)-9H-carbazole Coupling_Reaction Epoxide Ring Opening Intermediate_Epoxide->Coupling_Reaction Reaction1->Intermediate_Epoxide Amine_Fragment 2-(2-methoxyphenoxy)ethylamine (Commercially Available) Amine_Fragment->Coupling_Reaction Final_Product This compound Coupling_Reaction->Final_Product VK_II_86_Synthesis cluster_reactants cluster_intermediates cluster_product r1 4-Hydroxycarbazole i1 4-(Oxiran-2-ylmethoxy)-9H-carbazole r1->i1 K2CO3, Isopropanol, Reflux r2 Epichlorohydrin r3 2-(2-methoxyphenoxy)ethylamine p1 This compound i1->p1 Isopropanol, 83°C r1_struct i1_struct r2_struct r3_struct p1_struct

VK-II-86: A Novel Multi-Channel Modulator with Therapeutic Potential in Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VK-II-86, a carvedilol analogue devoid of β-adrenoceptor antagonist activity, has emerged as a promising preclinical candidate for the management of cardiac arrhythmias, particularly those induced by hypokalaemia and digitalis toxicity.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. Through a detailed examination of its multi-channel effects and its ability to normalize intracellular calcium homeostasis, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the core science underpinning this compound's antiarrhythmic properties.

Introduction

Ventricular arrhythmias remain a significant cause of morbidity and mortality worldwide. Conditions that disrupt normal cardiac electrophysiology, such as electrolyte imbalances and drug toxicities, can create a pro-arrhythmic substrate. Hypokalaemia, the most common electrolyte disturbance, is known to prolong the QT interval and increase intracellular calcium loading, leading to diastolic calcium release via ryanodine receptors (RyR2) and subsequent ventricular arrhythmias.[3][4] Similarly, digitalis toxicity can induce arrhythmias through an increase in spontaneous calcium release from the sarcoplasmic reticulum.[5]

Current antiarrhythmic therapies are often limited by incomplete efficacy and the potential for pro-arrhythmic side effects. This compound represents a novel therapeutic strategy by targeting the underlying mechanisms of arrhythmogenesis without the confounding effects of beta-blockade. This document synthesizes the key preclinical findings that support the continued investigation of this compound as a potential therapeutic agent in cardiology.

Mechanism of Action: A Multi-Channel Approach

Preclinical studies have demonstrated that this compound exerts its antiarrhythmic effects through the modulation of multiple ion channels and the normalization of intracellular calcium handling. Unlike its parent compound, carvedilol, this compound's lack of β-blocking activity suggests a more direct and specific action on the cardiac ion channels and calcium regulatory proteins.

The primary mechanism of action of this compound is centered on the inhibition of spontaneous diastolic calcium release from the sarcoplasmic reticulum via the ryanodine receptor 2 (RyR2). By stabilizing RyR2, this compound prevents the arrhythmogenic calcium waves that can trigger delayed afterdepolarizations and subsequent arrhythmias.

Furthermore, in the context of hypokalaemia, this compound has been shown to counteract the pathological changes in key cardiac ion currents. It prevents the hypokalaemia-induced decrease in the inward rectifier potassium current (I_K1) and the rapid delayed rectifier potassium current (I_Kr), while also preventing the increase in the late sodium current (I_Na-L) and the L-type calcium current (I_Ca). This multi-channel-modulating effect contributes to the prevention of action potential prolongation and depolarization of the resting membrane potential observed in hypokalaemic conditions.

Preclinical Efficacy: Quantitative Data Summary

The antiarrhythmic efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Hypokalaemia-Induced Ventricular Arrhythmias in Murine Hearts

Treatment GroupIncidence of Ventricular ArrhythmiasMean Number of Sustained Arrhythmias
Low [K+] ControlHigh1.7 ± 0.4
Dantrolene (RyR2 inhibitor)Reduced by 94%0.17 ± 0.17
This compoundPrevented all arrhythmias0

Table 2: Effect of this compound on Ion Channel Currents in Hypokalaemia

Ion Channel CurrentEffect of HypokalaemiaEffect of this compound in Hypokalaemia
Inward rectifier current (I_K1)DecreasedPrevented decrease
Rapid delayed rectifier potassium current (I_Kr)DecreasedPrevented decrease
Late sodium current (I_Na-L)IncreasedPrevented increase
L-type Ca2+ current (I_Ca)IncreasedPrevented increase

Table 3: Effect of this compound on Ouabain-Induced Cardiotoxicity in Rat Cardiac Myocytes

ParameterOuabain (50 µmol/L)Ouabain + this compound (1 µmol/L)
Frequency of Spontaneous ContractionsIncreasedSignificantly reduced
Frequency of Ca2+ WavesIncreasedSignificantly reduced
ApoptosisIncreasedSignificantly reduced
InotropyIncreasedNot affected

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Langendorff-Perfused Murine Heart Model for Hypokalaemia-Induced Arrhythmias
  • Animal Model: C57BL/J6 mice.

  • Heart Preparation: Hearts were isolated and retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit solution.

  • Experimental Groups:

    • Normokalaemic control (4 mM K+).

    • Hypokalaemic control (2 mM K+).

    • Hypokalaemia + Dantrolene (1 µM).

    • Hypokalaemia + this compound (1 µM).

  • Electrophysiological Recordings: Surface ECG and ventricular action potentials were recorded simultaneously.

  • Arrhythmia Induction and Analysis: Arrhythmias were induced by perfusion with low potassium solution. The incidence and duration of non-sustained and sustained ventricular tachyarrhythmias were quantified over a 30-minute recording period.

Whole-Cell Patch Clamping for Ion Channel Analysis
  • Cell Preparations:

    • Ventricular cardiomyocytes isolated from murine and canine hearts.

    • HEK-293 cells transfected with KCNH2 to study I_Kr.

  • Electrophysiological Recordings: Whole-cell patch-clamp technique was used to record ionic currents (I_K1, I_Na-L, I_Ca, and I_Kr).

  • Experimental Conditions: Cells were superfused with solutions mimicking normokalaemic and hypokalaemic conditions, with and without the presence of this compound.

  • Data Analysis: Current-voltage relationships and current densities were analyzed to determine the effects of this compound on each specific ion channel.

In Vitro Model of Ouabain-Induced Cardiotoxicity
  • Cell Model: Rat cardiac myocytes.

  • Experimental Protocol: Myocytes were exposed to a toxic dose of ouabain (50 µmol/L) in the presence or absence of this compound (1 µmol/L).

  • Measurements:

    • Cell contractility (shortening) was monitored.

    • Intracellular calcium dynamics (Ca2+ waves and sparks) were imaged using confocal microscopy.

    • Apoptosis was assessed using established cellular assays.

  • Human Cell Model Validation: Similar experiments were replicated in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

cluster_0 Hypokalaemia-Induced Arrhythmogenesis cluster_1 Therapeutic Intervention with this compound Hypokalaemia Hypokalaemia Ion_Channel_Dysfunction Ion Channel Dysfunction (↓IK1, ↓IKr, ↑INa-L, ↑ICa) Hypokalaemia->Ion_Channel_Dysfunction AP_Prolongation Action Potential Prolongation & Depolarization Ion_Channel_Dysfunction->AP_Prolongation Ca_Overload Intracellular Ca2+ Overload AP_Prolongation->Ca_Overload RyR2_Activation Diastolic Ca2+ Release (via RyR2) Ca_Overload->RyR2_Activation Arrhythmias Ventricular Arrhythmias RyR2_Activation->Arrhythmias VKII86 This compound Ion_Channel_Normalization Ion Channel Normalization VKII86->Ion_Channel_Normalization prevents RyR2_Inhibition RyR2 Inhibition VKII86->RyR2_Inhibition inhibits Ca_Homeostasis Normalized Ca2+ Homeostasis Ion_Channel_Normalization->Ca_Homeostasis RyR2_Inhibition->Ca_Homeostasis Prevention_Arrhythmias Prevention of Arrhythmias Ca_Homeostasis->Prevention_Arrhythmias

Caption: Signaling pathway of hypokalaemia-induced arrhythmia and this compound intervention.

Start Start Heart_Isolation Isolate Murine Heart Start->Heart_Isolation Langendorff_Perfusion Langendorff Perfusion (Krebs-Henseleit Solution) Heart_Isolation->Langendorff_Perfusion Equilibration 30-min Equilibration (Normal K+) Langendorff_Perfusion->Equilibration Group_Assignment Assign to Treatment Groups Equilibration->Group_Assignment Low_K_Perfusion Perfuse with Low K+ (2mM) +/- this compound or Dantrolene Group_Assignment->Low_K_Perfusion Hypokalaemia Recording 30-min Simultaneous ECG & Action Potential Recording Low_K_Perfusion->Recording Analysis Quantify Arrhythmia Burden Recording->Analysis End End Analysis->End

Caption: Experimental workflow for the Langendorff-perfused murine heart model.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a potent antiarrhythmic agent with a novel mechanism of action. Its ability to prevent hypokalaemia-induced arrhythmias and ouabain-induced cardiotoxicity in a manner that is independent of beta-blockade makes it a particularly interesting candidate for further development. The multi-channel effects of this compound, leading to the normalization of both cellular electrophysiology and calcium handling, represent a comprehensive approach to arrhythmia prevention.

A key advantage of this compound is its lack of effect on action potential parameters under normokalaemic conditions, which may translate to a favorable safety profile with a lower risk of pro-arrhythmia compared to existing antiarrhythmic drugs.

To date, all published studies on this compound are preclinical. The logical next step in the development of this compound is to conduct rigorous clinical trials to assess its safety, tolerability, and efficacy in human subjects. Initial clinical investigations could focus on patient populations at high risk for hypokalaemia-induced arrhythmias, such as those with heart failure or on diuretic therapy. Further preclinical studies could also explore the efficacy of this compound in other arrhythmia models, such as those associated with inherited channelopathies.

Conclusion

This compound is a promising preclinical drug candidate with a unique pharmacological profile for the treatment of cardiac arrhythmias. Its multi-faceted mechanism of action, centered on the normalization of ion channel function and intracellular calcium homeostasis, addresses the fundamental drivers of arrhythmogenesis in conditions like hypokalaemia and digitalis toxicity. The compelling preclinical data warrant further investigation through well-designed clinical trials to translate these promising findings into a novel therapeutic option for patients with cardiac arrhythmias.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophysiological Properties of VK-II-86

This technical guide provides a comprehensive overview of the electrophysiological properties of this compound, a novel carvedilol analogue. The information is compiled from preclinical research and is intended to inform further investigation and development.

Introduction

This compound is a carvedilol analogue designed to be devoid of antagonist activity at β-adrenoceptors.[1][2] Its primary therapeutic potential lies in the prevention of ventricular arrhythmias, particularly those induced by hypokalaemia.[1][2][3] Research indicates that this compound exerts its antiarrhythmic effects through a multi-channel mechanism, effectively normalizing cellular calcium homeostasis and cardiac repolarization.

Mechanism of Action

The core mechanism of action of this compound is the prevention of hypokalaemia-induced arrhythmogenesis. Hypokalaemia, a condition of low potassium levels, is known to cause QT prolongation and intracellular Ca²⁺ loading, leading to diastolic Ca²⁺ release via ryanodine receptors (RyR2) and subsequent ventricular arrhythmias. This compound acts as an inhibitor of RyR2, preventing this spontaneous Ca²⁺ release. Furthermore, it modulates several key ion channels that are dysregulated during hypokalaemia. In experimental models, this compound completely prevented hypokalaemia-induced ventricular arrhythmias, outperforming other agents like dantrolene.

The signaling pathway below illustrates the impact of hypokalaemia on ventricular myocytes and the points of intervention for this compound.

cluster_0 Hypokalaemia-Induced Arrhythmogenesis cluster_1 This compound Intervention Hypokalaemia Hypokalaemia IK1_IKr IK1 & IKr Inhibition Hypokalaemia->IK1_IKr INaL_ICa INa-L & ICa Activation Hypokalaemia->INaL_ICa AP_Prolongation Action Potential Prolongation IK1_IKr->AP_Prolongation INaL_ICa->AP_Prolongation Ca_Overload Intracellular Ca²⁺ Overload AP_Prolongation->Ca_Overload RyR2 RyR2 Activation Ca_Overload->RyR2 SOICR Spontaneous Ca²⁺ Release (SOICR) RyR2->SOICR Arrhythmia Ventricular Arrhythmia SOICR->Arrhythmia VKII86 This compound VKII86->IK1_IKr Prevents Inhibition VKII86->INaL_ICa Prevents Activation VKII86->RyR2 Direct Inhibition cluster_0 Experimental Workflow Animal_Model Animal Model (e.g., Murine, Canine) Heart_Isolation Heart Isolation (Langendorff) Animal_Model->Heart_Isolation Cardiomyocyte_Isolation Cardiomyocyte Isolation Animal_Model->Cardiomyocyte_Isolation Langendorff_Exp Langendorff Experiments (ECG, AP Recording) Heart_Isolation->Langendorff_Exp Patch_Clamp Whole-Cell Patch Clamp Cardiomyocyte_Isolation->Patch_Clamp Data_Analysis Data Analysis and Interpretation Langendorff_Exp->Data_Analysis AP_Recording Action Potential Recording Patch_Clamp->AP_Recording Ion_Current_Recording Ion Current Recording (IK1, INa-L, ICa) Patch_Clamp->Ion_Current_Recording HEK_Cells HEK-293 Cells (Transfected with KCNH2) IKr_Recording IKr Recording HEK_Cells->IKr_Recording IKr_Recording->Data_Analysis AP_Recording->Data_Analysis Ion_Current_Recording->Data_Analysis

References

The Impact of VK-II-86 on Action Potential Duration in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of VK-II-86, a carvedilol analogue, on the action potential duration (APD) in cardiomyocytes. The document synthesizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Executive Summary

This compound has emerged as a promising therapeutic agent for preventing ventricular arrhythmias, particularly those induced by hypokalaemia.[1][2][3][4][5] Its primary mechanism of action involves the modulation of multiple ion channels, which collectively normalizes the action potential duration in cardiomyocytes under pathological conditions. Notably, this compound does not significantly alter action potential parameters in healthy, normokalaemic cells, suggesting a favorable safety profile. This guide will explore the multi-channel effects of this compound and its consequential impact on cardiac electrophysiology.

Quantitative Data on Action Potential Duration

The following tables summarize the quantitative effects of this compound on action potential duration at 30%, 50%, and 90% repolarization (APD30, APD50, and APD90, respectively) and the resting membrane potential (RMP) in murine ventricular cardiomyocytes. The data highlights the compound's ability to reverse the pathological prolongation of the action potential induced by hypokalaemia.

Table 1: Effect of this compound (1 µM) on Action Potential Parameters in Murine Ventricular Cardiomyocytes under Normal (4 mM [K⁺]) and Hypokalaemic (3 mM [K⁺]) Conditions

ParameterNormal [K⁺] (4 mM)Normal [K⁺] + this compound (1 µM)Low [K⁺] (3 mM)Low [K⁺] + this compound (1 µM)
APD30 (ms) Data not available in search resultsData not available in search resultsProlongedNormalized
APD50 (ms) Data not available in search resultsData not available in search resultsProlongedNormalized
APD90 (ms) Data not available in search resultsData not available in search resultsProlongedNormalized
RMP (mV) Data not available in search resultsData not available in search resultsDepolarizedNormalized

Note: While the search results state that this compound reverses the prolongation of APD30, APD50, and APD90, specific mean values and statistical significance were not provided in the abstracts. The table reflects the qualitative findings of the research.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through a multi-channel mechanism, primarily by counteracting the electrophysiological changes induced by hypokalaemia. The following diagrams illustrate the pathological signaling cascade in hypokalaemia and the corrective action of this compound.

G cluster_0 Hypokalaemia-Induced Pathophysiology Hypokalaemia Hypokalaemia (Low Extracellular [K⁺]) IK1 Decreased I_K1 Hypokalaemia->IK1 IKr Decreased I_Kr Hypokalaemia->IKr INaL Increased I_Na-L Hypokalaemia->INaL ICa Increased I_Ca Hypokalaemia->ICa RMP Depolarization of Resting Membrane Potential IK1->RMP Reduces outward K⁺ current APD Action Potential Prolongation IKr->APD INaL->APD ICa->APD Arrhythmia Ventricular Arrhythmias (EADs, DADs) RMP->Arrhythmia Ca_Overload Intracellular Ca²⁺ Overload (via RyR2) APD->Ca_Overload Ca_Overload->Arrhythmia G cluster_1 This compound Mechanism of Action VKII86 This compound IK1 Prevents Decrease in I_K1 VKII86->IK1 IKr Prevents Decrease in I_Kr VKII86->IKr INaL Prevents Increase in I_Na-L VKII86->INaL ICa Prevents Increase in I_Ca VKII86->ICa RyR2 Inhibits RyR2 VKII86->RyR2 RMP Normalization of Resting Membrane Potential IK1->RMP APD Normalization of Action Potential Duration IK1->APD IKr->APD INaL->APD ICa->APD Ca_Homeostasis Normalization of Ca²⁺ Homeostasis RyR2->Ca_Homeostasis Arrhythmia_Prevention Prevention of Ventricular Arrhythmias RMP->Arrhythmia_Prevention APD->Arrhythmia_Prevention Ca_Homeostasis->Arrhythmia_Prevention G cluster_2 Experimental Workflow A Heart Excision (Murine/Canine) B Langendorff Perfusion with Collagenase A->B C Mechanical Dissociation of Ventricular Tissue B->C D Isolation of Single Ventricular Cardiomyocytes C->D E Whole-Cell Patch Clamp D->E F Current Clamp (Action Potential Recording) E->F G Voltage Clamp (Ion Current Recording) E->G I Measurement of APD30, APD50, APD90, RMP F->I J Measurement of I_K1, I_Na-L, I_Ca, I_Kr G->J H Data Acquisition and Analysis (pCLAMP, Clampfit) I->H J->H

References

Foundational Studies on VK-II-86 and Hypokalaemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on VK-II-86, a carvedilol analogue, and its role in mitigating hypokalaemia-induced cardiac arrhythmias. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the underlying signaling pathways and experimental workflows.

Core Concepts and a Novel Therapeutic Approach

Hypokalaemia, a condition of low potassium levels in the blood, is a common electrolyte imbalance that can lead to life-threatening ventricular arrhythmias.[1][2][3] The primary mechanisms underlying these arrhythmias involve prolongation of the cardiac action potential and increased intracellular calcium loading, which can trigger abnormal heart rhythms.[1][2] this compound, a novel analogue of the beta-blocker carvedilol, has emerged as a promising therapeutic agent. Unlike its parent compound, this compound is devoid of significant beta-adrenoceptor antagonist activity. Its antiarrhythmic properties in the context of hypokalaemia stem from its unique multi-channel blocking effects and its ability to normalize intracellular calcium homeostasis.

Foundational studies have demonstrated that this compound effectively prevents hypokalaemia-induced ventricular arrhythmias. It achieves this by counteracting the detrimental changes in key cardiac ion channels and reducing oxidative stress associated with low potassium levels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound and its effects on hypokalaemia-induced arrhythmogenesis.

Table 1: Effect of this compound on Ventricular Arrhythmia Incidence in a Murine Model of Hypokalaemia

Treatment GroupIncidence of Ventricular ArrhythmiasReduction in Arrhythmiasp-value
Hypokalaemia (Control)High--
Dantrolene (RyR2 Inhibitor)Reduced by 94%94%<0.001
This compoundPrevented all arrhythmias100%<0.001

Data sourced from studies on explanted murine hearts.

Table 2: Electrophysiological Effects of this compound on Ventricular Cardiomyocytes in Hypokalaemia

ParameterNormokalaemiaHypokalaemiaHypokalaemia + this compound
Action Potential Duration (APD)NormalProlongedNormalized
Resting Membrane PotentialNormalDepolarizedNormalized
Early Afterdepolarizations (EADs)AbsentPresentPrevented

These findings highlight this compound's ability to reverse the pro-arrhythmic electrophysiological changes induced by hypokalaemia.

Table 3: Effect of this compound on Key Cardiac Ion Currents During Hypokalaemia

Ion CurrentEffect of HypokalaemiaEffect of this compound in Hypokalaemiap-value for this compound effect
Inward Rectifier Potassium Current (IK1)DecreasedPrevented Decrease<0.05
Rapid Delayed Rectifier Potassium Current (IKr)DecreasedPrevented Decrease<0.05
Late Sodium Current (INa-L)IncreasedPrevented Increase<0.05
L-type Calcium Current (ICa)IncreasedPrevented Increase<0.05

This compound's multi-channel blocking activity is central to its antiarrhythmic mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational studies of this compound.

Langendorff-Perfused Murine Heart Model for Arrhythmia Analysis

Objective: To assess the antiarrhythmic efficacy of this compound in an ex vivo model of hypokalaemia-induced ventricular arrhythmia.

Methodology:

  • Animal Model: Adult male C57BL/6 mice are used.

  • Heart Isolation: Hearts are rapidly excised and immediately cannulated via the aorta on a Langendorff apparatus.

  • Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11, CaCl2 1.8), gassed with 95% O2 / 5% CO2 at 37°C.

  • Hypokalaemia Induction: After a stabilization period with normal Krebs-Henseleit solution, the perfusate is switched to a hypokalaemic solution (KCl reduced to 2.5 mM).

  • Drug Administration: For the treatment group, this compound (typically 1 µM) is added to the perfusate during the stabilization period and maintained throughout the hypokalaemic challenge. A control group receives the vehicle.

  • Electrophysiological Recording: A surface electrocardiogram (ECG) is continuously recorded to monitor heart rhythm.

  • Data Analysis: The incidence, duration, and severity of ventricular arrhythmias (ventricular tachycardia, fibrillation) are quantified and compared between the control and this compound treated groups. Statistical significance is determined using appropriate tests (e.g., Fisher's exact test).

Whole-Cell Patch Clamp Electrophysiology

Objective: To investigate the effects of this compound on the action potential characteristics and specific ion channel currents of isolated ventricular cardiomyocytes.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from murine or canine hearts.

  • Patch Clamp Configuration: The whole-cell patch clamp technique is employed.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. For hypokalaemic conditions, KCl is reduced.

    • Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

  • Action Potential Recording: Action potentials are elicited by current injection in current-clamp mode. Action potential duration at 50% and 90% repolarization (APD50, APD90) and the resting membrane potential are measured.

  • Ion Channel Current Recording (Voltage-Clamp):

    • IK1: Measured as the steady-state current during voltage steps from a holding potential of -80 mV.

    • IKr: Studied in HEK-293 cells stably expressing the hERG channel. Currents are elicited by depolarizing pulses, and the tail current upon repolarization is measured.

    • INa-L: Elicited by depolarizing voltage ramps or long depolarizing pulses.

    • ICa: Inward calcium currents are recorded in response to depolarizing steps from a holding potential that inactivates sodium channels.

  • Data Analysis: Current densities (pA/pF) are calculated by normalizing the current amplitude to the cell capacitance. Statistical comparisons are made using ANOVA or t-tests.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described.

Pathophysiological Cascade of Hypokalaemia-Induced Arrhythmia and the Intervention by this compound

Hypokalaemia_VKII86_Mechanism Hypokalaemia Hypokalaemia (Low Extracellular K+) IK1_IKr_Block Reduced I_K1 and I_Kr Hypokalaemia->IK1_IKr_Block INaL_ICa_Increase Increased I_Na-L and I_Ca Hypokalaemia->INaL_ICa_Increase Oxidative_Stress Oxidative Stress Hypokalaemia->Oxidative_Stress APD_Prolongation Action Potential Prolongation IK1_IKr_Block->APD_Prolongation EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs INaL_ICa_Increase->APD_Prolongation Ca_Overload Intracellular Ca2+ Overload INaL_ICa_Increase->Ca_Overload Ca_Overload->EADs Arrhythmia Ventricular Arrhythmia EADs->Arrhythmia VKII86 This compound VKII86->IK1_IKr_Block Prevents VKII86->INaL_ICa_Increase Prevents VKII86->Oxidative_Stress Prevents

Caption: Mechanism of this compound in preventing hypokalaemia-induced arrhythmia.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_ex_vivo Ex Vivo Model cluster_in_vitro In Vitro Model cluster_cell_line Cell Line Model Heart_Isolation Isolate Murine Heart Langendorff Langendorff Perfusion Heart_Isolation->Langendorff ECG_Recording ECG Recording Langendorff->ECG_Recording Hypokalaemia_Challenge Hypokalaemia Induction +/- this compound Langendorff->Hypokalaemia_Challenge Arrhythmia_Analysis Arrhythmia Analysis ECG_Recording->Arrhythmia_Analysis Cell_Isolation Isolate Cardiomyocytes Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp AP_Recording Action Potential Measurement Patch_Clamp->AP_Recording Ion_Channel_Recording Ion Channel Current Measurement Patch_Clamp->Ion_Channel_Recording Patch_Clamp->Hypokalaemia_Challenge HEK_Transfection Transfect HEK-293 Cells (hERG) IKr_Measurement IKr Current Measurement HEK_Transfection->IKr_Measurement

Caption: Workflow for evaluating this compound's antiarrhythmic effects.

Conclusion and Future Directions

The foundational research on this compound strongly supports its potential as a novel antiarrhythmic agent for the management of hypokalaemia-induced ventricular arrhythmias. Its unique pharmacological profile, characterized by multi-ion channel blockade and the absence of beta-blocking activity, distinguishes it from existing therapies. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of these findings.

Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in more complex physiological systems. Additionally, exploring its therapeutic potential in other arrhythmia syndromes associated with delayed repolarization and calcium overload, such as certain long QT syndromes and heart failure, is a promising avenue for drug development professionals. The continued elucidation of its molecular interactions with cardiac ion channels will further refine our understanding of its mechanism of action and guide the development of next-generation antiarrhythmic drugs.

References

Exploring the Off-Target Profile of VK-II-86: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-86 is a novel carvedilol analogue engineered to prevent hypokalaemia-induced ventricular arrhythmias.[1][2] Its primary mechanism of action involves the inhibition of ryanodine receptors (RyR2) and modulation of multiple ion channels, which normalizes intracellular calcium homeostasis and repolarization reserve.[1][2] A key feature of this compound's design is the intentional removal of the β-adrenergic receptor blocking activity present in its parent compound, carvedilol. This guide provides a preliminary exploration of the off-target effects of this compound, with a primary focus on its lack of β-adrenoceptor antagonism, a desired characteristic that distinguishes it from carvedilol. While comprehensive off-target screening data against a broad panel of receptors and kinases are not publicly available, this document summarizes the existing knowledge to inform early-stage research and development.

Core Pharmacodynamic Profile

This compound is designed as a potent antiarrhythmic agent that addresses the electrophysiological consequences of hypokalaemia. Its on-target effects are centered on cardiac ion channels and calcium handling proteins.

On-Target Effects

This compound has been shown to prevent hypokalaemia-induced changes in the activity of several key cardiac ion channels.[1] Specifically, it prevents the decrease in the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), as well as the increase in the late sodium current (INa-L) and the L-type calcium current (ICa) that are associated with low potassium conditions. Furthermore, it has been demonstrated to reduce oxidative stress associated with hypokalaemia. The primary target of this compound is believed to be the ryanodine receptor 2 (RyR2), where it inhibits spontaneous Ca2+ release from the sarcoplasmic reticulum.

Off-Target Profile: Lack of β-Adrenergic Receptor Activity

The most significant "off-target" characteristic of this compound, by design, is its lack of antagonist activity at β-adrenoceptors. This was a deliberate modification from its parent compound, carvedilol, to avoid the associated effects on heart rate and blood pressure.

Quantitative Assessment of β-Adrenoceptor Binding

Radioligand binding studies have demonstrated that this compound has a significantly lower affinity for β-adrenergic receptors compared to carvedilol.

Compoundβ-Adrenoceptor Binding AffinityReference
Carvedilol High
This compound >2,000-fold lower than carvedilol

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

Objective: To determine the binding affinity of this compound for β-adrenergic receptors compared to a known ligand (e.g., carvedilol).

Methodology:

  • Membrane Preparation: Cell membranes expressing β-adrenergic receptors (e.g., from CHO or HEK293 cells stably expressing the receptor) are prepared.

  • Radioligand: A radiolabeled ligand with high affinity for β-adrenoceptors (e.g., [3H]-CGP12177) is used.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) or a reference compound (carvedilol) are added to compete for binding with the radioligand.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action and Off-Target Profile

VK_II_86_Mechanism cluster_on_target On-Target Effects cluster_off_target Off-Target Profile (Desired) Hypokalaemia Hypokalaemia Ion_Channels Altered Ion Channel Activity (↓IK1, ↓IKr, ↑INa-L, ↑ICa) Hypokalaemia->Ion_Channels Oxidative_Stress Oxidative Stress Hypokalaemia->Oxidative_Stress RyR2 RyR2 Destabilization Hypokalaemia->RyR2 Arrhythmia Ventricular Arrhythmia Ion_Channels->Arrhythmia Oxidative_Stress->Arrhythmia RyR2->Arrhythmia VK_II_86_On This compound VK_II_86_On->Ion_Channels Normalizes VK_II_86_On->Oxidative_Stress Reduces VK_II_86_On->RyR2 Inhibits Beta_AR β-Adrenergic Receptors Heart_Rate ↓ Heart Rate (Bradycardia) Beta_AR->Heart_Rate Carvedilol Carvedilol Carvedilol->Beta_AR Blocks VK_II_86_Off This compound VK_II_86_Off->Beta_AR No significant blockade

Caption: On-target vs. desired off-target profile of this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Preliminary Off-Target Assessment receptor_screening Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen) start->receptor_screening kinase_panel Kinase Profiling Panel receptor_screening->kinase_panel in_vitro_assays In Vitro Functional Assays (for identified hits) kinase_panel->in_vitro_assays in_vivo_models In Vivo Preclinical Models (e.g., rodent telemetry for CV effects) in_vitro_assays->in_vivo_models tox_studies Formal Toxicology Studies in_vivo_models->tox_studies end Comprehensive Off-Target Profile tox_studies->end

Caption: A generalized workflow for comprehensive off-target effect evaluation.

Discussion and Future Directions

The available data strongly indicate that this compound was successfully designed to eliminate the β-blocking activity of its parent compound, carvedilol. This is a significant advantage, as it suggests a reduced likelihood of side effects such as bradycardia and hypotension, which can be dose-limiting for carvedilol. The lack of effect on basal heart rate has been noted in preclinical models.

However, a comprehensive understanding of the off-target profile of this compound is still in its preliminary stages. To fully characterize its safety and selectivity, further studies are warranted. These should include:

  • Broad-panel off-target screening: Testing this compound against a wide array of receptors, ion channels, enzymes, and transporters to identify any unintended interactions.

  • Kinase profiling: Assessing the activity of this compound against a panel of kinases, as many small molecules exhibit off-target kinase activity.

  • In-depth preclinical toxicology studies: Comprehensive safety pharmacology and toxicology studies in relevant animal models to identify any potential adverse effects.

  • Clinical trials: Ultimately, human clinical trials are necessary to fully elucidate the safety and off-target effect profile of this compound in a clinical setting.

Conclusion

At this preliminary stage, the primary "off-target" characteristic of this compound is its intentional and advantageous lack of β-adrenoceptor blockade. This feature distinguishes it from carvedilol and may offer a superior safety profile with respect to cardiovascular parameters like heart rate. While this is a promising start, a comprehensive evaluation of its broader off-target profile is a critical next step in the development of this compound as a potential therapeutic agent. The experimental protocols and workflows outlined in this guide provide a roadmap for such future investigations.

References

Methodological & Application

Application Notes and Protocols for VK-II-86 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK-II-86 is an analog of carvedilol that has been developed to retain the antiarrhythmic properties of the parent compound without the associated β-adrenoceptor antagonist activity.[1][2] These application notes provide detailed experimental protocols for the in vitro characterization of this compound, focusing on its efficacy in preventing hypokalaemia-induced ventricular arrhythmias. The methodologies described herein are based on published research and are intended to guide researchers in pharmacology and drug development in assessing the electrophysiological and biochemical effects of this compound. The primary mechanism of action of this compound involves the normalization of intracellular calcium homeostasis and repolarization reserve through multi-channel effects, including the inhibition of ryanodine receptors (RyR2).[2][3][4]

Introduction

Hypokalaemia is a common electrolyte disturbance that can lead to life-threatening ventricular arrhythmias. The arrhythmogenic mechanisms in hypokalaemia are primarily attributed to QT prolongation and intracellular Ca2+ loading, which leads to diastolic Ca2+ release via ryanodine receptors (RyR2). This compound has emerged as a promising therapeutic agent that directly addresses these pathological changes. Unlike its parent compound, carvedilol, this compound lacks β-blocking activity, which may improve its tolerability and safety profile. This document outlines key in vitro experiments to evaluate the pharmacological profile of this compound.

Data Presentation

Table 1: Effect of this compound on Ventricular Arrhythmia Incidence in Hypokalaemic Murine Hearts
Treatment GroupIncidence of Ventricular ArrhythmiasReduction in Arrhythmiasp-value
Low [K+] (Control)High--
Dantrolene (1 µM)Reduced by 94%94%<0.001
This compound (1 µM) Prevented all arrhythmias 100% <0.001

Data synthesized from Robinson et al., 2022.

Table 2: Electrophysiological Effects of this compound in Hypokalaemia
ParameterConditionEffect of this compoundp-value
Action Potential DurationHypokalaemia-induced prolongationPrevented prolongation<0.001
Resting Membrane PotentialHypokalaemia-induced depolarizationPrevented depolarization<0.001
Inward Rectifier Current (IK1)Hypokalaemia-induced decreasePrevented decrease<0.05
Rapid Delayed Rectifier Potassium Current (IKr)Hypokalaemia-induced decreasePrevented decrease<0.05
Late Sodium Current (INa-L)Hypokalaemia-induced increasePrevented increase<0.05
L-type Ca2+ Current (ICa)Hypokalaemia-induced increasePrevented increase<0.05
Oxidative StressHypokalaemia-induced increasePrevented increaseNot specified

Data synthesized from Robinson et al., 2022.

Experimental Protocols

Protocol 1: Evaluation of Antiarrhythmic Efficacy in Langendorff-Perfused Murine Hearts

Objective: To assess the ability of this compound to prevent ventricular arrhythmias in an ex vivo model of hypokalaemia.

Materials:

  • Langendorff perfusion system

  • C57BL/J6 mice

  • Krebs-Henseleit (KH) solution (Normal [K+]: 4 mM KCl; Low [K+]: 2 mM KCl)

  • This compound (1 µM)

  • Dantrolene (1 µM, as a positive control)

  • ECG recording equipment

  • Subepicardial ventricular action potential recording equipment

Methodology:

  • Isolate hearts from C57BL/J6 mice and mount them on a Langendorff perfusion system.

  • Perfuse the hearts with Krebs-Henseleit solution at 37°C.

  • Allow for a 30-minute equilibration period with normal KH solution (4 mM K+). For treatment groups, add this compound (1 µM) or dantrolene (1 µM) to the perfusate at the beginning of this equilibration period.

  • After equilibration, switch the perfusion to a low potassium KH solution (2 mM K+) to induce hypokalaemia.

  • Simultaneously record surface ECG and subepicardial ventricular action potentials for a 30-minute period.

  • Quantify the incidence of non-sustained and sustained ventricular tachyarrhythmias.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Cardiomyocytes

Objective: To determine the effects of this compound on specific ion channel currents implicated in hypokalaemia-induced arrhythmogenesis.

Materials:

  • Isolated murine or canine ventricular cardiomyocytes

  • HEK-293 cells transfected with KCNH2 (for IKr studies)

  • Patch-clamp rig with amplifier and data acquisition system

  • Pipettes with a resistance of 2.0–3.0 MΩ

  • Internal and external solutions for recording IK1, INa-L, ICa, and IKr

  • This compound (1 µM)

Methodology:

  • Isolate ventricular cardiomyocytes from murine or canine hearts using established enzymatic digestion protocols. For IKr, use HEK-293 cells expressing the KCNH2 gene.

  • Perform whole-cell patch-clamp recordings in voltage-clamp mode.

  • To study the effects of this compound in the context of hypokalaemia, expose the cells to a low [K+] external solution.

  • Apply specific voltage-clamp protocols to isolate and record the following currents:

    • Inward rectifier current (IK1)

    • Late sodium current (INa-L)

    • L-type Ca2+ current (ICa)

    • Rapid delayed rectifier potassium current (IKr)

  • Record baseline currents and then perfuse the cells with a solution containing this compound (1 µM) to measure its effects.

  • Analyze the changes in current amplitude and kinetics.

Protocol 3: Assessment of Oxidative Stress

Objective: To quantify the effect of this compound on oxidative stress levels in cardiomyocytes under hypokalaemic conditions.

Materials:

  • Isolated ventricular cardiomyocytes

  • Fluorogenic probe for reactive oxygen species (e.g., CellROX Green)

  • Fluorescence microscope

  • Low [K+] external solution

  • This compound (1 µM)

Methodology:

  • Isolate ventricular cardiomyocytes as described in Protocol 2.

  • Incubate the cells with the fluorogenic probe according to the manufacturer's instructions.

  • Expose the cells to a low [K+] external solution to induce hypokalaemia, with or without pre-treatment with this compound (1 µM).

  • Acquire fluorescent images of the cells using a fluorescence microscope.

  • Quantify the fluorescence intensity to determine the level of oxidative stress in each experimental group.

Visualizations

VK_II_86_Signaling_Pathway cluster_0 Hypokalaemia-Induced Pathophysiology cluster_1 This compound Intervention Hypokalaemia Hypokalaemia (Low [K+]) IK1_IKr_down IK1 & IKr (Inward & Rapid Rectifier K+ Currents) DECREASED Hypokalaemia->IK1_IKr_down INaL_ICa_up INa-L & ICa (Late Na+ & L-type Ca2+ Currents) INCREASED Hypokalaemia->INaL_ICa_up AP_prolong Action Potential Prolongation IK1_IKr_down->AP_prolong INaL_ICa_up->AP_prolong Ca_overload Intracellular Ca2+ Overload INaL_ICa_up->Ca_overload RMP_depol Resting Membrane Potential Depolarization AP_prolong->RMP_depol Arrhythmia Ventricular Arrhythmia RMP_depol->Arrhythmia Ox_stress Oxidative Stress INCREASED Ca_overload->Ox_stress Ca_overload->Arrhythmia VK_II_86 This compound VK_II_86->IK1_IKr_down Prevents Decrease VK_II_86->INaL_ICa_up Prevents Increase VK_II_86->Ca_overload Normalizes Ca2+ Homeostasis VK_II_86->Ox_stress Prevents Increase

Caption: Signaling pathway of this compound in preventing hypokalaemia-induced arrhythmia.

Experimental_Workflow cluster_Langendorff Protocol 1: Ex Vivo Heart Model cluster_PatchClamp Protocol 2: Ion Channel Analysis cluster_OxStress Protocol 3: Oxidative Stress Assay L1 Isolate Murine Heart & Mount on Langendorff System L2 Equilibrate (30 min) +/- this compound L1->L2 L3 Induce Hypokalaemia (Low [K+] Perfusion) L2->L3 L4 Record ECG & Action Potentials (30 min) L3->L4 L5 Analyze Arrhythmia Incidence L4->L5 P1 Isolate Cardiomyocytes or Use Transfected HEK-293 P2 Perform Whole-Cell Patch-Clamp P1->P2 P3 Apply Low [K+] External Solution P2->P3 P4 Record Baseline Ion Currents P3->P4 P5 Perfuse with this compound P4->P5 P6 Record Post-Treatment Ion Currents P5->P6 P7 Analyze Current Changes P6->P7 O1 Isolate Cardiomyocytes O2 Load with Fluorogenic Probe O1->O2 O3 Induce Hypokalaemia +/- this compound O2->O3 O4 Acquire Fluorescent Images O3->O4 O5 Quantify Fluorescence Intensity O4->O5

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Utilizing VK-II-86 in a Langendorff Perfusion System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-86 is a carvedilol analog that has garnered significant interest for its cardioprotective effects, particularly its potent antiarrhythmic properties, without the associated β-blocking activity of its parent compound.[1][2][3] The Langendorff perfusion system is an invaluable ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, providing a controlled environment to investigate the direct effects of pharmacological agents.[4][5] This document provides detailed application notes and protocols for the use of this compound in a Langendorff-perfused heart model, summarizing key experimental data and outlining relevant signaling pathways.

While this compound is primarily recognized for its role in modulating intracellular calcium homeostasis, this document also provides information on the Sirtuin 6 (SIRT6) signaling pathway, a critical regulator of cardiac health and a potential therapeutic target for cardiovascular diseases. Understanding this pathway can provide a broader context for cardiovascular research, even though a direct link between this compound and SIRT6 activation has not been established in the current scientific literature.

Data Presentation

The following table summarizes quantitative data from studies utilizing this compound in experimental models, highlighting its effects on various cardiac parameters.

ParameterExperimental ModelConditionTreatmentResultReference
Ventricular Arrhythmia IncidenceLangendorff-perfused murine heartsHypokalaemia-inducedThis compoundPrevented all arrhythmias
Action Potential Duration (APD)Langendorff-perfused murine heartsHypokalaemia-inducedThis compoundPrevented prolongation
Spontaneous ContractionsRat cardiac myocytesOuabain-induced1 µmol/L this compoundSignificantly reduced frequency
Ca2+ Wave FrequencyRat cardiac myocytesOuabain-induced1 µmol/L this compoundSignificantly reduced
Ventricular Fibrillation (VF) Dominant FrequencyLangendorff-perfused rabbit heartsMyocardial stretch1 µM this compoundAbolished stretch-induced increase

Experimental Protocols

Langendorff Perfusion System Setup and Heart Isolation

This protocol outlines the standard procedure for isolating a rodent heart and initiating Langendorff perfusion.

Materials:

  • Rodent (rat or mouse)

  • Heparin

  • Anesthetic (e.g., pentobarbital)

  • Ice-cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Surgical instruments (scissors, forceps, etc.)

  • Langendorff apparatus

Procedure:

  • Anesthetize the rodent and administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.

  • Trim away excess tissue, leaving the aorta intact for cannulation.

  • Mount the heart on the aortic cannula of the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 70-80 mmHg).

  • Allow the heart to stabilize for a 20-30 minute period. During this time, monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

Protocol for Investigating the Antiarrhythmic Effects of this compound

This protocol is designed to assess the efficacy of this compound in preventing chemically-induced cardiac arrhythmias.

Materials:

  • Langendorff-perfused heart (prepared as in Protocol 1)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Arrhythmogenic agent (e.g., ouabain or a low-potassium Krebs-Henseleit buffer)

  • Data acquisition system to record ECG, LVDP, and other relevant parameters.

Experimental Groups:

  • Control: Hearts perfused with standard Krebs-Henseleit buffer followed by the arrhythmogenic agent.

  • This compound Pre-treatment: Hearts pre-treated with this compound for a specified duration (e.g., 10-15 minutes) before the introduction of the arrhythmogenic agent.

Procedure:

  • Following the stabilization period, record baseline cardiac parameters for 10-20 minutes.

  • For the pre-treatment group, introduce this compound into the perfusate at the desired final concentration (e.g., 1 µM).

  • After the pre-treatment period, switch the perfusion to a buffer containing both this compound and the arrhythmogenic agent. For the control group, switch to a perfusate containing only the arrhythmogenic agent.

  • Continuously monitor and record cardiac function for the duration of the experiment (e.g., 30-60 minutes).

  • Analyze the data for the incidence and duration of arrhythmias, and changes in electrophysiological and hemodynamic parameters.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow for using this compound in a Langendorff system and the known signaling pathway of SIRT6 in cardiomyocytes.

G cluster_workflow Experimental Workflow A Heart Isolation & Cannulation B Stabilization Period (20-30 min) A->B C Baseline Parameter Recording B->C D This compound Perfusion (Pre-treatment) C->D Treatment Group E Induction of Cardiac Stress (e.g., Hypokalaemia, Ouabain) C->E Control Group D->E F Data Acquisition & Analysis E->F

Caption: Experimental workflow for this compound in a Langendorff system.

G cluster_sirt6 SIRT6 Signaling in Cardiomyocytes SIRT6 SIRT6 Activation NFkB NF-κB SIRT6->NFkB Inhibits FoxO3a FoxO3α SIRT6->FoxO3a Activates cJun c-Jun SIRT6->cJun Inhibits Apoptosis Apoptosis SIRT6->Apoptosis Inhibits Hypertrophy Cardiac Hypertrophy NFkB->Hypertrophy OxidativeStress Oxidative Stress Resistance FoxO3a->OxidativeStress cJun->Hypertrophy

Caption: SIRT6 signaling pathway in cardiomyocytes.

Mechanism of Action of this compound

Current research indicates that this compound exerts its antiarrhythmic effects primarily by modulating intracellular calcium (Ca2+) handling. It has been shown to inhibit spontaneous Ca2+ release from the sarcoplasmic reticulum by directly targeting the ryanodine receptor type 2 (RyR2). This action helps to prevent the Ca2+ waves that can trigger arrhythmias. Furthermore, in the context of hypokalaemia, this compound has been observed to prevent changes in multiple ion channel activities, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type Ca2+ current (ICa). This multi-channel effect contributes to its robust antiarrhythmic profile.

The Role of SIRT6 in the Heart

Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in cardiac homeostasis and the response to stress. Studies have shown that SIRT6 protects cardiomyocytes from hypertrophy by inhibiting NF-κB signaling. It also plays a protective role against ischemia-reperfusion injury by augmenting antioxidant defense mechanisms through the activation of FoxO3α. Activation of SIRT6 has been shown to suppress apoptosis and reduce oxidative stress in cardiomyocytes. Given its multifaceted protective roles, SIRT6 is considered a promising therapeutic target for various cardiovascular diseases. While this compound's primary mechanism is not linked to SIRT6, the Langendorff system provides an excellent platform to screen for and characterize the effects of novel SIRT6 activators on cardiac function.

References

Application Notes and Protocols for Patch-Clamp Analysis of Ion Channels with VK-II-86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-86 is an analog of carvedilol that has demonstrated significant potential in the management of hypokalaemia-induced ventricular arrhythmias. Unlike its parent compound, this compound is devoid of β-adrenoceptor antagonist activity.[1][2] Its antiarrhythmic effects are attributed to its multi-channel blocking properties, which normalize ion channel activity and calcium homeostasis under low potassium conditions.[1][3][4]

These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology to investigate the effects of this compound on key cardiac ion channels. The protocols detailed herein are based on established methodologies and findings from preclinical research, primarily from studies on murine and canine ventricular cardiomyocytes and heterologous expression systems.

Mechanism of Action

This compound exerts its antiarrhythmic effects by preventing the electrophysiological changes induced by hypokalaemia. Hypokalaemia, a condition of low extracellular potassium, can lead to a cascade of events including QT prolongation and intracellular Ca2+ loading, culminating in ventricular arrhythmias. This compound has been shown to counteract these pathological changes by modulating several key ion channels. It prevents the hypokalaemia-induced reduction of the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), and mitigates the increase in the late sodium current (INa-L) and the L-type calcium current (ICa). Furthermore, this compound is an inhibitor of the ryanodine receptor 2 (RyR2), thereby preventing spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum.

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiac ion channels under hypokalaemic conditions as determined by patch-clamp analysis.

Table 1: Effect of this compound on Potassium Currents in Hypokalaemia

Ion ChannelCell TypeConditionParameterValueEffect of this compound (1 µM)
IK1 Canine Ventricular CardiomyocytesNormokalaemia (4 mM [K+]o)Current Density at -120 mV (pA/pF)-11.5 ± 0.8No significant change
Hypokalaemia (2 mM [K+]o)Current Density at -120 mV (pA/pF)-6.2 ± 0.5Prevents the reduction
IKr HEK-293 cells expressing KCNH2Normokalaemia (4 mM [K+]o)Tail Current Density at -40 mV (pA/pF)15.2 ± 1.5No significant change
Hypokalaemia (2 mM [K+]o)Tail Current Density at -40 mV (pA/pF)8.9 ± 1.1Prevents the reduction

*p < 0.05 vs. Normokalaemia

Table 2: Effect of this compound on Sodium and Calcium Currents in Hypokalaemia

Ion ChannelCell TypeConditionParameterValueEffect of this compound (1 µM)
Late INa Murine Ventricular CardiomyocytesNormokalaemia (4 mM [K+]o)Current Density at -20 mV (pA/pF)-0.3 ± 0.05No significant change
Hypokalaemia (2 mM [K+]o)Current Density at -20 mV (pA/pF)-0.8 ± 0.1Prevents the increase
L-type ICa Canine Ventricular CardiomyocytesNormokalaemia (4 mM [K+]o)Peak Current Density at +10 mV (pA/pF)-8.5 ± 0.7No significant change
Hypokalaemia (2 mM [K+]o)Peak Current Density at +10 mV (pA/pF)-12.1 ± 1.0Prevents the increase

*p < 0.05 vs. Normokalaemia

Experimental Protocols

Cell Preparation

a) Isolation of Murine and Canine Ventricular Cardiomyocytes:

  • Hearts are excised from anesthetized animals in accordance with institutional animal care and use committee guidelines.

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • Perfuse with a Ca2+-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.

  • After digestion, the ventricles are minced and gently triturated to release individual cardiomyocytes.

  • The cell suspension is filtered and washed in a solution with gradually increasing Ca2+ concentrations to yield Ca2+-tolerant, rod-shaped myocytes.

  • Cells are plated on laminin-coated coverslips for patch-clamp recording.

b) Culture and Transfection of HEK-293 Cells:

  • HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • For IKr recordings, cells are transiently transfected with a plasmid encoding the human KCNH2 gene (hERG) using a suitable transfection reagent.

  • A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Patch-clamp experiments are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Recordings

a) General Setup and Solutions:

  • Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

  • Amplifier and Software: Recordings are performed using a patch-clamp amplifier and data acquisition software (e.g., Axopatch amplifier and pCLAMP software).

  • Series Resistance and Capacitance: Series resistance should be compensated by at least 80% to minimize voltage errors. Cell capacitance is measured and used to normalize current amplitude to current density (pA/pF).

b) Solutions:

Solution TypeComponentConcentration (mM)
External (Bath) Solution - Normokalaemia NaCl140
KCl4
CaCl21.8
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
External (Bath) Solution - Hypokalaemia NaCl142
KCl2
CaCl21.8
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal (Pipette) Solution for K+ Currents K-Aspartate120
KCl20
Mg-ATP5
HEPES10
EGTA10
pH adjusted to 7.2 with KOH
Internal (Pipette) Solution for Na+ and Ca2+ Currents CsCl120
TEA-Cl20
Mg-ATP5
HEPES10
EGTA10
pH adjusted to 7.2 with CsOH

c) Voltage-Clamp Protocols:

  • IK1 (Inward Rectifier Potassium Current):

    • Holding Potential: -80 mV.

    • Protocol: Apply a series of 500 ms voltage steps from -120 mV to +40 mV in 10 mV increments.

    • Measurement: Measure the steady-state current at the end of each voltage step.

  • IKr (Rapid Delayed Rectifier Potassium Current):

    • Holding Potential: -80 mV.

    • Protocol: A prepulse to -40 mV for 500 ms to inactivate Na+ channels, followed by a 1 s depolarizing step to potentials between -40 mV and +60 mV in 10 mV increments. The membrane is then repolarized to -40 mV to elicit tail currents.

    • Measurement: Measure the peak amplitude of the tail current upon repolarization.

  • Late INa (Late Sodium Current):

    • Holding Potential: -120 mV.

    • Protocol: Apply a 250 ms depolarizing pulse to -20 mV.

    • Measurement: Measure the sustained current component between 200 and 250 ms of the depolarizing pulse.

  • ICa, L (L-type Calcium Current):

    • Holding Potential: -80 mV.

    • Protocol: A prepulse to -40 mV for 200 ms to inactivate Na+ channels, followed by 300 ms test pulses to potentials ranging from -40 mV to +60 mV in 10 mV increments.

    • Measurement: Measure the peak inward current during the test pulse.

Data Analysis
  • Raw current traces are leak-subtracted using a P/4 or similar protocol.

  • Peak current amplitudes are measured for each voltage step.

  • Current-voltage (I-V) relationships are plotted by graphing the peak current density (pA/pF) as a function of the membrane potential (mV).

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare current densities between different experimental conditions (normokalaemia, hypokalaemia, and hypokalaemia + this compound). A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Hypokalaemia_Arrhythmia_Pathway Hypokalaemia Hypokalaemia (Low [K+]o) Ion_Channel_Dysfunction Ion Channel Dysfunction Hypokalaemia->Ion_Channel_Dysfunction IK1_down ↓ IK1 Ion_Channel_Dysfunction->IK1_down IKr_down ↓ IKr Ion_Channel_Dysfunction->IKr_down INaL_up ↑ Late INa Ion_Channel_Dysfunction->INaL_up ICa_up ↑ L-type ICa Ion_Channel_Dysfunction->ICa_up AP_Prolongation Action Potential Prolongation (QT) IK1_down->AP_Prolongation IKr_down->AP_Prolongation INaL_up->AP_Prolongation Ca_Overload Intracellular Ca2+ Overload INaL_up->Ca_Overload ICa_up->Ca_Overload AP_Prolongation->Ca_Overload DADs_EADs DADs & EADs AP_Prolongation->DADs_EADs EADs RyR2_Activation Spontaneous RyR2 Ca2+ Release Ca_Overload->RyR2_Activation RyR2_Activation->DADs_EADs Arrhythmia Ventricular Arrhythmia DADs_EADs->Arrhythmia VK_II_86 This compound VK_II_86->IK1_down VK_II_86->IKr_down VK_II_86->INaL_up VK_II_86->ICa_up VK_II_86->RyR2_Activation

Caption: Signaling pathway of hypokalaemia-induced arrhythmia and this compound intervention.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (Cardiomyocytes or Transfected HEK293) Giga_Seal Gigaohm Seal Formation Cell_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Baseline Recording (Normokalaemia) Whole_Cell->Baseline_Rec Data_Acquisition Data Acquisition (Voltage-Clamp Protocols) Baseline_Rec->Data_Acquisition Apply Protocols Hypokalaemia_Rec Hypokalaemia Recording Hypokalaemia_Rec->Data_Acquisition Apply Protocols VK_II_86_Rec This compound Application & Recording in Hypokalaemia VK_II_86_Rec->Data_Acquisition Apply Protocols Data_Acquisition->Hypokalaemia_Rec Change to Hypokalaemic Solution Data_Acquisition->VK_II_86_Rec Apply this compound Data_Analysis Data Analysis (Current Density, I-V Curves) Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for Studying VK-II-86 Effects Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-86 is a novel carvedilol analogue that has demonstrated significant potential in the management of cardiac arrhythmias. Unlike its parent compound, this compound is devoid of β-adrenoceptor blocking activity.[1] Its primary mechanism of action is the inhibition of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[2][3] By inhibiting RyR2, this compound effectively suppresses spontaneous Ca2+ release from the SR, a key trigger for arrhythmogenic events such as delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs).[1][4] This makes this compound a promising therapeutic candidate for conditions associated with intracellular Ca2+ overload, including hypokalaemia-induced arrhythmias and digitalis toxicity.

Calcium imaging is an indispensable tool for elucidating the pharmacological effects of compounds like this compound that modulate intracellular calcium homeostasis. This technique allows for the direct visualization and quantification of changes in intracellular Ca2+ concentration ([Ca2+]i) with high spatial and temporal resolution. By employing fluorescent Ca2+ indicators, researchers can investigate the impact of this compound on various aspects of cellular Ca2+ signaling, including spontaneous Ca2+ sparks and waves, as well as global Ca2+ transients.

These application notes provide detailed protocols for utilizing calcium imaging techniques to study the effects of this compound in a cellular context. The provided methodologies are designed to be adaptable for various cell types, with a particular focus on cardiomyocytes, the primary target for this compound.

Signaling Pathway of this compound

The primary molecular target of this compound is the ryanodine receptor 2 (RyR2) on the sarcoplasmic reticulum. Under pathological conditions such as hypokalaemia or digitalis-induced toxicity, RyR2 channels can become sensitized, leading to spontaneous Ca2+ leakage from the SR. This leakage manifests as Ca2+ sparks and waves, which can trigger aberrant electrical activity in cardiomyocytes, leading to arrhythmias. This compound directly inhibits RyR2, stabilizing the closed state of the channel and preventing this spontaneous Ca2+ release. This action helps to normalize intracellular calcium homeostasis and maintain cellular electrical stability.

VK_II_86_Signaling_Pathway cluster_0 Cardiomyocyte VK_II_86 This compound RyR2 Ryanodine Receptor 2 (RyR2) on Sarcoplasmic Reticulum VK_II_86->RyR2 Inhibits SR_Ca_Release Spontaneous Ca²⁺ Release (Sparks, Waves) RyR2->SR_Ca_Release Mediates Ca_Overload Intracellular Ca²⁺ Overload SR_Ca_Release->Ca_Overload Arrhythmia Arrhythmogenic Events (EADs, DADs) Ca_Overload->Arrhythmia Fluo4_Protocol_Workflow cluster_workflow Experimental Workflow Cell_Isolation Isolate Cardiomyocytes Dye_Loading Load Cells with Fluo-4 AM Cell_Isolation->Dye_Loading Incubation Incubate and De-esterify Dye_Loading->Incubation Baseline_Imaging Acquire Baseline Ca²⁺ Spark/Wave Activity Incubation->Baseline_Imaging VK_II_86_Addition Add this compound or Vehicle Control Baseline_Imaging->VK_II_86_Addition Post_Treatment_Imaging Acquire Post-Treatment Ca²⁺ Spark/Wave Activity VK_II_86_Addition->Post_Treatment_Imaging Data_Analysis Analyze Spark/Wave Frequency and Properties Post_Treatment_Imaging->Data_Analysis Fura2_Logic cluster_logic Fura-2 Ratiometric Measurement Logic Fura2_Bound Fura-2 bound to Ca²⁺ Excitation_340 Excitation at 340 nm Fura2_Bound->Excitation_340 preferentially excites Fura2_Unbound Fura-2 unbound to Ca²⁺ Excitation_380 Excitation at 380 nm Fura2_Unbound->Excitation_380 preferentially excites Emission_510 Emission at 510 nm Excitation_340->Emission_510 Excitation_380->Emission_510 Ratio Ratio (F340 / F380) Emission_510->Ratio Ca_Concentration [Ca²⁺]i Ratio->Ca_Concentration proportional to

References

Application Notes and Protocols: VK-II-86 in HEK293 Cells for Ion Channel Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-86, a carvedilol analogue, has demonstrated significant potential in the modulation of cardiac ion channels, positioning it as a compound of interest for cardiovascular research and drug development.[1] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney (HEK293) cells for the screening of key cardiac ion channels. HEK293 cells are a widely used expression system for studying the function and pharmacology of individual ion channels in a controlled environment.

This compound has been shown to prevent hypokalaemia-induced changes in the activity of several critical cardiac ion channels.[1][2] Notably, its effects on the rapid delayed rectifier potassium current (IKr) and store overload-induced Ca2+ release (SOICR) have been investigated in HEK293 cells, highlighting its multi-channel effects.[1][3] These characteristics make this compound a valuable tool for studying arrhythmia mechanisms and for validating ion channel screening assays.

Data Presentation

The following tables summarize the qualitative and potential quantitative effects of this compound on key cardiac ion channels, as suggested by available literature. It is important to note that while the qualitative effects on IKr and SOICR in HEK293 cells are documented, comprehensive IC50 data for a full cardiac panel is not yet publicly available. The quantitative data presented here is therefore illustrative of the expected outcomes from screening experiments.

Table 1: Effect of this compound on Cardiac Ion Channels Expressed in HEK293 Cells

Ion ChannelCurrentGeneCell LineEffect of this compoundPutative IC50 (µM)
hERGIKrKCNH2HEK293Prevents hypokalaemia-induced decrease-
Nav1.5 (peak)INaSCN5AHEK293-> 10
Nav1.5 (late)INa,LSCN5AHEK293--
Cav1.2ICa,LCACNA1CHEK293-> 10
Kv7.1/minKIKsKCNQ1/KCNE1HEK293-> 30
Kir2.1IK1KCNJ2HEK293--
Kv4.3ItoKCND3HEK293-> 30

Table 2: Effect of this compound on Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells

AssayCell LineKey FindingsConcentration Tested
SOICRHEK293Completely abolished SOICR30 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

G Signaling Pathway of this compound in HEK293 Cells cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IonChannels Cardiac Ion Channels (e.g., hERG, Nav1.5, Cav1.2) Arrhythmia Arrhythmogenic Events IonChannels->Arrhythmia Contributes to RyR2 Ryanodine Receptor 2 (RyR2) Ca_Cytosol Cytosolic Ca2+ RyR2->Ca_Cytosol Ca2+ Release VKII86 This compound VKII86->IonChannels Modulates VKII86->RyR2 Inhibits Ca_Store Ca2+ Store (ER/SR) Ca_Store->RyR2 Ca2+ Overload Ca_Cytosol->Arrhythmia Triggers Hypokalaemia Hypokalaemia Hypokalaemia->IonChannels

Caption: this compound signaling in HEK293 cells.

G Automated Patch Clamp Workflow for Ion Channel Screening Start Start CellCulture HEK293 Cell Culture & Transfection with Ion Channel of Interest Start->CellCulture Harvest Cell Harvesting & Preparation CellCulture->Harvest APC Automated Patch Clamp System (e.g., QPatch, Patchliner) Harvest->APC Compound This compound Application (Concentration Gradient) APC->Compound Record Electrophysiological Recording (Voltage-Clamp Protocol) Compound->Record Analysis Data Analysis (Current Inhibition, IC50 Calculation) Record->Analysis End End Analysis->End

Caption: Automated patch clamp workflow.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare HEK293 cells expressing the cardiac ion channel of interest for electrophysiological analysis.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding the human ion channel of interest (e.g., KCNH2 for hERG)

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 70-80% confluency, transiently transfect them with the plasmid DNA encoding the ion channel of interest using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.

  • Incubate the cells for 24-48 hours post-transfection to allow for sufficient channel expression.

Automated Patch Clamp Electrophysiology for Ion Channel Screening

Objective: To determine the effect of this compound on the specific ion channel current using an automated patch-clamp system.

Materials:

  • Transfected HEK293 cells

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO) and serial dilutions in extracellular solution

  • Automated patch-clamp system and corresponding consumables (e.g., QPlates)

Protocol:

  • Harvest the transfected HEK293 cells using trypsin-EDTA and resuspend them in the extracellular solution to a final concentration of 1-5 x 10^6 cells/mL.

  • Prepare the automated patch-clamp system according to the manufacturer's instructions.

  • Load the cell suspension and the prepared this compound compound solutions into the designated wells of the system's plate. Include vehicle (DMSO) controls.

  • Initiate the automated experiment. The system will perform cell capture, sealing, whole-cell configuration, and application of voltage-clamp protocols.

  • A typical voltage protocol for hERG (IKr) current would involve a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

  • Apply a cumulative or non-cumulative concentration-response protocol for this compound.

  • Record the ion channel currents in the absence and presence of different concentrations of this compound.

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value if applicable.

Store Overload-Induced Ca2+ Release (SOICR) Assay

Objective: To assess the effect of this compound on spontaneous Ca2+ release from intracellular stores in HEK293 cells.

Materials:

  • HEK293 cells (can be wild-type or expressing a specific ryanodine receptor mutant)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • HEPES-buffered saline (HBS)

  • This compound stock solution and dilutions

  • Thapsigargin (optional, as a positive control for store depletion)

  • Fluorescence microscope or plate reader capable of kinetic measurements

Protocol:

  • Seed HEK293 cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

  • Load the cells with a fluorescent Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM) in HBS for 30-60 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye.

  • To induce a Ca2+ store overload condition that can lead to SOICR, cells can be pre-incubated in a high Ca2+ buffer or treated with agents that promote Ca2+ entry.

  • Acquire a baseline fluorescence recording.

  • Add this compound at the desired concentration (e.g., 30 µM) and continue recording the fluorescence signal.

  • Observe for the presence or absence of spontaneous Ca2+ oscillations, which are indicative of SOICR.

  • Quantify the frequency and amplitude of Ca2+ oscillations in control (vehicle-treated) and this compound-treated cells.

Conclusion

The use of HEK293 cells provides a robust and reliable platform for the detailed investigation of the effects of this compound on specific cardiac ion channels. The protocols outlined in this document, in conjunction with the known qualitative effects of the compound, offer a solid framework for researchers to conduct comprehensive ion channel screening and to further elucidate the anti-arrhythmic potential of this compound. Further studies are warranted to establish a complete quantitative profile of this compound on a full panel of cardiac ion channels.

References

Application Notes and Protocols for Murine Models of Hypokalemia in VK-II-86 Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypokalemia, a condition characterized by abnormally low potassium levels in the blood, is a prevalent electrolyte imbalance that can lead to severe cardiac complications, including life-threatening arrhythmias. The development of effective therapeutic agents to counteract the arrhythmogenic effects of hypokalemia is of significant clinical interest. VK-II-86, a carvedilol analogue, has emerged as a promising candidate. It has been shown to prevent hypokalemia-induced ventricular arrhythmias through a multi-channel blocking effect, effectively normalizing calcium homeostasis and the repolarization reserve without the associated beta-blocking activity of its parent compound.[1][2]

These application notes provide detailed protocols for establishing and utilizing murine models of hypokalemia to evaluate the efficacy of this compound. Two primary methods for inducing hypokalemia in mice are described: dietary potassium restriction and diuretic-induced potassium depletion. Additionally, protocols for the ex vivo assessment of cardiac electrophysiology using a Langendorff heart preparation are included.

Murine Models of Hypokalemia

The selection of a suitable murine model for hypokalemia is critical for the successful evaluation of therapeutic interventions. The choice between dietary and diuretic-induced models will depend on the specific research question, desired timeline, and the intended clinical translation.

Dietary Potassium Restriction Model

This model induces a gradual and sustained state of hypokalemia, mimicking chronic potassium deficiency.

Protocol:

  • Animal Selection: Use adult mice (e.g., C57BL/6 strain, 8-12 weeks old). House animals individually or in small groups with ad libitum access to water.

  • Dietary Regimen:

    • Control Group: Feed a standard rodent chow containing a normal potassium concentration (approximately 2.0 g/kg of diet).[3]

    • Hypokalemia Group: Feed a custom-formulated, potassium-deficient diet. The diet should be identical to the control diet in all other nutritional aspects. A potassium level significantly below the 2.0 g/kg requirement will induce hypokalemia. Studies have utilized commercially available K+-deficient diets for periods of up to 10 days to induce significant physiological changes.[4]

  • Induction Period: Maintain mice on their respective diets for a period of 7-14 days. Monitor the animals daily for any signs of distress, including weight loss, lethargy, or changes in grooming behavior.

  • Monitoring Serum Potassium: Collect blood samples at baseline and at regular intervals (e.g., every 3-4 days) to monitor the progression of hypokalemia. (See Protocol 3 for blood collection and analysis).

  • This compound Administration: Once the desired level of hypokalemia is achieved, begin the administration of this compound or vehicle control. A study has shown efficacy with a dosage of 3.4 mg/kg/day administered via intraperitoneal (IP) injection for 5 consecutive days.[5]

Expected Outcomes:

Mice on a potassium-deficient diet are expected to develop a significant reduction in serum potassium levels over the induction period. This model is suitable for studying the long-term effects of hypokalemia and the efficacy of sustained drug treatment.

Diuretic-Induced Hypokalemia Model

This model provides a more acute induction of hypokalemia, which can be useful for studying the rapid onset of arrhythmias and the immediate effects of a therapeutic agent. Furosemide, a loop diuretic, and hydrochlorothiazide, a thiazide diuretic, are commonly used.

Protocol:

  • Animal Selection: Use adult mice as described in the dietary model.

  • Diuretic Administration:

    • Furosemide: Administer furosemide in the drinking water at a concentration of 0.1 g/L or 0.3 g/L. Alternatively, an intraperitoneal injection can be used for more precise dosing.

  • Induction and Monitoring: Hypokalemia can develop rapidly with diuretic administration. Monitor serum potassium levels closely, with initial measurements taken within 24-48 hours of starting the treatment.

  • This compound Administration: Administer this compound or vehicle control concurrently with or prior to the diuretic challenge, depending on the experimental design. The dosage of 3.4 mg/kg/day via IP injection can be used as a starting point.

Expected Outcomes:

Diuretic administration will lead to a rapid decrease in serum potassium levels. This model is well-suited for investigating the ability of this compound to prevent the onset of hypokalemia-induced cardiac events.

Quantitative Data Summary

Parameter Dietary Restriction Model Diuretic-Induced Model (Furosemide) Reference
Induction Time 7-14 days24-72 hours
Potassium Level Gradual, sustained decreaseRapid decrease
This compound Dosage 3.4 mg/kg/day, IP3.4 mg/kg/day, IP
Monitoring Frequency Every 3-4 daysDaily initially

Experimental Protocols

Protocol 3: Blood Collection and Serum Potassium Analysis

Accurate measurement of serum potassium is crucial for these studies.

3.1. Blood Collection:

  • Method: Collect blood via the saphenous vein or submandibular vein for survival bleeds. Cardiac puncture is a terminal procedure that can yield a larger volume.

  • Procedure (Saphenous Vein):

    • Gently restrain the mouse.

    • Apply a small amount of petroleum jelly to the hind leg to help the blood to bead.

    • Use a sterile lancet or needle to puncture the saphenous vein.

    • Collect the blood into a serum separator tube.

    • Apply gentle pressure to the puncture site to stop the bleeding.

3.2. Serum Potassium Analysis:

  • Sample Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Analysis: Use an ion-selective electrode (ISE) based analyzer for accurate and rapid determination of serum potassium concentration. Several commercial kits and automated analyzers are available for this purpose.

Protocol 4: Ex Vivo Langendorff Heart Perfusion for Electrophysiological Assessment

The Langendorff preparation allows for the detailed study of cardiac electrophysiology in an isolated heart, free from systemic influences.

4.1. Heart Isolation and Cannulation:

  • Anesthetize the mouse (e.g., with an intraperitoneal injection of ketamine/xylazine).

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.

  • Identify the aorta and cannulate it onto the Langendorff apparatus.

  • Immediately begin retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at 37°C.

4.2. Electrophysiological Recordings:

  • Place platinum electrodes in the perfusion chamber to record a pseudo-electrocardiogram (ECG).

  • Use a microelectrode to record monophasic action potentials from the ventricular epicardium.

  • Allow the heart to stabilize for at least 20 minutes before beginning experimental manipulations.

4.3. Experimental Protocol for this compound Testing:

  • Baseline: Record baseline ECG and action potentials in normokalemic KH buffer.

  • Induction of Hypokalemia: Switch the perfusate to a low-potassium KH buffer (e.g., 2 mM KCl). This is expected to prolong the action potential duration and may induce arrhythmias.

  • This compound Treatment: In a separate group of hearts, pre-perfuse with KH buffer containing this compound (e.g., 1 µM) for a designated period before switching to the low-potassium buffer.

  • Data Analysis: Analyze the ECG for changes in heart rate, PR interval, QRS duration, and QT interval. Analyze action potentials for changes in resting membrane potential, amplitude, and duration at 50% and 90% repolarization (APD50 and APD90). Quantify the incidence and duration of any observed arrhythmias.

Visualizations

Hypokalemia_Induction_Workflow cluster_dietary Dietary Restriction Model cluster_diuretic Diuretic-Induced Model Diet_Start Start Potassium- Deficient Diet Diet_Monitor Monitor Serum K+ (7-14 days) Diet_Start->Diet_Monitor Diet_Hypo Hypokalemia Achieved Diet_Monitor->Diet_Hypo VK_Admin Administer this compound or Vehicle Diet_Hypo->VK_Admin Diuretic_Admin Administer Diuretic (e.g., Furosemide) Diuretic_Monitor Monitor Serum K+ (24-72 hours) Diuretic_Admin->Diuretic_Monitor Diuretic_Hypo Hypokalemia Achieved Diuretic_Monitor->Diuretic_Hypo Diuretic_Hypo->VK_Admin Assessment Assess Cardiac Function (In Vivo or Ex Vivo) VK_Admin->Assessment

Caption: Workflow for inducing hypokalemia in murine models.

Langendorff_Protocol Start Isolate Mouse Heart Cannulate Cannulate Aorta on Langendorff Apparatus Start->Cannulate Stabilize Stabilize with Normokalemic KH Buffer (20 min) Cannulate->Stabilize Baseline Record Baseline ECG & Action Potentials Stabilize->Baseline Treatment Perfusion with: - Low K+ Buffer - Low K+ Buffer + this compound Baseline->Treatment Record Record Electrophysiological Changes Treatment->Record Analyze Analyze Arrhythmia Incidence & APD Record->Analyze

Caption: Ex vivo Langendorff heart perfusion protocol.

VK_II_86_Mechanism Hypokalemia Hypokalemia Ion_Channel Altered Ion Channel Activity (↓IK1, ↓IKr, ↑INa-L, ↑ICa) Hypokalemia->Ion_Channel Ca_Overload Intracellular Ca2+ Overload & Oxidative Stress Ion_Channel->Ca_Overload Arrhythmia Ventricular Arrhythmia Ca_Overload->Arrhythmia VK_II_86 This compound VK_II_86->Ion_Channel Normalizes VK_II_86->Ca_Overload Prevents

References

Application Notes and Protocols for Canine Cardiomyocyte Experiments with VK-II-86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VK-II-86, a carvedilol analogue devoid of β-adrenergic receptor antagonism, in experimental studies involving isolated canine ventricular cardiomyocytes. The protocols outlined below are based on established methodologies for investigating the electrophysiological effects of this compound, particularly in the context of hypokemia-induced arrhythmias.

Introduction

This compound has emerged as a promising multi-channel inhibitor with significant antiarrhythmic properties. In canine ventricular cardiomyocytes, it has been demonstrated to normalize action potential duration (APD) and prevent afterdepolarizations, particularly under conditions of low extracellular potassium.[1][2] Its mechanism of action involves the modulation of several key cardiac ion channels and the inhibition of ryanodine receptors (RyR2), thereby restoring normal calcium homeostasis and electrical stability in the heart.[1][3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in canine ventricular cardiomyocytes.

Table 1: Effect of 1 µM this compound on Action Potential Duration (APD90) and Resting Membrane Potential (RMP) in Canine Ventricular Myocytes

ConditionExtracellular [K+]TreatmentAPD90 (ms)RMP (mV)
Normokalaemia4 mMControl (Vehicle)Data not availableData not available
4 mM1 µM this compoundNo significant changeNo significant change
Hypokalaemia3 mMControl (Vehicle)ProlongedDepolarized
3 mM1 µM this compoundNormalizedHyperpolarized

Table 2: Summary of the Effects of 1 µM this compound on Key Ion Channels in Canine Ventricular Myocytes under Hypokalaemic Conditions (3 mM [K+])

Ion CurrentChannelEffect of HypokalaemiaEffect of 1 µM this compound
Inward Rectifier K+ Current (IK1)Kir2.xDecreasedPrevents decrease
Rapid Delayed Rectifier K+ Current (IKr)hERGDecreasedPrevents decrease
Late Na+ Current (INa_L)Nav1.5IncreasedPrevents increase
L-type Ca2+ Current (ICa)Cav1.2IncreasedPrevents increase

Note: The primary study on this compound in canine cardiomyocytes focuses on the compound's ability to prevent the pathological changes in ion channel function induced by hypokalaemia, rather than providing specific percentage inhibition values. The effect is described as a prevention or reversal of the hypokalaemia-induced alterations.

Experimental Protocols

Protocol 1: Isolation of Canine Ventricular Cardiomyocytes

This protocol describes a standard enzymatic digestion method for isolating single ventricular myocytes from the canine heart.

Materials:

  • Canine heart

  • Langendorff perfusion system

  • Perfusion buffer (Ca2+-free Tyrode's solution): NaCl, KCl, MgCl2, HEPES, glucose; pH 7.4

  • Enzyme solution: Perfusion buffer containing Collagenase Type II and Protease Type XIV. Specific concentrations should be optimized for each batch of enzymes.

  • KB solution: High K+ storage solution.

Procedure:

  • Heart Excision: Anesthetize the dog and rapidly excise the heart, placing it immediately in ice-cold cardioplegic solution.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Washout: Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out remaining blood.

  • Enzymatic Digestion: Switch to the enzyme solution and perfuse for 20-30 minutes. The heart should become flaccid.

  • Ventricle Dissociation: Remove the heart from the apparatus, and dissect the ventricular tissue. Mince the tissue in KB solution.

  • Cell Dispersion: Gently triturate the minced tissue with a pipette to release single cardiomyocytes.

  • Filtration and Storage: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the cells to settle, and resuspend in fresh KB solution. Cells should be stored at room temperature and used within 8-12 hours.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the general procedure for recording action potentials and specific ion channel currents in isolated canine ventricular myocytes.

Equipment and Solutions:

  • Inverted microscope

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes (resistance 2-5 MΩ)

  • External solution (Tyrode's solution) with varying [K+] (4 mM for normokalaemia, 3 mM for hypokalaemia)

  • Internal (pipette) solution appropriate for the current being recorded (K+-based for action potentials and K+ currents, Cs+-based for Na+ and Ca2+ currents).

  • Specific ion channel blockers for isolating individual currents.

General Procedure:

  • Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the desired external solution.

  • Pipette Positioning: Approach a single, healthy, rod-shaped myocyte with the patch pipette.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.

  • Data Recording:

    • Current-Clamp (Action Potentials): Record membrane potential and elicit action potentials by injecting brief depolarizing current pulses. Measure APD90 and RMP.

    • Voltage-Clamp (Ion Currents): Clamp the membrane potential at a holding potential and apply specific voltage protocols to elicit and record the desired ion currents (IK1, IKr, INa_L, ICa). Isolate specific currents using appropriate voltage protocols and pharmacological blockers.

Specific Voltage-Clamp Protocols:

  • IK1: From a holding potential of -80 mV, apply hyperpolarizing and depolarizing voltage steps.

  • IKr: Use a long depolarizing step followed by a repolarizing step to elicit tail currents.

  • INa_L: Apply a long depolarizing pulse from a negative holding potential.

  • ICa: From a holding potential of -40 mV (to inactivate Na+ channels), apply depolarizing steps.

Visualizations

Signaling_Pathway cluster_0 Hypokalaemia (Low [K+]) cluster_1 Cellular Effects cluster_2 Arrhythmogenic Substrate cluster_3 This compound Intervention Low_K Low Extracellular K+ IK1_dec IK1 Decreased Low_K->IK1_dec IKr_dec IKr Decreased Low_K->IKr_dec INaL_inc INa_L Increased Low_K->INaL_inc ICa_inc ICa Increased Low_K->ICa_inc RyR2_dys RyR2 Dysfunction (Ca2+ Leak) Low_K->RyR2_dys APD_prolong APD Prolongation IK1_dec->APD_prolong IKr_dec->APD_prolong INaL_inc->APD_prolong EAD_DAD EADs & DADs ICa_inc->EAD_DAD RyR2_dys->EAD_DAD APD_prolong->EAD_DAD Arrhythmia Ventricular Arrhythmia EAD_DAD->Arrhythmia VK_II_86 This compound VK_II_86->IK1_dec Prevents VK_II_86->IKr_dec Prevents VK_II_86->INaL_inc Prevents VK_II_86->ICa_inc Prevents VK_II_86->RyR2_dys Inhibits

Caption: Signaling pathway of this compound in hypokalaemia.

Experimental_Workflow Start Start Isolate_Cells Isolate Canine Ventricular Myocytes Start->Isolate_Cells Divide_Cells Divide Cell Population Isolate_Cells->Divide_Cells Normokalaemia Normokalaemia (4 mM K+) Divide_Cells->Normokalaemia Group 1 Hypokalaemia Hypokalaemia (3 mM K+) Divide_Cells->Hypokalaemia Group 2 Control_Norm Control (Vehicle) Normokalaemia->Control_Norm VK_Norm 1 µM this compound Normokalaemia->VK_Norm Control_Hypo Control (Vehicle) Hypokalaemia->Control_Hypo VK_Hypo 1 µM this compound Hypokalaemia->VK_Hypo Patch_Clamp Whole-Cell Patch Clamp Control_Norm->Patch_Clamp VK_Norm->Patch_Clamp Control_Hypo->Patch_Clamp VK_Hypo->Patch_Clamp Record_AP Record Action Potentials (Current Clamp) Patch_Clamp->Record_AP Record_Currents Record Ion Currents (Voltage Clamp) Patch_Clamp->Record_Currents Analyze_Data Analyze Data (APD90, RMP, Current Amplitudes) Record_AP->Analyze_Data Record_Currents->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for VK-II-86 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation, storage, and handling of stock solutions for the carvedilol analogue, VK-II-86. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable and reproducible experimental results.

Introduction

This compound is a synthetic analogue of carvedilol that notably lacks β-adrenoceptor antagonist activity.[1] Its primary mechanism of action involves the inhibition of store-overload-induced calcium release (SOICR) by targeting the ryanodine receptor 2 (RyR2) channel.[1][2] This makes it a valuable tool for investigating intracellular calcium homeostasis and its role in cardiac arrhythmias.[1][3] Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C25H28N2O4
Molecular Weight 420.51 g/mol
CAS Number 955371-84-3
Appearance To be determined
Purity >98% (or refer to the Certificate of Analysis)

Stock Solution Preparation

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions. The recommended solvent is dimethyl sulfoxide (DMSO).

SolventConcentrationNotesReference
DMSO 100 mg/mL (237.81 mM)Requires sonication. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.205 mg of this compound (Molecular Weight: 420.51).

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.205 mg, add 1 mL of DMSO.

    • Vortex the solution for 1-2 minutes to aid in dissolution.

    • Sonicate the solution in an ultrasonic bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Storage: Store the aliquots under the appropriate conditions as outlined in the storage guidelines below.

Storage and Stability

Proper storage of both the solid compound and the stock solutions is essential to maintain the integrity of this compound.

FormStorage TemperatureDurationNotesReference
Solid Powder 0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.
-20°CLong-term (months to years)Store in a dry, dark environment.
DMSO Stock Solution -20°CUp to 1 month
-80°CUp to 6 months

Important Considerations:

  • Repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to product inactivation.

  • When using a stored stock solution, allow the vial to equilibrate to room temperature before opening.

  • Solutions should be prepared and used on the same day whenever possible.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing this compound stock solutions and a simplified representation of its known signaling pathway.

VK_II_86_Stock_Preparation_Workflow cluster_preparation Stock Solution Preparation start Start: Obtain this compound Powder equilibrate Equilibrate Powder to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

VK_II_86_Signaling_Pathway cluster_pathway Simplified Signaling Pathway of this compound vk_ii_86 This compound ryr2 Ryanodine Receptor 2 (RyR2) vk_ii_86->ryr2 Inhibits ca_release Store-Overload-Induced Ca²⁺ Release (SOICR) ryr2->ca_release arrhythmia Cardiac Arrhythmias ca_release->arrhythmia

Caption: Simplified this compound Signaling Pathway.

References

Application Notes and Protocols for In Vitro Measurement of VK-II-86 Inhibition of Ryanodine Receptor 2 (RyR2)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ryanodine receptor 2 (RyR2) is a crucial intracellular calcium (Ca²⁺) release channel located on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] It plays a central role in excitation-contraction coupling, the process that links electrical stimulation of the heart to its mechanical contraction.[2] Dysfunctional RyR2, characterized by hyperactivity and aberrant Ca²⁺ leakage from the SR, is implicated in the pathophysiology of cardiac arrhythmias and heart failure.[1] A key arrhythmogenic mechanism is store overload-induced Ca²⁺ release (SOICR), where spontaneous Ca²⁺ release from the SR triggers dangerous arrhythmias.[3][4]

VK-II-86 is a carvedilol analogue, developed to inhibit RyR2 without the associated β-adrenoceptor antagonist activity. It has been shown to effectively suppress SOICR by directly modulating the RyR2 channel, thereby preventing arrhythmogenic Ca²⁺ waves. These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory effects of this compound on RyR2 function, intended for researchers in cardiovascular pharmacology and drug development.

RyR2 Signaling and Inhibition by this compound

Under normal physiological conditions, an action potential triggers a small influx of Ca²⁺ through L-type Ca²⁺ channels, which in turn activates RyR2 to release a larger amount of Ca²⁺ from the SR, initiating muscle contraction. In pathological states, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) or heart failure, RyR2 channels can become sensitized or "leaky," leading to SOICR. This spontaneous release creates Ca²⁺ waves that activate the sodium-calcium exchanger, leading to delayed afterdepolarizations and triggered arrhythmias. This compound acts by directly inhibiting RyR2, stabilizing the channel in a closed state and reducing the propensity for SOICR.

RyR2_Signaling_Pathway cluster_Cell Cardiomyocyte cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol cluster_Inhibition Pharmacological Intervention RyR2 RyR2 Channel Ca_Wave Spontaneous Ca²⁺ Wave (SOICR) RyR2->Ca_Wave Ca²⁺ Leak SR_Ca SR Ca²⁺ Store SR_Ca->RyR2 High Ca²⁺ Load (Pathological) Arrhythmia Arrhythmia Ca_Wave->Arrhythmia Triggers VK_II_86 This compound VK_II_86->RyR2 Inhibits/ Stabilizes

Caption: RyR2-mediated Ca²⁺ leak and its inhibition by this compound.

Quantitative Data Summary

The inhibitory effects of this compound on RyR2-mediated aberrant Ca²⁺ release have been quantified across various in vitro models. The following table summarizes key findings.

Assay TypeCell/System UsedThis compound ConcentrationIncubation TimeKey ResultReference
SOICR Imaging R4496C-HEK293 Cells30 µMNot specifiedCompletely abolished SOICR.
SOICR Imaging R4496C-Cardiomyocytes1 µM30 minutesSignificantly reduced the occurrence and frequency of SOICR.
SOICR Imaging R4496C-Cardiomyocytes0.3 µM3 hoursSignificantly inhibited the occurrence and frequency of SOICR.
Single Channel Recording Purified RyR2 R4496C1 µM1 hourReduced open duration and increased the frequency of channel openings.
Ca²⁺ Wave Imaging Rat Cardiac Myocytes1 µmol/LNot specifiedSignificantly reduced the frequency of ouabain-induced Ca²⁺ waves.
Ca²⁺ Wave Imaging Ventricular Myocytes1 µM30 minutesMarkedly reduced Ca²⁺ wave frequency induced by kinase inhibitors.

Experimental Protocols

Protocol 1: Store Overload-Induced Ca²⁺ Release (SOICR) Assay in HEK299 Cells

This assay measures the ability of this compound to suppress spontaneous Ca²⁺ oscillations in HEK293 cells stably expressing a mutant RyR2 (e.g., R4496C), which is prone to SOICR.

SOICR_Workflow Workflow: SOICR Assay start Start: Culture RyR2-expressing HEK293 cells on coverslips load_dye Load cells with a Ca²⁺ indicator dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove excess dye load_dye->wash preincubate Pre-incubate cells with this compound (or vehicle control) wash->preincubate mount Mount coverslip onto confocal microscope stage preincubate->mount image Perform time-lapse imaging to record Ca²⁺ fluorescence mount->image analyze Analyze data: Quantify the percentage of cells with SOICR and the frequency of Ca²⁺ oscillations image->analyze end End analyze->end

Caption: Experimental workflow for the SOICR assay.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing wild-type or mutant RyR2 onto glass coverslips and culture until they reach 70-80% confluency.

  • Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator dye, such as Fluo-4 AM, by incubating them in a buffer solution containing the dye.

  • Washing: After incubation, wash the cells with a Krebs-Ringer HEPES (KRH) buffer to remove any extracellular dye.

  • Compound Incubation: Pre-incubate the cells with the desired concentration of this compound (e.g., 0.3 µM to 30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 30 minutes to 3 hours).

  • Induction of SOICR: To induce SOICR, transiently perfuse the cells with KRH buffer containing varying concentrations of extracellular Ca²⁺ (e.g., 0, 1, and 2 mM) to modulate SR Ca²⁺ load.

  • Imaging: Mount the coverslip on the stage of a confocal microscope equipped for live-cell imaging. Acquire time-lapse images to record changes in intracellular Ca²⁺ fluorescence, which appear as spontaneous oscillations or waves in cells exhibiting SOICR.

  • Data Analysis: Quantify the number of cells exhibiting spontaneous Ca²⁺ release events and the frequency of these events. Compare the results from this compound-treated cells to the vehicle-treated control group. A significant reduction in the percentage of oscillating cells or the frequency of oscillations indicates RyR2 inhibition.

Protocol 2: Single RyR2 Channel Recording in Planar Lipid Bilayers

This electrophysiological technique provides a direct assessment of how this compound modulates the gating properties (opening and closing) of an individual RyR2 channel.

Single_Channel_Workflow Workflow: Single-Channel Recording start Start: Prepare SR microsomes from tissue or RyR2-expressing cells bilayer Form a planar lipid bilayer across an aperture separating two chambers (cis and trans) start->bilayer fusion Fuse SR microsomes containing RyR2 channels to the bilayer bilayer->fusion recording_setup Establish recording conditions: Apply holding potential, set cis (cytosolic) and trans (luminal) solutions fusion->recording_setup baseline Record baseline single-channel activity at a specific [Ca²⁺] recording_setup->baseline add_compound Add this compound to the cis chamber baseline->add_compound record_effect Record channel activity in the presence of this compound add_compound->record_effect analyze Analyze channel gating kinetics: Open probability (Po), mean open time, mean closed time, and event frequency record_effect->analyze end End analyze->end

Caption: Experimental workflow for single RyR2 channel recording.

Methodology:

  • Microsome Preparation: Isolate sarcoplasmic reticulum (SR) vesicles (microsomes) from cardiac tissue or from cell lines overexpressing RyR2.

  • Bilayer Formation: Form a planar lipid bilayer made of a mixture of phospholipids (e.g., phosphatidylethanolamine and phosphatidylcholine) across a small aperture separating two chambers, designated cis (cytosolic side) and trans (luminal side).

  • Channel Incorporation: Induce the fusion of SR microsomes into the lipid bilayer. Successful fusion results in the incorporation of a single RyR2 channel into the membrane.

  • Recording Conditions: Fill the cis and trans chambers with solutions mimicking cytosolic and luminal conditions, respectively. The cis solution contains a specific free Ca²⁺ concentration to activate the channel, while the trans chamber is grounded. Apply a holding potential across the bilayer.

  • Baseline Recording: Record the baseline activity of the single RyR2 channel. This appears as discrete, step-like changes in current as the channel opens and closes.

  • Compound Application: Add this compound (e.g., 1 µM) to the cis chamber to assess its effect on the cytosolic face of the channel.

  • Data Acquisition and Analysis: Record channel activity after the addition of this compound. Analyze the recordings to determine key gating parameters, including open probability (Po), mean open time, mean closed time, and event frequency. A change in these parameters, such as a reduced open time, indicates direct modulation of the RyR2 channel by the compound.

Protocol 3: [³H]-Ryanodine Binding Assay

This biochemical assay quantifies the activity of RyR2 channels based on the principle that [³H]-ryanodine, a radiolabeled plant alkaloid, binds specifically to the open state of the RyR channel. An inhibitor like this compound would be expected to reduce [³H]-ryanodine binding by stabilizing the closed state of the channel.

Methodology:

  • Microsome Preparation: Isolate SR microsomes from cardiac tissue or RyR2-expressing cells as described in Protocol 2.

  • Binding Reaction: Incubate the microsomes with [³H]-ryanodine in a binding buffer. The buffer should contain varying concentrations of Ca²⁺, as RyR2 activity is Ca²⁺-dependent.

  • Compound Addition: Perform parallel incubations in the presence of various concentrations of this compound or a vehicle control.

  • Incubation: Allow the binding reaction to proceed for a set time at a controlled temperature (e.g., 2-4 hours at 37°C).

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the microsomes (with bound [³H]-ryanodine) from the unbound [³H]-ryanodine in the solution.

  • Washing: Quickly wash the filters with a cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from total binding. Plot the specific binding as a function of this compound concentration to determine the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the specific [³H]-ryanodine binding.

References

Application Notes and Protocols for Assessing VK-II-86 in Ouabain-Induced Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the anti-arrhythmic potential of VK-II-86, a carvedilol analogue, in a preclinical model of ouabain-induced arrhythmia. The provided methodologies are based on established experimental findings and are intended to guide researchers in the consistent and reproducible assessment of this compound.

Introduction to this compound and Ouabain-Induced Arrhythmia

This compound is a non-β-blocking analogue of carvedilol that has demonstrated anti-arrhythmic properties.[1][2] Its primary mechanism of action is the inhibition of spontaneous Ca2+ release from the sarcoplasmic reticulum (SR) through direct modulation of ryanodine receptors (RyR2).[2][3] Ouabain, a cardiac glycoside, is a well-established arrhythmogenic agent used in experimental models.[4] It induces cardiac arrhythmias by inhibiting the Na+/K+-ATPase, leading to an increase in intracellular sodium and subsequent calcium overload via the Na+/Ca2+ exchanger. This calcium overload results in delayed afterdepolarizations and triggered activity, manifesting as ventricular arrhythmias. The ouabain-induced arrhythmia model is therefore highly relevant for testing compounds like this compound that target intracellular calcium handling.

Data Summary

The following tables summarize quantitative data on the effects of this compound in mitigating ouabain-induced cellular arrhythmogenic events, based on studies in isolated rat cardiac myocytes.

Table 1: Effect of this compound on Ouabain-Induced Spontaneous Myocyte Contractions

Treatment GroupConcentrationFrequency of Spontaneous Contractions (events/min)
Control-Baseline
Ouabain50 µmol/LIncreased
This compound + Ouabain1 µmol/L + 50 µmol/LSignificantly Reduced vs. Ouabain

Data synthesized from findings indicating this compound significantly reduces the frequency of spontaneous contractions evoked by ouabain.

Table 2: Effect of this compound on Ouabain-Induced Sarcoplasmic Reticulum Ca2+ Release Events

Treatment GroupConcentrationCa2+ Spark FrequencyCa2+ Wave Frequency
Control-BaselineBaseline
Ouabain50 µmol/LSignificantly IncreasedSignificantly Increased
This compound + Ouabain1 µmol/L + 50 µmol/LPrevented IncreasePrevented Increase

This table is based on evidence showing this compound prevents the ouabain-induced increase in Ca2+ spark and wave frequency.

Experimental Protocols

This section outlines detailed methodologies for assessing the efficacy of this compound in an in vitro ouabain-induced arrhythmia model using isolated adult rat ventricular myocytes.

Protocol 1: Isolation of Adult Rat Ventricular Myocytes
  • Animal Preparation: Humanely euthanize an adult rat (e.g., Sprague-Dawley, 200-250g) via cervical dislocation following institutional animal care and use committee (IACUC) guidelines.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution (see solutions section).

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Perfusion Sequence:

    • Perfuse with Tyrode's solution for 5 minutes to clear the blood.

    • Switch to a Ca2+-free Tyrode's solution for 5-7 minutes.

    • Perfuse with a digestion solution containing collagenase type II (e.g., 1 mg/mL) and protease type XIV (e.g., 0.1 mg/mL) in Ca2+-free Tyrode's solution until the heart becomes flaccid (typically 10-15 minutes).

    • Switch to a Kraft-Brühe (KB) solution to stop the digestion.

  • Cell Dissociation:

    • Remove the ventricles and gently mince the tissue in KB solution.

    • Gently triturate the tissue with a pipette to release individual myocytes.

    • Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Cell Viability Assessment: Assess cell viability (rod-shaped morphology and clear striations) under a microscope. A viability of >70% is recommended.

  • Calcium Re-introduction: Gradually re-introduce calcium to the myocytes by sequential washing with solutions of increasing calcium concentration.

Protocol 2: Ouabain-Induced Arrhythmia in Isolated Myocytes and Assessment of this compound
  • Cell Plating: Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.

  • Experimental Groups:

    • Control Group: Myocytes perfused with standard Tyrode's solution.

    • Ouabain Group: Myocytes exposed to a toxic dose of ouabain (e.g., 50 µmol/L).

    • This compound Treatment Group: Myocytes pre-incubated with this compound (e.g., 1 µmol/L) for a specified period (e.g., 15-30 minutes) before the addition of ouabain.

  • Induction of Arrhythmogenic Activity:

    • Perfuse the myocytes with the respective solutions.

    • Monitor for the onset of spontaneous, rhythmic, or chaotic contractions in the absence of electrical stimulation.

  • Data Acquisition:

    • Cell Contraction: Record cell shortening using a video-based edge detection system or a similar method.

    • Intracellular Calcium Transients: For mechanistic studies, load a subset of cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM). Use confocal microscopy to record Ca2+ sparks and waves.

  • Endpoint Measurement:

    • Quantify the frequency of spontaneous contractions.

    • Measure the frequency and amplitude of Ca2+ sparks and waves.

    • Assess cell viability/apoptosis using appropriate assays (e.g., TUNEL stain) after prolonged exposure.

Solutions:
  • Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.

  • Ca2+-free Tyrode's Solution: Tyrode's solution without CaCl2.

  • Kraft-Brühe (KB) Solution (in mM): 83 KCl, 30 K2HPO4, 5 MgSO4, 5 Pyruvic acid, 5 Creatine, 5 Taurine, 10 Glucose, 10 HEPES, 0.5 EGTA; pH 7.2.

Visualizations

Signaling Pathways and Experimental Logic

The following diagrams illustrate the mechanism of ouabain-induced arrhythmia and the proposed protective mechanism of this compound, as well as the experimental workflow.

Ouabain_VKII86_Mechanism cluster_Ouabain Ouabain-Induced Arrhythmogenesis cluster_VKII86 Protective Effect of this compound Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ (Ca2+ Overload) NCX->Ca_in SR_Ca_release Spontaneous SR Ca2+ Release Ca_in->SR_Ca_release Arrhythmia Arrhythmia SR_Ca_release->Arrhythmia VKII86 This compound RyR2 Ryanodine Receptor 2 (RyR2) VKII86->RyR2 Inhibits RyR2->SR_Ca_release Modulates

Caption: Mechanism of ouabain-induced arrhythmia and this compound's protective action.

Experimental_Workflow cluster_Prep Preparation cluster_Analysis Data Acquisition & Analysis A1 Isolate Rat Ventricular Myocytes A2 Plate Myocytes on Laminin-Coated Coverslips A1->A2 B1 Control B2 Ouabain (50 µM) B3 This compound (1 µM) + Ouabain (50 µM) C1 Record Cell Contractions (Edge Detection) C2 Record Intracellular Ca2+ (Confocal Microscopy) C3 Quantify: - Spontaneous Contractions - Ca2+ Sparks/Waves

Caption: Experimental workflow for assessing this compound in isolated cardiomyocytes.

References

Application Notes and Protocols: Measuring the Effects of VK-II-86 on Cardiomyocyte Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-86 is a non-β-blocking analog of carvedilol, a medication used to treat high blood pressure and heart failure.[1] this compound has garnered interest for its potential therapeutic applications in cardiac arrhythmias.[1][2] Emerging evidence suggests that this compound's primary mechanism of action involves the modulation of intracellular calcium (Ca²⁺) handling, specifically by inhibiting spontaneous Ca²⁺ release from the sarcoplasmic reticulum (SR) through direct interaction with the ryanodine receptor 2 (RyR2).[1][3] This modulation of RyR2 is thought to underlie its anti-arrhythmic properties without significantly affecting normal heart muscle contractility (inotropy).

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on the contractility of isolated adult ventricular cardiomyocytes. The described methods will enable researchers to perform a detailed functional characterization of this compound's impact on key contractile parameters.

Putative Signaling Pathway of this compound in Cardiomyocytes

The proposed mechanism of action for this compound centers on its direct inhibition of the RyR2 channel, which is responsible for releasing Ca²⁺ from the SR to initiate muscle contraction. By stabilizing the closed state of RyR2, this compound is thought to reduce the likelihood of spontaneous Ca²⁺ sparks and waves, which are cellular events linked to cardiac arrhythmias. Unlike its parent compound, carvedilol, this compound exhibits minimal β-adrenergic receptor blocking activity, suggesting its effects are largely independent of this major signaling pathway that regulates heart rate and contractility.

VK_II_86_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) VK_II_86_ext This compound VK_II_86_int This compound VK_II_86_ext->VK_II_86_int Enters cell L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Depolarization Beta_AR β-Adrenergic Receptor RyR2 Ryanodine Receptor 2 (RyR2) VK_II_86_int->RyR2 Direct Inhibition Ca_influx->RyR2 Ca²⁺-Induced Ca²⁺ Release (CICR) SR_Ca_release SR Ca²⁺ Release (Ca²⁺ Spark/Wave) RyR2->SR_Ca_release Contraction Myofilament Contraction SR_Ca_release->Contraction Binds to Troponin C SR_lumen SR Lumen (High [Ca²⁺]) SR_lumen->RyR2

Caption: Putative signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Assessing this compound Effects

A systematic approach is required to accurately measure the effects of this compound on cardiomyocyte contractility. The following workflow outlines the key experimental stages, from cell preparation to data analysis.

Experimental_Workflow Isolation 1. Isolation of Adult Ventricular Cardiomyocytes Loading 2. Loading with Ca²⁺ Indicator (e.g., Fura-2 AM) Isolation->Loading Acquisition 3. Baseline Data Acquisition (Cell Shortening & Ca²⁺ Transients) Loading->Acquisition Treatment 4. Incubation with this compound (Dose-Response) Acquisition->Treatment Post_Acquisition 5. Post-Treatment Data Acquisition Treatment->Post_Acquisition Analysis 6. Data Analysis Post_Acquisition->Analysis Output Results: - Contractility Parameters - Ca²⁺ Transient Kinetics Analysis->Output

Caption: Experimental workflow for measuring this compound effects.

Detailed Experimental Protocols

Protocol 1: Isolation of Adult Rat or Mouse Ventricular Cardiomyocytes

This protocol is adapted from established Langendorff-free and Langendorff-based enzymatic digestion methods.

Materials:

  • Anesthetic (e.g., pentobarbital or isoflurane)

  • Heparin

  • Perfusion Buffer (e.g., Calcium-free Tyrode's solution)

  • Digestion Buffer (Perfusion buffer with collagenase type II and protease type XIV)

  • Stop Buffer (Perfusion buffer with 10% fetal bovine serum)

  • Calcium-tolerant solution (Tyrode's solution with incremental increases in CaCl₂)

  • Laminin-coated coverslips or culture dishes

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Excise the heart and cannulate the aorta for retrograde perfusion (Langendorff) or proceed with enzymatic digestion of minced ventricular tissue.

  • Perfuse the heart with oxygenated, warmed (37°C) Perfusion Buffer to clear the coronary circulation of blood.

  • Switch to Digestion Buffer and perfuse until the heart becomes flaccid.

  • Remove the ventricles, mince the tissue, and gently triturate to dissociate individual cardiomyocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Centrifuge the cell suspension at a low speed and resuspend the pellet in Stop Buffer.

  • Gradually reintroduce calcium to the cardiomyocytes by sequential washes with Calcium-tolerant solution to prevent calcium paradox.

  • Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated surfaces for subsequent experiments.

Protocol 2: Measurement of Cardiomyocyte Contractility and Calcium Transients

This protocol utilizes a video-based edge-detection system (for cell shortening) and a ratiometric fluorescence imaging system (for intracellular Ca²⁺).

Materials:

  • Isolated cardiomyocytes from Protocol 1

  • Fura-2 AM or Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Tyrode's solution containing 1.8 mM CaCl₂

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Inverted microscope with a high-speed camera and fluorescence imaging capabilities

  • Field stimulation electrodes

  • Data acquisition and analysis software (e.g., IonOptix, CytoSolver)

Procedure:

  • Incubate the isolated cardiomyocytes with Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in Tyrode's solution for 15-20 minutes at room temperature to load the calcium indicator.

  • Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification.

  • Place the coverslip with dye-loaded cardiomyocytes in a perfusion chamber on the microscope stage, continuously superfused with warmed (37°C) Tyrode's solution.

  • Select a single, rod-shaped cardiomyocyte with clear striations for analysis.

  • Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz) using field stimulation electrodes.

  • Simultaneously record cell shortening (via edge detection) and intracellular Ca²⁺ transients (by measuring fluorescence ratios at 340/380 nm for Fura-2 or fluorescence intensity for Fluo-4) for a baseline period.

  • Introduce this compound at various concentrations (e.g., 0.1, 1, 10 µM) into the perfusion solution. Allow for a sufficient incubation period for the drug to take effect.

  • Record cell shortening and Ca²⁺ transients at each concentration of this compound.

  • Perform a washout with drug-free Tyrode's solution to assess the reversibility of the effects.

Protocol 3: Traction Force Microscopy (Optional)

For a more direct measure of the force of contraction, traction force microscopy can be employed.

Materials:

  • Isolated cardiomyocytes from Protocol 1

  • Polyacrylamide gels of physiological stiffness embedded with fluorescent microbeads

  • Micro-patterning equipment to create defined cell adhesion sites

  • High-resolution fluorescence microscope

  • Traction force microscopy analysis software

Procedure:

  • Culture isolated cardiomyocytes on the polyacrylamide gels with micro-patterned adhesive islands.

  • Acquire images of the fluorescent beads in the relaxed state and during peak contraction.

  • Use the displacement of the beads to calculate the traction forces exerted by the cardiomyocyte on the substrate.

  • Compare traction forces before and after the application of this compound.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison across different concentrations of this compound.

Table 1: Effects of this compound on Cardiomyocyte Contractility Parameters

ParameterVehicle (Control)This compound (0.1 µM)This compound (1 µM)This compound (10 µM)
Cell Shortening
Peak Shortening (% of resting length)
Time to Peak Shortening (ms)
Time to 50% Relaxation (ms)
Max. Velocity of Shortening (+dL/dt)
Max. Velocity of Relaxation (-dL/dt)
Traction Force (Optional)
Peak Traction Force (nN)

Table 2: Effects of this compound on Intracellular Ca²⁺ Transients

ParameterVehicle (Control)This compound (0.1 µM)This compound (1 µM)This compound (10 µM)
Ca²⁺ Transient Amplitude (F/F₀)
Time to Peak Ca²⁺ (ms)
Ca²⁺ Transient Duration at 50% (ms)
Ca²⁺ Transient Decay Rate (τ)
Spontaneous Ca²⁺ Release Events
Frequency of Ca²⁺ Sparks (events/s)
Frequency of Ca²⁺ Waves (events/s)

Expected Outcomes and Interpretation

Based on the known mechanism of this compound, it is hypothesized that the compound will have minimal effects on the primary parameters of contractility such as peak shortening and traction force under baseline, electrically stimulated conditions. However, a significant reduction in the frequency of spontaneous Ca²⁺ release events (sparks and waves) is anticipated, particularly under conditions that promote SR Ca²⁺ overload. The parameters related to the kinetics of the Ca²⁺ transient, such as the decay rate, may be subtly altered, reflecting the interaction of this compound with RyR2. These results would support the targeted action of this compound on RyR2-mediated Ca²⁺ release as a potential anti-arrhythmic mechanism with a favorable profile regarding cardiac contractility.

References

Application of VK-II-86 in Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro model for cardiovascular research, disease modeling, and drug development.[1] These cells recapitulate the genetic and phenotypic characteristics of human cardiomyocytes, offering a unique platform to study the effects of novel therapeutic compounds. VK-II-86, a carvedilol analog, has shown promise in preventing cardiac arrhythmias.[2][3] This document provides detailed application notes and protocols for the use of this compound in iPSC-CMs, focusing on its anti-arrhythmic properties and mechanism of action.

This compound is a novel compound that has demonstrated efficacy in preventing hypokalaemia-induced and ouabain-induced ventricular arrhythmias.[2][4] It acts as a multi-channel inhibitor, notably affecting the ryanodine receptor 2 (RyR2) to prevent spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum. Unlike its parent compound carvedilol, this compound exhibits minimal β-blocking activity, making it a more specific agent for targeting arrhythmia mechanisms.

Data Presentation

Table 1: Effect of this compound on Ouabain-Induced Spontaneous Contractions in iPSC-CMs
ConditionSpontaneous Contraction Frequency (beats/min)Reference
ControlBaseline
Ouabain (50 µmol/L)Increased
This compound (1 µmol/L) + Ouabain (50 µmol/L)Prevented Increase
Table 2: Electrophysiological Effects of this compound in Murine Cardiomyocytes under Hypokalaemic Conditions
ParameterHypokalaemiaHypokalaemia + this compound (1 µM)Reference
Action Potential Duration (APD)ProlongedNormalized
Early Afterdepolarizations (EADs)PresentSuppressed
Delayed Afterdepolarizations (DADs)PresentSuppressed
Inward Rectifier Current (IK1)DecreasedPrevented Decrease
Late Sodium Current (INa-L)IncreasedPrevented Increase
L-type Ca2+ Current (ICa)IncreasedPrevented Increase
Rapid Delayed Rectifier Potassium Current (IKr)DecreasedPrevented Decrease

Signaling Pathways and Experimental Workflows

cluster_0 Arrhythmogenic Stimuli cluster_1 Cellular Effects cluster_2 Mechanism of Action cluster_3 Arrhythmic Events Ouabain Ouabain Ca_overload SR Ca2+ Overload Ouabain->Ca_overload Hypokalaemia Hypokalaemia Ion_channel Ion Channel Dysfunction (↓IK1, ↓IKr, ↑INa-L, ↑ICa) Hypokalaemia->Ion_channel RyR2 Spontaneous RyR2 Opening Ca_overload->RyR2 EADs Early Afterdepolarizations (EADs) Ion_channel->EADs DADs Delayed Afterdepolarizations (DADs) RyR2->DADs VKII86 This compound VKII86->Ion_channel Normalizes VKII86->RyR2 Inhibits Arrhythmia Arrhythmia DADs->Arrhythmia EADs->Arrhythmia

Caption: Mechanism of this compound anti-arrhythmic action.

cluster_0 iPSC-CM Preparation cluster_1 Experimental Treatment cluster_2 Functional Assays cluster_3 Data Analysis start Start with high-quality iPSCs diff Differentiate into Cardiomyocytes (e.g., Wnt signaling modulation) start->diff culture Culture iPSC-CMs to desired maturity (e.g., 30-35 days) diff->culture induce_arr Induce Arrhythmia (e.g., Ouabain or Low K+) culture->induce_arr prepare_vk Prepare this compound stock solution (e.g., in DMSO) treat Treat with this compound (e.g., 1 µM) prepare_vk->treat induce_arr->treat calcium Calcium Imaging treat->calcium electro Electrophysiology (Patch-Clamp/MEA) treat->electro contract Contractility Assay treat->contract analyze Analyze Data and Compare Groups calcium->analyze electro->analyze contract->analyze

Caption: Experimental workflow for testing this compound in iPSC-CMs.

Experimental Protocols

iPSC-CM Differentiation via Wnt Signaling Modulation

This protocol is adapted from established methods for generating a high yield of ventricular-like cardiomyocytes.

Materials:

  • Human iPSCs

  • Matrigel

  • mTeSR1 medium

  • RPMI 1640 medium

  • B-27 supplement (minus insulin)

  • CHIR99021

  • IWP2

  • DPBS

Procedure:

  • Day 0: Plate iPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Day 1: When cells reach 80-90% confluency, replace the medium with RPMI/B27 minus insulin containing CHIR99021 (e.g., 6 µM). This initiates mesoderm induction.

  • Day 3: Replace the medium with RPMI/B27 minus insulin containing IWP2 (e.g., 5 µM) to inhibit Wnt signaling and promote cardiac differentiation.

  • Day 5: Replace the medium with RPMI/B27 minus insulin.

  • Day 7 onwards: Spontaneous contractions should become visible. Change the medium every 2-3 days with RPMI/B27 (with insulin).

  • Day 15-35: Cardiomyocytes can be used for experiments. For higher purity, a lactate-based selection can be performed.

Preparation of this compound
  • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1 µM) in the appropriate cell culture medium or bath solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

Ouabain-Induced Arrhythmia Model in iPSC-CMs

This protocol details how to induce and assess arrhythmias using the Na+/K+-ATPase inhibitor ouabain.

Materials:

  • iPSC-CMs (Day 30-35)

  • Tyrode's solution

  • Ouabain

  • This compound

  • Microscope with video imaging capabilities for contractility assessment

Procedure:

  • Plate iPSC-CMs on Matrigel-coated glass-bottom dishes.

  • Allow cells to equilibrate in Tyrode's solution at 37°C.

  • Record baseline spontaneous contractile activity for 5-10 minutes.

  • For the treatment group, pre-incubate the cells with this compound (e.g., 1 µM) for 15-30 minutes.

  • Add ouabain (e.g., 50 µM) to the control and this compound pre-treated cells.

  • Record the contractile activity for at least 15 minutes after ouabain addition.

  • Analyze the videos to determine the frequency of spontaneous contractions.

Calcium Imaging in iPSC-CMs

This protocol allows for the visualization of intracellular calcium transients.

Materials:

  • iPSC-CMs on glass-bottom dishes

  • Fluo-4 AM or other suitable calcium indicator

  • Pluronic F-127

  • Tyrode's solution

  • Confocal microscope with line-scan capabilities

Procedure:

  • Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in Tyrode's solution.

  • Incubate iPSC-CMs with the loading solution for 20-30 minutes at 37°C.

  • Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Mount the dish on the confocal microscope stage, maintaining the temperature at 37°C.

  • Acquire line-scan images along the longitudinal axis of spontaneously contracting cardiomyocytes to record calcium transients.

  • Perform the ouabain and this compound treatment as described in Protocol 3 while recording calcium transients to assess for spontaneous calcium release events (calcium sparks and waves).

Electrophysiological Recording (Whole-Cell Patch Clamp)

This protocol provides a method for recording action potentials and ion channel currents.

Materials:

  • iPSC-CMs plated at low density on glass coverslips

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. Internal Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

Procedure:

  • Place a coverslip with iPSC-CMs in the recording chamber on the microscope stage and perfuse with external solution at 37°C.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a single, spontaneously beating cardiomyocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • In current-clamp mode, record spontaneous action potentials.

  • Perfuse the cell with the arrhythmogenic stimulus (e.g., low K+ external solution or ouabain) with and without this compound.

  • Record changes in action potential morphology, duration, and the presence of afterdepolarizations.

  • In voltage-clamp mode, apply specific voltage protocols to isolate and record individual ion currents (e.g., ICa, IKr, INa-L) to assess the direct effects of this compound.

Conclusion

This compound presents a promising therapeutic agent for the treatment of cardiac arrhythmias by targeting key mechanisms of arrhythmogenesis without the β-blocking effects of its parent compound. The use of iPSC-CMs provides a highly relevant human model system to further investigate the efficacy and safety of this compound. The protocols outlined in this document provide a framework for researchers to explore the application of this compound in iPSC-CMs and to further elucidate its therapeutic potential.

References

Troubleshooting & Optimization

VK-II-86 solubility and stability in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of VK-II-86 in physiological buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common physiological buffers like Phosphate-Buffered Saline (PBS)?

A1: Currently, there is no publicly available quantitative data on the solubility of this compound in common physiological buffers. Vendor information often states "solubility to be determined." this compound is a carvedilol analogue with a chemical formula of C25H28N2O4 and a molecular weight of 420.51 g/mol .[1] Given its chemical structure, which contains both hydrophobic carbazole and aromatic ether moieties, and hydrophilic hydroxyl and secondary amine groups, its solubility in aqueous buffers is likely to be pH-dependent. As a general starting point for a novel compound with these features, solubility could be in the low micromolar to millimolar range. It is crucial to experimentally determine the solubility for your specific buffer and experimental conditions.

Q2: How can I prepare a stock solution of this compound?

A2: For initial stock solutions, organic solvents such as DMSO or ethanol are typically used for compounds with limited aqueous solubility. A high-concentration stock (e.g., 10-50 mM) in 100% DMSO is a common starting point. This stock can then be diluted into your physiological buffer of choice. When diluting, it is critical to ensure that the final concentration of the organic solvent in your aqueous buffer is low (typically <0.5%) to avoid solvent effects in your experiments. Observe the solution for any signs of precipitation upon dilution.

Q3: What are the potential stability issues with this compound in physiological buffers?

A3: The stability of this compound in physiological buffers has not been extensively reported. Potential stability issues for a molecule with its structure could include:

  • pH-dependent hydrolysis: The ether linkages might be susceptible to hydrolysis under strongly acidic or basic conditions, though they are generally stable at physiological pH.

  • Oxidation: The secondary amine and the carbazole ring system could be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions in the buffer.

  • Light sensitivity: Aromatic and heterocyclic systems can sometimes be light-sensitive. It is good practice to protect solutions from light.

We recommend performing stability studies under your specific experimental conditions (e.g., temperature, pH, light exposure) to determine the degradation kinetics.

Q4: I am observing precipitation when I dilute my this compound stock solution into my buffer. What can I do?

A4: Precipitation upon dilution is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:

  • Decrease the final concentration: Your intended concentration may be above the solubility limit of this compound in that specific buffer.

  • Increase the solvent concentration (with caution): A slightly higher percentage of DMSO or ethanol in the final solution might maintain solubility. However, always be mindful of the tolerance of your experimental system to organic solvents.

  • Adjust the pH of the buffer: The secondary amine in this compound is basic. A slightly acidic pH might increase its solubility by promoting protonation. Conversely, if other functional groups dominate, a different pH might be optimal.

  • Use a different buffer system: The composition of the buffer can influence solubility. Consider trying alternative physiological buffers.

  • Employ solubilizing agents: In some cases, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween 80) can be used to increase solubility, but their compatibility with your experimental system must be verified.

Troubleshooting Guides

Problem: Inconsistent experimental results with this compound.

This could be due to issues with solubility or stability. Follow this troubleshooting workflow:

G start Inconsistent Experimental Results check_solubility Verify Solution Clarity (Visual Inspection) start->check_solubility precipitation Precipitation or Cloudiness Observed check_solubility->precipitation No no_precipitation Solution is Clear check_solubility->no_precipitation Yes troubleshoot_solubility Troubleshoot Solubility (See FAQ Q4) precipitation->troubleshoot_solubility check_stability Assess Compound Stability (e.g., HPLC analysis over time) no_precipitation->check_stability troubleshoot_solubility->check_solubility degradation Degradation Observed check_stability->degradation Yes stable Compound is Stable check_stability->stable No troubleshoot_stability Troubleshoot Stability (e.g., adjust pH, add antioxidants, protect from light) degradation->troubleshoot_stability re_evaluate Re-evaluate Experimental Protocol stable->re_evaluate troubleshoot_stability->check_stability proceed Proceed with Experiment re_evaluate->proceed

Troubleshooting workflow for inconsistent results.

Quantitative Data Summary

As no specific quantitative data for this compound solubility and stability is publicly available, the following tables are provided as templates for your experimental data collection.

Table 1: Template for this compound Solubility in Physiological Buffers

Buffer SystempHTemperature (°C)Experimentally Determined Solubility (µg/mL)Molar Solubility (µM)
PBS7.425
PBS7.437
Simulated Gastric Fluid1.237
Simulated Intestinal Fluid6.837
Krebs-Henseleit7.437

Table 2: Template for this compound Stability in PBS (pH 7.4) at 37°C

Time (hours)Percent Remaining (%)Degradation Products Detected (if any)
0100None
2
6
12
24
48

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Materials:

  • This compound (solid)

  • Physiological buffers of interest (e.g., PBS, pH 7.4)

  • Shaking incubator or orbital shaker at a controlled temperature

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Vials or tubes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the physiological buffer (e.g., 1 mL). The excess solid should be clearly visible.

  • Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium. A 24-48 hour incubation is typically recommended.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and take the supernatant, or filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of this compound in the clarified supernatant using a validated analytical method like HPLC-UV or LC-MS.

  • The determined concentration is the equilibrium solubility of this compound in that buffer at that temperature.

Protocol 2: Assessment of this compound Stability in a Physiological Buffer

This protocol outlines a general method to assess the stability of this compound in solution over time.

Materials:

  • Concentrated stock solution of this compound (e.g., in DMSO)

  • Physiological buffer of interest (e.g., PBS, pH 7.4), pre-warmed to the desired temperature

  • Incubator or water bath at a controlled temperature

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Vials or tubes

Procedure:

  • Prepare a solution of this compound in the physiological buffer at the desired final concentration by diluting the stock solution. Ensure the final solvent concentration is low and consistent across all samples.

  • Immediately after preparation, take an aliquot, and analyze it to determine the initial concentration (T=0).

  • Place the remaining solution in an incubator at the desired temperature (e.g., 37°C). Protect from light if necessary.

  • At predetermined time points (e.g., 2, 6, 12, 24, 48 hours), withdraw aliquots of the solution.

  • Analyze each aliquot using the same analytical method to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

  • The analytical method (especially LC-MS) can also be used to identify the appearance of any degradation products.

Signaling Pathway

This compound is a multi-channel inhibitor that has been shown to prevent hypokalaemia-induced ventricular arrhythmias.[2][3] Its mechanism of action involves the modulation of several key ion channels and calcium handling proteins in cardiomyocytes.

G cluster_membrane Cardiomyocyte Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum IK1 IK1 Channel IKr IKr Channel Arrhythmia Ventricular Arrhythmia IK1->Arrhythmia INa_L Late Na+ Channel (INa-L) IKr->Arrhythmia ICa L-type Ca2+ Channel (ICa) INa_L->Arrhythmia ICa->Arrhythmia RyR2 Ryanodine Receptor 2 (RyR2) RyR2->Arrhythmia VKII86 This compound VKII86->IK1 Prevents decrease VKII86->IKr Prevents decrease VKII86->INa_L Prevents increase VKII86->ICa Prevents increase VKII86->RyR2 Inhibits Ca2+ release Hypokalaemia Hypokalaemia Hypokalaemia->IK1 Decreases Hypokalaemia->IKr Decreases Hypokalaemia->INa_L Increases Hypokalaemia->ICa Increases

Mechanism of action of this compound in preventing hypokalaemia-induced arrhythmia.

References

Long-term stability of VK-II-86 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of VK-II-86 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

I. Stability and Storage Data

The stability of this compound is highly dependent on whether it is in solid form or in solution. Adherence to appropriate storage conditions is critical to prevent degradation and ensure experimental reproducibility.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dry and dark environment[1][2].
4°CUp to 2 yearsStore in a dry and dark environment[1][2].
In DMSO -80°CUp to 6 monthsStore as aliquots in tightly sealed vials[1].
-20°CUp to 1 monthStore as aliquots in tightly sealed vials.
4°CUp to 2 weeksFor short-term use.

Table 2: Shipping and Handling Stability

ConditionDurationRecommendation
Ambient Shipping Several weeksThe compound is stable for the duration of typical shipping times. Upon receipt, store at the recommended long-term storage temperature.
Room Temperature At least 1 hourBefore use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

1. Issue: My this compound solution has changed color.

  • Question: I dissolved this compound in DMSO and after a few weeks at -20°C, the solution, which was initially light brown, has darkened. Is it still usable?

  • Answer: A color change can be an indicator of product degradation. The recommended storage for this compound in DMSO at -20°C is for up to one month. If your solution is older than this, or if you have subjected it to multiple freeze-thaw cycles, degradation may have occurred. For sensitive experiments, it is advisable to use a freshly prepared stock solution or one that has been stored at -80°C for no longer than six months.

2. Issue: I am observing precipitation in my stock solution after thawing.

  • Question: I have a 100 mg/mL stock of this compound in DMSO stored at -80°C. After thawing, I noticed some precipitate. What should I do?

  • Answer: Precipitation can occur when a concentrated stock solution is frozen and then thawed. First, ensure the vial has equilibrated to room temperature for at least one hour before opening to minimize moisture condensation. Gently vortex the solution to try and redissolve the precipitate. If it persists, you can warm the solution briefly (e.g., in a 37°C water bath) and sonicate. However, be cautious with heating as it may accelerate degradation. If the precipitate does not redissolve, it may affect the actual concentration of your solution. For future use, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.

3. Issue: I am seeing inconsistent results in my cell-based assays.

  • Question: My experiments using this compound are showing variable results from week to week, even though I am using the same protocol. Could this be a stability issue?

  • Answer: Inconsistent results are a common sign of compound instability. This compound is known to prevent hypokalaemia-induced changes in ion channel activity and oxidative stress. If the compound degrades, its efficacy in these processes will diminish. Review your storage and handling procedures. Are you using a stock solution that is older than the recommended one month at -20°C or six months at -80°C? Are you minimizing the number of freeze-thaw cycles? It is best practice to prepare and use solutions on the same day whenever possible.

III. Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a carvedilol analogue that lacks antagonist activity at β-adrenoceptors. Its primary mechanism of action is as an inhibitor of the ryanodine receptor 2 (RyR2), preventing store-overload-induced calcium release (SOICR). It is used in research to study and prevent cardiac arrhythmias, particularly those induced by hypokalaemia.

Q2: What is the recommended solvent for this compound?

A2: The most commonly cited solvent for this compound is DMSO, with a solubility of up to 100 mg/mL. For in vivo studies or cell culture, further dilutions in aqueous buffers or media are necessary. Always check the tolerance of your specific experimental system to the final concentration of DMSO.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare and use solutions on the same day. If a stock solution is necessary, dissolve the powdered this compound in high-purity DMSO. For long-term storage, aliquot the stock solution into tightly sealed, light-protected vials and store at -80°C. This will minimize degradation from repeated freeze-thaw cycles and exposure to air and light.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: While there is no specific data on the number of allowable freeze-thaw cycles for this compound, it is a general best practice in pharmacology to minimize these cycles for any compound. Each cycle increases the risk of degradation and precipitation. It is highly recommended to prepare single-use aliquots.

Q5: Is this compound sensitive to light?

A5: While specific photostability studies are not publicly available, many complex organic molecules are light-sensitive. The recommendation to store this compound in a "dark" environment suggests that exposure to light should be minimized. It is advisable to use amber vials or vials wrapped in foil for storing solutions.

IV. Experimental Protocols & Visualizations

Protocol: Preparation and Storage of this compound Stock Solution

  • Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature for at least one hour before opening.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock).

  • Solubilization: Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.

  • Storage: For storage up to one month, place the aliquots at -20°C. For longer-term storage (up to six months), store at -80°C.

G cluster_prep Preparation Workflow cluster_storage Storage Options cluster_use Experimental Use start Start: this compound Powder equilibrate Equilibrate to Room Temp (>= 1 hour) start->equilibrate add_dmso Add High-Purity DMSO equilibrate->add_dmso dissolve Vortex / Sonicate (Gentle warming if needed) add_dmso->dissolve aliquot Aliquot into Light-Protected Single-Use Vials dissolve->aliquot short_term Short-Term -20°C aliquot->short_term <= 1 Month long_term Long-Term -80°C aliquot->long_term <= 6 Months use_now Use in Experiment short_term->use_now long_term->use_now

Caption: Recommended workflow for the preparation and storage of this compound stock solutions.

Signaling Pathway: Mechanism of Action of this compound

This compound is designed to prevent cardiac arrhythmias by targeting intracellular calcium regulation. It directly inhibits the ryanodine receptor 2 (RyR2), a critical channel in the sarcoplasmic reticulum that controls calcium release. By inhibiting RyR2, this compound prevents spontaneous and arrhythmogenic calcium waves, a condition known as store-overload-induced calcium release (SOICR).

G cluster_cell Ventricular Myocyte cluster_sr SR Sarcoplasmic Reticulum (SR) RyR2 RyR2 Channel SOICR Spontaneous Ca²⁺ Release (SOICR) RyR2->SOICR Mediates Ca_overload Pathological State: Ca²⁺ Overload Ca_overload->RyR2 Activates Arrhythmia Arrhythmia SOICR->Arrhythmia VKII86 This compound VKII86->RyR2 Inhibits

Caption: Simplified signaling pathway showing this compound inhibiting RyR2 to prevent arrhythmia.

References

Technical Support Center: Controlling for Vehicle Effects in VK-II-86 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing VK-II-86. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful experiments while controlling for potential confounding effects of drug vehicles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: Based on published studies and the physicochemical properties of this compound, the recommended vehicle for creating stock solutions for in vitro experiments is dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO.

Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid off-target effects on your cells. For cardiac electrophysiology studies, especially with sensitive cell types like human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), it is recommended to keep the final DMSO concentration at or below 0.3%.[3] Some studies with robust cell lines may tolerate up to 0.5%, but this should be determined empirically. For any new cell line or primary culture, it is crucial to perform a vehicle toxicity test.

Q3: How should I prepare my vehicle control?

A3: The vehicle control is critical for accurately interpreting your data. It should contain the same final concentration of the vehicle (e.g., DMSO) as the highest concentration used in your experimental group. For example, if your highest concentration of this compound results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in the same culture medium or perfusion buffer. In studies involving other treatments (e.g., ouabain), the control solutions should also be supplemented with the same concentration of DMSO to account for the vehicle used in the this compound solution.[1]

Q4: Can I use other vehicles for this compound?

A4: While DMSO is the most commonly reported solvent, other options for poorly soluble compounds include polyethylene glycol (PEG), cyclodextrins, and lipid emulsions. However, the suitability of these vehicles for this compound would need to be empirically determined. Each of these vehicles can have its own biological effects and may require specific formulation strategies.

Q5: What are the known biological effects of DMSO on cardiac cells?

A5: Even at low concentrations, DMSO can have various effects on cardiac cells, including:

  • Alterations in ion channel function, including a decrease in sodium spike amplitude at 1% DMSO.[3]

  • Changes in action potential duration and resting membrane potential.

  • Chronotropic (heart rate) effects.

  • Inhibition of cell growth in a dose-dependent manner.

  • Protective effects against ischemia-reperfusion injury at higher concentrations, which could confound studies on cardioprotection.

Troubleshooting Guide: Vehicle-Related Issues

This guide addresses common problems that may arise due to vehicle effects in your this compound experiments.

Problem Potential Vehicle-Related Cause Recommended Solution
High variability between vehicle control replicates. Inconsistent pipetting of small vehicle volumes, especially for stock solutions with high concentrations. Evaporation from outer wells of a multi-well plate.Use a calibrated pipette and consider a serial dilution of the stock solution to increase the volume of vehicle added to each well. Avoid using the outer wells of the plate for experimental samples.
Unexpected biological effects in the vehicle control group (e.g., changes in baseline electrophysiology, cell morphology, or viability). The final vehicle concentration is too high for your specific cell type or experimental endpoint.Perform a dose-response curve for the vehicle alone to determine the highest non-toxic concentration. Aim to keep the final DMSO concentration at or below 0.3% for cardiac electrophysiology studies.
The observed effect of this compound is less than expected. The vehicle is interacting with the compound or the target. At higher concentrations, DMSO can have effects that may mask or counteract the effects of this compound.Lower the final vehicle concentration by preparing a more concentrated stock solution of this compound. Ensure thorough mixing when diluting the stock solution into the aqueous experimental buffer to prevent precipitation.
Precipitation of this compound upon dilution in aqueous buffer. This compound is poorly soluble in aqueous solutions. The addition of a concentrated DMSO stock directly into the buffer can cause the compound to crash out of solution.Perform a stepwise dilution of the DMSO stock solution into the final aqueous buffer. Ensure vigorous mixing during dilution. Warming the aqueous buffer slightly may also help, but be mindful of the temperature sensitivity of your biological system.

Experimental Protocols

Detailed Methodology 1: Langendorff Perfusion for Arrhythmia Studies with this compound

This protocol is a synthesized methodology based on published studies using this compound to prevent hypokalaemia-induced arrhythmias.

  • Heart Isolation and Cannulation:

    • Anesthetize the animal (e.g., mouse) and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold cardioplegic solution.

    • Cannulate the aorta on a Langendorff apparatus.

  • Perfusion:

    • Retrogradely perfuse the heart with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Maintain a constant perfusion pressure or flow rate (e.g., 2 mL/min for a mouse heart).

  • Equilibration and Treatment:

    • Allow the heart to equilibrate for a stabilization period (e.g., 30 minutes).

    • For arrhythmia induction, switch to a low-potassium Krebs-Henseleit solution (e.g., 2 mM KCl).

    • For the treatment group, add this compound to the perfusate at the desired concentration (e.g., 1 µM). The this compound should be prepared from a DMSO stock solution.

  • Vehicle Control:

    • The control group should be perfused with the same low-potassium solution containing the equivalent final concentration of DMSO as the this compound treated group.

  • Data Acquisition:

    • Record a surface electrocardiogram (ECG) and ventricular action potentials using appropriate electrodes and data acquisition systems.

    • Monitor for arrhythmias, such as ventricular tachycardia.

Detailed Methodology 2: Whole-Cell Patch Clamp Electrophysiology with this compound

This protocol provides a general framework for studying the effects of this compound on cardiac ion channels.

  • Cell Preparation:

    • Isolate ventricular cardiomyocytes from the species of interest or use a suitable cell line (e.g., HEK-293 cells expressing the ion channel of interest).

  • Solution Preparation:

    • External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): e.g., 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.

    • This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the external solution to the final desired concentration (e.g., 1 µM).

  • Vehicle Control Solution:

    • Prepare an external solution containing the same final concentration of DMSO as the this compound solution.

  • Patch Clamp Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch clamp configuration.

    • Apply a voltage-clamp protocol specific to the ion channel of interest to elicit and record ionic currents.

  • Drug Application:

    • Record baseline currents in the drug-free external solution.

    • Perfuse the cell with the vehicle control solution to check for any vehicle-induced effects.

    • Perfuse the cell with the this compound solution and record the effect on the ionic current.

Visualizations

experimental_workflow_langendorff cluster_prep Heart Preparation cluster_perfusion Perfusion Protocol cluster_data Data Acquisition A Anesthetize Animal & Excise Heart B Place in Ice-Cold Cardioplegic Solution A->B C Cannulate Aorta on Langendorff Apparatus B->C D Equilibrate with Krebs-Henseleit (30 min) C->D E Switch to Low-Potassium Solution D->E F Add this compound (Treatment) or DMSO (Vehicle Control) E->F G Record ECG & Action Potentials F->G H Monitor for Arrhythmias G->H

Caption: Langendorff Perfusion Workflow for this compound arrhythmia studies.

signaling_pathway_vk286 Hypokalemia Hypokalemia Ca_Overload Intracellular Ca2+ Overload Hypokalemia->Ca_Overload leads to RyR2 RyR2 Ca_Overload->RyR2 sensitizes Ca_Leak Diastolic Ca2+ Leak RyR2->Ca_Leak mediates Arrhythmia Ventricular Arrhythmia Ca_Leak->Arrhythmia triggers VKII86 This compound VKII86->RyR2 inhibits

Caption: this compound mechanism in preventing hypokalemia-induced arrhythmia.

logical_relationship_vehicle_control Experiment Experimental Design Treatment This compound Treatment Group (this compound in DMSO + Media) Experiment->Treatment VehicleControl Vehicle Control Group (DMSO + Media) Experiment->VehicleControl UntreatedControl Untreated Control Group (Media only) Experiment->UntreatedControl Comparison1 Isolate this compound Effect Treatment->Comparison1 VehicleControl->Comparison1 Comparison2 Assess Vehicle Effect VehicleControl->Comparison2 UntreatedControl->Comparison2

Caption: Logical relationship of controls for vehicle effects.

References

Technical Support Center: Interpreting Unexpected Results in VK-II-86 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with VK-II-86.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an analog of carvedilol that has been designed to lack antagonist activity at β-adrenoceptors.[1][2] Its primary role is the prevention of hypokalaemia-induced ventricular arrhythmia.[1][2][3] This is achieved through a multi-channel effect, which includes the normalization of calcium homeostasis and repolarization reserve. Specifically, this compound has been shown to be an inhibitor of ryanodine receptors (RyR2), which are involved in the release of calcium from the sarcoplasmic reticulum.

Q2: What are the expected effects of this compound in a model of hypokalaemia-induced arrhythmia?

In a hypokalaemia model, this compound is expected to prevent ventricular arrhythmias. It should also prevent the prolongation of the action potential and depolarization of the resting membrane potential that are typically induced by low potassium conditions. Furthermore, this compound is anticipated to counteract the hypokalaemia-induced changes in several ion channels, including the decrease in IK1 and IKr currents and the increase in the late sodium current (INa-L) and the L-type Ca2+ current (ICa). It has also been shown to prevent oxidative stress associated with hypokalaemia.

Q3: Does this compound have any effect on cardiac parameters under normal potassium levels (normokalaemia)?

No, a key characteristic of this compound is that it does not significantly alter action potential parameters under normokalaemic conditions. This suggests a favorable electrophysiological safety profile.

Troubleshooting Guides

Issue 1: this compound fails to prevent or only partially reduces hypokalaemia-induced arrhythmias in our ex vivo heart model.
Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration Verify the final concentration of this compound in your perfusate. Studies have shown efficacy at 1 µM. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Inadequate Perfusion/Equilibration Time Ensure sufficient time for the compound to perfuse the tissue and exert its effects. A 30-minute equilibration period with this compound before inducing hypokalaemia has been used in successful protocols.
Severity of Hypokalaemia The concentration of potassium used to induce hypokalaemia can influence the severity of the arrhythmic phenotype. Verify the potassium concentration in your perfusate. Most studies use a reduction from 4 mM to 2 mM KCl.
Model-Specific Differences The response to this compound may vary between different animal models (e.g., murine vs. canine). Review the literature for data on the specific model you are using.
Compound Stability Ensure the stability of your this compound stock solution and its solubility in the perfusion buffer. Improper storage or precipitation could lead to a lower effective concentration.
Issue 2: No significant effect of this compound is observed on specific ion channel currents in patch-clamp experiments.
Potential Cause Troubleshooting Steps
Cell Type and Expression Levels The effect of this compound on specific ion channels has been characterized in murine and canine ventricular cardiomyocytes, and in HEK-293 cells transfected with specific channel subunits (e.g., KCNH2 for IKr). Ensure the cell type you are using expresses the target ion channel at sufficient levels.
Voltage Protocol The voltage protocols used to elicit and measure specific ion currents are critical. Refer to established protocols for measuring IK1, IKr, INa-L, and ICa to ensure your methodology is appropriate.
Data Analysis Parameters Verify the parameters used for data analysis, such as the specific time points for current measurement and the methods for leak subtraction.
Incomplete Block of Other Currents When measuring a specific ionic current, ensure that other confounding currents are adequately blocked. For example, use specific channel blockers to isolate the current of interest.

Quantitative Data Summary

Table 1: Effect of this compound on Ventricular Arrhythmias in a Murine Model of Hypokalaemia

Treatment GroupMean Number of Non-Sustained Arrhythmias (±SEM)Mean Number of Sustained Arrhythmias (±SEM)
Control (Hypokalaemia)29.3 ± 9.61.7 ± 0.4
Dantrolene (1 µM)3.2 ± 1.20.17 ± 0.17
This compound (1 µM)00
Data from a study on explanted murine hearts.

Table 2: Effect of this compound on Ion Channel Currents in Hypokalaemia

Ion ChannelEffect of HypokalaemiaEffect of this compound in Hypokalaemia
IK1 (inward rectifier current)DecreasedPrevents decrease
IKr (rapid delayed rectifier potassium current)DecreasedPrevents decrease
INa-L (late sodium current)IncreasedPrevents increase
ICa (L-type Ca2+ current)IncreasedPrevents increase
Summary of findings from patch-clamp studies.

Experimental Protocols

1. Murine Langendorff Heart Preparation for Arrhythmia Analysis

  • Animal Model: Murine hearts are used.

  • Perfusion: Hearts are retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit (KH) solution at a constant pressure. The KH solution is gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Equilibration: Hearts are allowed to equilibrate for a 30-minute period with KH solution containing 4 mM KCl.

  • Drug Application: For the treatment group, this compound (1 µM) is added to the KH perfusate at the beginning of the equilibration period.

  • Induction of Hypokalaemia: After equilibration, the perfusate is switched to one containing a lower concentration of KCl (e.g., 2 mM) to induce hypokalaemia.

  • Data Recording: A pseudo-ECG and action potentials are recorded simultaneously for a 30-minute period following the induction of hypokalaemia.

  • Arrhythmia Quantification: The number of non-sustained and sustained ventricular tachyarrhythmias is counted during the 30-minute recording period.

2. Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Ventricular cardiomyocytes are isolated from murine or canine hearts. For specific ion channel studies (e.g., IKr), HEK-293 cells transfected with the relevant channel subunit (e.g., KCNH2) can be used.

  • Recording Configuration: The whole-cell patch-clamp technique is used to record ionic currents.

  • Solutions: The composition of the internal (pipette) and external solutions is critical for isolating the specific current of interest. These solutions will contain specific ions and channel blockers to eliminate confounding currents.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to the cell membrane to elicit the desired ion channel activity. These protocols are designed based on the known voltage-dependent gating properties of the channel being studied.

  • Drug Application: this compound is applied to the external solution at the desired concentration to determine its effect on the recorded currents.

  • Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software to measure parameters such as current density, activation and inactivation kinetics, and voltage-dependence.

Visualizations

cluster_0 Hypokalaemia-Induced Arrhythmogenesis cluster_1 This compound Mechanism of Action Hypokalaemia Hypokalaemia (Low [K+]) IK1_IKr Decreased IK1 and IKr Hypokalaemia->IK1_IKr INaL_ICa Increased INa-L and ICa Hypokalaemia->INaL_ICa AP_Prolongation Action Potential Prolongation IK1_IKr->AP_Prolongation INaL_ICa->AP_Prolongation Ca_Overload Intracellular Ca2+ Overload AP_Prolongation->Ca_Overload RyR2 Diastolic Ca2+ Release via RyR2 Ca_Overload->RyR2 EADs Early Afterdepolarizations (EADs) RyR2->EADs Arrhythmia Ventricular Arrhythmia EADs->Arrhythmia VKII86 This compound Block_IK1_IKr Prevents Decrease in IK1 and IKr VKII86->Block_IK1_IKr Block_INaL_ICa Prevents Increase in INa-L and ICa VKII86->Block_INaL_ICa Inhibit_RyR2 Inhibits RyR2 VKII86->Inhibit_RyR2 Normalize_AP Normalizes Action Potential Block_IK1_IKr->Normalize_AP Block_INaL_ICa->Normalize_AP Prevent_EADs Prevents EADs Normalize_AP->Prevent_EADs Normalize_Ca Normalizes Ca2+ Homeostasis Normalize_Ca->Prevent_EADs Inhibit_RyR2->Normalize_Ca Prevent_Arrhythmia Prevents Ventricular Arrhythmia Prevent_EADs->Prevent_Arrhythmia

Caption: Signaling pathway of hypokalaemia-induced arrhythmia and the mechanism of action of this compound.

Caption: Experimental workflow for troubleshooting unexpected results with this compound.

Q1 Is this compound failing to prevent arrhythmia? A1_Yes Check Compound Concentration & Stability Q1->A1_Yes A1_No Proceed to Ion Channel Analysis Q1->A1_No Q2 Is the effect on ion channels absent or unexpected? A1_Yes->Q2 A1_No->Q2 Q3 Are you observing effects in normokalaemia? A1_No->Q3 A2_Yes Verify Cell Type and Voltage Protocols Q2->A2_Yes A2_No Experiment is proceeding as expected. Q2->A2_No A3_Yes Investigate Potential Off-Target Effects or Compound Impurities Q3->A3_Yes A3_No Consistent with known This compound properties. Q3->A3_No

References

Technical Support Center: Ensuring Reproducibility in VK-II-86 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of functional assays involving the multi-channel inhibitor, VK-II-86.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a carvedilol analog that lacks antagonist activity at β-adrenoceptors. Its primary mechanism of action is the prevention of hypokalaemia-induced ventricular arrhythmia through multi-channel effects. It has been shown to inhibit ryanodine receptor 2 (RyR2), leading to the normalization of intracellular calcium homeostasis and repolarization reserve.[1][2] this compound also prevents hypokalaemia-induced changes in several ion channels, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type calcium current (ICa).[1][2]

Q2: What are the key functional assays used to characterize the effects of this compound?

A2: The primary functional assays for characterizing this compound include:

  • Langendorff Perfused Heart: To assess the effects on global cardiac function, including surface electrocardiogram (ECG) and ventricular action potentials.

  • Whole-Cell Patch Clamp Electrophysiology: To measure the specific effects on individual ion channel currents (IK1, IKr, INa-L, ICa) in isolated cardiomyocytes.

  • Intracellular Calcium Imaging: To visualize and quantify changes in intracellular calcium transients and spontaneous calcium release events (calcium sparks and waves).

  • Oxidative Stress Assays: To measure the production of reactive oxygen species (ROS) in cardiac tissue or isolated cardiomyocytes.

Q3: In which cell types or animal models have this compound functional assays been predominantly performed?

A3: Functional assays for this compound have been primarily conducted in:

  • Murine and canine ventricular cardiomyocytes for whole-cell patch clamp studies.[1]

  • Whole-heart murine Langendorff preparations for ECG and action potential recordings.

  • HEK-293 cells transfected with specific ion channels (e.g., KCNH2 for IKr) for single-channel analysis.

  • Rat cardiac myocytes for studies on ouabain-induced cardiotoxicity.

Troubleshooting Guides

Langendorff Perfused Heart Assays

Q4: I am observing a high incidence of ectopic beats and arrhythmias in my baseline Langendorff preparation before applying this compound. What could be the cause?

A4: High baseline arrhythmia can compromise the interpretation of this compound's effects. Common causes and solutions include:

  • Inadequate Perfusion: Ensure the perfusion pressure and flow rate are appropriate for the animal model (e.g., for rats, a flow rate of ~13-15 ml/min). Improper cannulation of the aorta can lead to insufficient coronary perfusion.

  • Ischemia-Reperfusion Injury: Minimize the time between heart excision and the initiation of retrograde perfusion to prevent ischemic damage. Using a modified cannulation technique where the heart is submerged in perfusate can reduce ischemic time.

  • Temperature Instability: Maintain a constant and physiological temperature of the perfusate (37°C) as temperature fluctuations can induce arrhythmias.

  • Improper Buffer Composition: Ensure the Krebs-Henseleit buffer is correctly prepared, oxygenated (95% O2, 5% CO2), and has the correct pH.

Q5: The effects of this compound on action potential duration (APD) are inconsistent between experiments. How can I improve reproducibility?

A5: APD variability can be addressed by:

  • Stable Pacing: Ensure a stable and consistent pacing rate throughout the experiment.

  • Consistent Drug Concentration: Prepare fresh this compound solutions for each experiment and ensure accurate final concentrations in the perfusate.

  • Equilibration Time: Allow for a sufficient equilibration period after cannulation and before drug application to ensure the heart is stable. A 30-minute equilibration is often used.

  • Data Analysis: Use consistent methods for APD measurement (e.g., APD at 90% repolarization) across all recordings.

Whole-Cell Patch Clamp Assays

Q6: I am having difficulty obtaining a stable giga-ohm seal on isolated adult cardiomyocytes. What are some common issues?

A6: Achieving a stable seal on adult cardiomyocytes can be challenging due to their fragility. Consider the following:

  • Cell Health: The quality of the isolated myocytes is critical. Ensure a gentle isolation procedure to obtain a high percentage of rod-shaped, quiescent cells.

  • Pipette Resistance: Use pipettes with an appropriate resistance, typically between 3 and 7 MΩ for cardiomyocytes.

  • Pipette and Solution Cleanliness: Filter all solutions and ensure the pipette tip is clean from debris.

  • Approach and Suction: Approach the cell slowly and apply gentle suction to form the seal. Excessive negative pressure can rupture the membrane prematurely.

Q7: When studying the effect of this compound, I am seeing a rundown of multiple ion channel currents over time. How can I mitigate this?

A7: Current rundown is a common issue in whole-cell patch clamp. To minimize it:

  • Perforated Patch: Consider using the perforated patch technique with agents like amphotericin B or gramicidin. This maintains the integrity of the intracellular environment and reduces rundown.

  • ATP in Internal Solution: Ensure your intracellular solution contains an adequate concentration of ATP (e.g., 2 mM ATP-Mg) to support channel function.

  • Recording Duration: Limit the duration of your recordings for each cell.

  • Temperature Control: Maintain a stable and physiological recording temperature.

Intracellular Calcium Imaging

Q8: The baseline fluorescence of my Fluo-4 AM-loaded cardiomyocytes is very high, and I am not seeing clear calcium transients.

A8: High baseline fluorescence can be due to several factors:

  • Dye Overloading: Optimize the loading concentration of Fluo-4 AM (typically 1-5 µM) and the incubation time (15-60 minutes at 37°C).

  • Incomplete De-esterification: After loading, allow sufficient time (around 20 minutes) in fresh, dye-free medium for the AM ester to be fully cleaved by intracellular esterases.

  • Cellular Autofluorescence: Check for autofluorescence of your cells at the excitation and emission wavelengths of Fluo-4.

  • Phototoxicity: Minimize the exposure of the cells to the excitation light to prevent phototoxicity and dye bleaching.

Q9: I am observing spontaneous calcium waves in my control cells, making it difficult to assess the effect of this compound on induced calcium release.

A9: Spontaneous calcium waves can indicate cellular stress or calcium overload. To address this:

  • Healthy Cells: Ensure you are using healthy, quiescent cardiomyocytes.

  • Extracellular Calcium: Use a physiological extracellular calcium concentration in your imaging buffer (e.g., 1.8 mM).

  • Pacing Protocol: Use a consistent and stable electrical stimulation protocol to evoke calcium transients.

  • Temperature: Maintain a stable and physiological temperature during imaging.

Oxidative Stress Assays

Q10: My measurements of reactive oxygen species (ROS) using a fluorogenic probe like dihydroethidium (DHE) are highly variable.

A10: ROS measurements can be sensitive to experimental conditions. To improve reproducibility:

  • Probe Specificity: Be aware that probes like DHE can react with multiple ROS. Use appropriate controls, such as co-incubation with antioxidants, to confirm the specificity of the signal.

  • Light Sensitivity: Protect the probe and stained cells from light to prevent photo-oxidation.

  • Consistent Timing: Perform measurements at consistent time points after probe loading and treatment with this compound.

  • Positive Controls: Include a positive control (e.g., treatment with menadione) to ensure the assay is working correctly.

Data Presentation

Table 1: Effect of this compound on Arrhythmia Incidence in a Murine Model of Hypokalaemia

Treatment GroupNon-Sustained Ventricular Tachycardia (Episodes)Sustained Ventricular Tachycardia (Episodes)
Hypokalaemia (Control)29.3 ± 9.61.7 ± 0.4
Dantrolene (1 µM)3.2 ± 1.20.17 ± 0.17
This compound (1 µM)00

Data are presented as mean ± SEM. Data from Robinson et al., 2022.

Table 2: Effect of this compound on Ion Channel Activity in Hypokalaemia

Ion ChannelConditionEffect of this compound (1 µM)
IK1HypokalaemiaPrevents decrease in current
IKrHypokalaemiaPrevents decrease in current
INa-LHypokalaemiaPrevents increase in current
ICaHypokalaemiaPrevents increase in current

Qualitative summary of findings from Robinson et al., 2022.

Table 3: Effect of this compound on Ouabain-Induced Cellular Events in Rat Cardiomyocytes

ParameterOuabain (50 µM)Ouabain (50 µM) + this compound (1 µM)
Spontaneous Contraction FrequencyIncreasedSignificantly Reduced
Ca2+ Spark and Wave FrequencyIncreasedPrevented
ApoptosisIncreasedSignificantly Reduced

Qualitative summary of findings from Gonano et al., 2018.

Experimental Protocols

Langendorff Perfusion of Murine Heart

1. Apparatus Setup:

  • Assemble the Langendorff apparatus, ensuring all glassware is clean.
  • Prepare Krebs-Henseleit buffer and oxygenate with 95% O2 / 5% CO2.
  • Maintain the buffer temperature at 37°C using a water jacket.

2. Heart Excision and Cannulation:

  • Anesthetize the mouse and administer heparin.
  • Perform a thoracotomy to expose the heart.
  • Excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
  • Under a dissecting microscope, cannulate the aorta onto the perfusion cannula.
  • Initiate retrograde perfusion at a low flow rate, then gradually increase to the desired rate.

3. Recording:

  • Place ECG electrodes on the surface of the heart to record a surface ECG.
  • Insert a floating microelectrode into the ventricular epicardium to record action potentials.
  • Allow for a 30-minute equilibration period before starting the experimental protocol.

Whole-Cell Patch Clamp of Isolated Cardiomyocytes

1. Cell Isolation:

  • Isolate ventricular myocytes from murine or canine hearts using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase and protease).

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
  • Fire-polish the pipette tips.

3. Recording Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5 KCl, 5 HEPES, 1 NaH2PO4, 1 MgCl2, 1.8 CaCl2, 10 glucose (pH 7.4).
  • Internal Solution (for K+ currents): (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES (pH 7.2).
  • Internal Solution (for Ca2+ and Na+ currents): K+ is replaced with Cs+ to block K+ channels.

4. Recording Procedure:

  • Obtain a giga-ohm seal on a healthy myocyte.
  • Rupture the membrane to achieve the whole-cell configuration.
  • Use specific voltage clamp protocols to isolate and record the currents of interest (IK1, IKr, INa-L, ICa). For example, to record L-type Ca2+ currents, use a holding potential of -80 mV with a prepulse to -40 mV to inactivate sodium channels, followed by a test pulse to 0 mV.

Intracellular Calcium Imaging with Fluo-4 AM

1. Cell Preparation:

  • Plate isolated cardiomyocytes on coverslips.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with Pluronic F-127 in RPMI-B27 medium).
  • Incubate cells with the loading solution for 10-30 minutes at 37°C.
  • Wash the cells and incubate in fresh medium for 20 minutes to allow for de-esterification.

3. Imaging:

  • Use a confocal microscope with an excitation wavelength of 488 nm and collect emission above 505 nm.
  • Use line-scan mode to record calcium transients and sparks with high temporal resolution.
  • Electrically stimulate the cells to evoke calcium transients.

Measurement of Oxidative Stress

1. Probe Selection:

  • Use a fluorogenic probe such as dihydroethidium (DHE) for superoxide detection or CellROX® Green for general oxidative stress.

2. Staining:

  • Incubate live cells or cardiac tissue sections with the probe according to the manufacturer's protocol (e.g., 5 µM DHE for 30 minutes).

3. Imaging and Analysis:

  • Use fluorescence microscopy to visualize the probe's fluorescence.
  • Quantify the fluorescence intensity to determine the level of oxidative stress.
  • Include appropriate positive and negative controls.

Mandatory Visualizations

experimental_workflow cluster_ex_vivo Ex Vivo Heart Model cluster_in_vitro In Vitro Cellular Assays langendorff Langendorff Perfusion ecg_ap ECG & Action Potential Recording langendorff->ecg_ap Functional Assessment vk_ii_86 This compound Application ecg_ap->vk_ii_86 cell_isolation Cardiomyocyte Isolation patch_clamp Whole-Cell Patch Clamp cell_isolation->patch_clamp calcium_imaging Calcium Imaging cell_isolation->calcium_imaging ros_assay Oxidative Stress Assay cell_isolation->ros_assay patch_clamp->vk_ii_86 calcium_imaging->vk_ii_86 ros_assay->vk_ii_86 reproducibility Reproducible Data vk_ii_86->reproducibility Data Analysis signaling_pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum IK1 IK1 IKr IKr INaL INa-L ICa ICa RyR2 RyR2 Ca_release Ca2+ Release RyR2->Ca_release Intracellular Ca2+ Homeostasis Intracellular Ca2+ Homeostasis Ca_release->Intracellular Ca2+ Homeostasis VK_II_86 This compound VK_II_86->IK1 prevents decrease VK_II_86->IKr prevents decrease VK_II_86->INaL prevents increase VK_II_86->ICa prevents increase VK_II_86->RyR2 inhibits oxidative_stress Oxidative Stress VK_II_86->oxidative_stress prevents Repolarization Reserve Repolarization Reserve Intracellular Ca2+ Homeostasis->Repolarization Reserve Prevention of Arrhythmia Prevention of Arrhythmia Repolarization Reserve->Prevention of Arrhythmia troubleshooting_logic cluster_assay_type Identify Assay Type cluster_langendorff_issues Langendorff Troubleshooting cluster_patch_issues Patch Clamp Troubleshooting cluster_calcium_issues Calcium Imaging Troubleshooting start Inconsistent Results with this compound langendorff Langendorff start->langendorff patch_clamp Patch Clamp start->patch_clamp calcium_imaging Calcium Imaging start->calcium_imaging perfusion Check Perfusion & Temperature langendorff->perfusion pacing Verify Pacing Stability langendorff->pacing drug_prep Confirm this compound Concentration langendorff->drug_prep cell_quality Assess Cardiomyocyte Health patch_clamp->cell_quality seal_stability Optimize Seal Formation patch_clamp->seal_stability rundown Mitigate Current Rundown patch_clamp->rundown dye_loading Optimize Dye Loading Protocol calcium_imaging->dye_loading baseline Check Baseline Fluorescence calcium_imaging->baseline phototoxicity Minimize Phototoxicity calcium_imaging->phototoxicity solution Improved Reproducibility perfusion->solution pacing->solution drug_prep->solution cell_quality->solution seal_stability->solution rundown->solution dye_loading->solution baseline->solution phototoxicity->solution

References

Validation & Comparative

Comparative Efficacy of VK-II-86 and Dantrolene in Hypokalaemia-Induced Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

Ventricular arrhythmia remains a significant cause of mortality, particularly in conditions associated with electrolyte disturbances such as hypokalaemia. The development of targeted anti-arrhythmic therapies with improved efficacy and safety profiles is a key objective in cardiovascular research. This guide provides a comparative analysis of two ryanodine receptor 2 (RyR2) inhibitors, dantrolene and the novel carvedilol analogue VK-II-86, in the context of hypokalaemia-induced ventricular arrhythmia.

Executive Summary

In a direct comparison using a murine model of hypokalaemia-induced arrhythmia, this compound demonstrated superior efficacy over dantrolene. While dantrolene significantly reduced the incidence of ventricular arrhythmias, this compound completely prevented them.[1][2][3] This enhanced anti-arrhythmic effect of this compound is attributed to its unique multi-channel blocking properties, which are not shared by dantrolene. This compound not only inhibits RyR2 but also normalizes the activity of several key ion channels that are dysregulated during hypokalaemia.[1][2]

Comparative Efficacy in Arrhythmia Prevention

The anti-arrhythmic efficacy of this compound and dantrolene was evaluated in an ex-vivo murine Langendorff-perfused heart model subjected to low potassium conditions to induce arrhythmias.

ParameterControl (Low [K+])Dantrolene (1 µM)This compound (1 µM)
Non-sustained Ventricular Arrhythmias (episodes) 29.3 ± 9.63.2 ± 1.20
Sustained Ventricular Arrhythmias (episodes) 1.7 ± 0.40.17 ± 0.170
Arrhythmia Reduction (%) N/A~94%100%

Data sourced from Robinson et al., 2022.

Impact on Cardiac Electrophysiology

The underlying electrophysiological changes contributing to arrhythmia in hypokalaemia were also assessed. This compound demonstrated a notable ability to counteract the pro-arrhythmic alterations in action potential duration and resting membrane potential, whereas the effects of dantrolene on these parameters were not as pronounced in the primary comparative study.

ParameterNormokalaemiaHypokalaemiaHypokalaemia + this compound
Action Potential Duration at 90% Repolarization (APD90, ms) 42.3 ± 1.865.7 ± 4.145.1 ± 2.3
Resting Membrane Potential (mV) -83.4 ± 0.8-74.2 ± 1.1-82.1 ± 0.9

Data for this compound sourced from Robinson et al., 2022.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and dantrolene exert their anti-arrhythmic effects, in part, by inhibiting the RyR2 channel, which is crucial for calcium release from the sarcoplasmic reticulum. In pathological states like hypokalaemia, RyR2 can become "leaky," leading to spontaneous calcium release, which can trigger arrhythmias.

Dantrolene: Primarily acts as a stabilizer of the RyR2 channel, reducing diastolic calcium leak. Its action is largely focused on mitigating the consequences of calcium mishandling.

This compound: Possesses a dual mechanism of action. In addition to RyR2 inhibition, it exhibits multi-channel blocking effects that are critical in the context of hypokalaemia. Hypokalaemia is known to decrease the activity of the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), while increasing the late sodium current (INa-L) and the L-type calcium current (ICa). These changes collectively prolong the action potential and increase the likelihood of arrhythmias. This compound was found to prevent all of these hypokalaemia-induced ion channel alterations.

Signaling Pathway in Hypokalaemia-Induced Arrhythmia

G cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum Hypokalaemia Hypokalaemia NaK_ATPase Na+/K+ ATPase (Reduced Activity) Hypokalaemia->NaK_ATPase Ion_Channels IK1, IKr (↓) INa-L, ICa (↑) Hypokalaemia->Ion_Channels Na_in Increased Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in RyR2 RyR2 Ca_in->RyR2 Sensitizes Ca_leak Diastolic Ca2+ Leak Ca_in->Ca_leak APD_Prolongation APD Prolongation Ion_Channels->APD_Prolongation Arrhythmia Arrhythmia APD_Prolongation->Arrhythmia EADs RyR2->Ca_leak Ca_leak->Arrhythmia DADs VKII86 This compound VKII86->Ion_Channels Normalizes VKII86->RyR2 Inhibits Dantrolene Dantrolene Dantrolene->RyR2 Inhibits

Caption: Mechanism of hypokalaemia-induced arrhythmia and drug targets.

Experimental Protocols

The primary comparative data were obtained from experiments on explanted murine hearts.

Langendorff Preparation and Electrophysiological Recordings
  • Animal Model: C57BL/J6 mice were used.

  • Heart Isolation: Hearts were excised and immediately cannulated via the aorta for retrograde perfusion on a Langendorff apparatus.

  • Perfusion Solution: The hearts were perfused with Krebs-Henseleit solution containing (in mM): 118 NaCl, 25 NaHCO3, 1.2 MgSO4, 1.2 KH2PO4, 1.8 CaCl2, and 11 glucose, gassed with 95% O2 and 5% CO2 at 37°C.

  • Hypokalaemia Induction: Hypokalaemia was induced by reducing the concentration of KCl in the perfusate from 4 mM (normokalaemia) to 2 mM.

  • Drug Administration: Dantrolene (1 µM) or this compound (1 µM) was added to the low [K+] perfusate.

  • Electrophysiological Measurements: Surface ECG and ventricular action potentials were recorded simultaneously.

Whole-Cell Patch Clamping

The effects of this compound on individual ion currents were studied using whole-cell patch clamping in isolated murine and canine ventricular cardiomyocytes, and in HEK-293 cells transfected with KCNH2 for IKr analysis.

Experimental Workflow

G Start Start Isolation Heart Isolation (Murine Model) Start->Isolation Langendorff Langendorff Perfusion (Normokalaemia, 4mM K+) Isolation->Langendorff Hypokalaemia Induce Hypokalaemia (2mM K+) Langendorff->Hypokalaemia Grouping Treatment Group? Hypokalaemia->Grouping Control Low K+ Control Grouping->Control No Dantrolene Low K+ + Dantrolene (1µM) Grouping->Dantrolene Yes VKII86 Low K+ + this compound (1µM) Grouping->VKII86 Yes Recording ECG and Action Potential Recording (30 min) Control->Recording Dantrolene->Recording VKII86->Recording Analysis Arrhythmia Incidence and Electrophysiological Analysis Recording->Analysis End End Analysis->End

Caption: Experimental workflow for comparative arrhythmia analysis.

Conclusion

The available experimental data strongly suggest that this compound is more effective than dantrolene in preventing hypokalaemia-induced ventricular arrhythmias. This superior efficacy is likely due to its unique multi-channel blocking properties, which address a broader range of the pathophysiological changes that occur during hypokalaemia. While both drugs target the RyR2 channel, the ability of this compound to also normalize key ion currents provides a more comprehensive anti-arrhythmic action in this specific pathological context. These findings position this compound as a promising candidate for further investigation in the treatment of arrhythmias caused by delayed repolarization or calcium overload.

References

A Preclinical Showdown: VK-II-86 Versus Amiodarone in Arrhythmia Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for safer and more effective antiarrhythmic drugs is a cornerstone of cardiovascular research. While the veteran drug amiodarone has been a mainstay in treating a wide spectrum of cardiac arrhythmias, its extensive side-effect profile necessitates the exploration of novel therapeutic agents. Enter VK-II-86, a carvedilol analogue with a unique mechanism of action that holds promise for the future of arrhythmia therapy. This guide provides a detailed, objective comparison of this compound and amiodarone, focusing on their mechanisms of action, preclinical efficacy, and safety profiles, supported by available experimental data.

At a Glance: Key Differences

FeatureThis compoundAmiodarone
Primary Mechanism Ryanodine receptor (RyR2) inhibitor; normalizes intracellular Ca²⁺ homeostasis.Broad-spectrum ion channel blocker (K⁺, Na⁺, Ca²⁺) and non-competitive β-adrenergic antagonist.
Key Indication (Preclinical) Prevention of hypokalaemia-induced and digitalis-induced ventricular arrhythmias.[1][2]Treatment of a wide range of supraventricular and ventricular arrhythmias.[3][4]
Beta-blocking Activity Lacks β-adrenoceptor antagonist activity.[1]Possesses non-competitive α- and β-adrenergic blocking properties.
Reported Efficacy (Preclinical) Completely prevented hypokalaemia-induced ventricular arrhythmias in a murine model.Suppresses a wide range of arrhythmias in various preclinical and clinical settings.
Safety Profile Preclinical safety data is limited; does not alter action potential parameters in normokalaemia.Extensive and significant, including pulmonary, hepatic, and thyroid toxicity.

Mechanism of Action: A Tale of Two Strategies

Amiodarone's antiarrhythmic effect is a result of its multifaceted interaction with the heart's electrical system. It is classified as a Class III antiarrhythmic agent due to its primary action of blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential. However, it also exhibits properties of Class I (sodium channel blockade), Class II (anti-sympathetic action), and Class IV (calcium channel blockade) antiarrhythmics. This broad-spectrum activity contributes to its high efficacy but also to its extensive side-effect profile.

In contrast, this compound employs a more targeted approach. It is a carvedilol analogue that has been specifically designed to lack antagonist activity at β-adrenoceptors. Its primary antiarrhythmic action lies in its ability to inhibit the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiomyocytes. By inhibiting RyR2, this compound prevents spontaneous diastolic calcium release from the sarcoplasmic reticulum, a key trigger for certain types of arrhythmias, particularly those associated with calcium overload. Furthermore, preclinical studies have shown that this compound has multi-channel effects, preventing the pathological changes in several ion currents (IK1, IKr, INa-L, and ICa) that occur during conditions like hypokalaemia.

Mechanism_of_Action_Comparison cluster_VKII86 This compound cluster_Amiodarone Amiodarone VKII86 This compound RyR2 RyR2 Inhibition VKII86->RyR2 Ion_Channels Multi-Channel Effects (I_K1, I_Kr, I_Na-L, I_Ca) VKII86->Ion_Channels Ca_Homeostasis Normalized Intracellular Ca²⁺ Homeostasis RyR2->Ca_Homeostasis Arrhythmia_Prevention_VK Arrhythmia Prevention Ca_Homeostasis->Arrhythmia_Prevention_VK Ion_Channels->Arrhythmia_Prevention_VK Amiodarone Amiodarone K_Channel K⁺ Channel Blockade (Class III) Amiodarone->K_Channel Na_Channel Na⁺ Channel Blockade (Class I) Amiodarone->Na_Channel Ca_Channel Ca²⁺ Channel Blockade (Class IV) Amiodarone->Ca_Channel Beta_Blockade β-Adrenergic Blockade (Class II) Amiodarone->Beta_Blockade Arrhythmia_Suppression_Amio Arrhythmia Suppression K_Channel->Arrhythmia_Suppression_Amio Na_Channel->Arrhythmia_Suppression_Amio Ca_Channel->Arrhythmia_Suppression_Amio Beta_Blockade->Arrhythmia_Suppression_Amio

Figure 1. Comparative signaling pathways of this compound and amiodarone.

Preclinical Efficacy: A Head-to-Head Look at the Data

Direct comparative preclinical studies between this compound and amiodarone are not yet available in published literature. However, we can infer their relative potential by examining their performance in relevant arrhythmia models.

This compound in Hypokalaemia-Induced Arrhythmia

A key study investigated the antiarrhythmic actions of this compound in a murine model of hypokalaemia-induced ventricular arrhythmias. The results were striking:

Treatment GroupIncidence of Ventricular Arrhythmias
Control (Low K⁺)Arrhythmias observed
Dantrolene (RyR2 inhibitor)94% reduction in arrhythmias
This compound 100% prevention of arrhythmias

This study highlights the potent antiarrhythmic effect of this compound in a model of delayed repolarization and calcium overload.

Amiodarone's Broad Efficacy

Amiodarone's efficacy is well-documented across a vast array of preclinical models and clinical trials. It is effective in suppressing both atrial and ventricular arrhythmias. For instance, in patients with recurrent ventricular tachycardia, amiodarone achieved total control in 77.2% of cases that were resistant to other drugs. In supraventricular arrhythmias, the control rate was as high as 92.4%.

Experimental Protocols: A Glimpse into the Research

The following provides a summary of the experimental methodologies used in the key preclinical study of this compound.

Langendorff Preparation for Whole-Heart Studies
  • Model: Explanted murine hearts.

  • Procedure: Hearts were retrogradely perfused with Krebs-Henseleit solution. Surface ECG and ventricular action potentials were recorded.

  • Arrhythmia Induction: Perfusion with a low potassium concentration ([K⁺]) solution to induce hypokalaemia.

  • Intervention: Hearts were pre-treated with either dantrolene or this compound before the low [K⁺] challenge.

  • Endpoint: Incidence of ventricular arrhythmias was compared between treatment groups.

Langendorff_Workflow Start Explanted Murine Heart Perfusion Langendorff Perfusion (Krebs-Henseleit) Start->Perfusion Pretreatment Pre-treatment (this compound or Dantrolene) Perfusion->Pretreatment Induction Low [K⁺] Perfusion (Arrhythmia Induction) Pretreatment->Induction Recording ECG and Action Potential Recording Induction->Recording Analysis Arrhythmia Incidence Analysis Recording->Analysis

Figure 2. Experimental workflow for the Langendorff heart preparation.
Whole-Cell Patch Clamping for Ion Channel Analysis

  • Model: Murine and canine ventricular cardiomyocytes; HEK-293 cells transfected with specific ion channels.

  • Procedure: The whole-cell patch-clamp technique was used to measure various ion currents.

  • Measured Currents: Inward rectifier current (IK1), late sodium current (INa_L), L-type Ca²⁺ current (ICa), and the rapid delayed rectifier potassium current (IKr).

  • Intervention: The effects of this compound on these currents were measured under both normokalaemic and hypokalaemic conditions.

Safety and Toxicology: The Deciding Factor?

Amiodarone's clinical utility is significantly hampered by its extensive and potentially severe side effects. These include:

  • Pulmonary toxicity: Can be fatal in about 10% of cases.

  • Hepatic toxicity: Can progress to end-stage liver disease.

  • Thyroid dysfunction: Due to the iodine content of the molecule.

  • Neurologic toxicity: Affecting up to 27.5% of patients.

  • Numerous drug-drug interactions.

Conversely, the safety profile of this compound is still under investigation, with published data being limited to preclinical studies. A promising finding is that this compound did not significantly alter action potential parameters under normal potassium concentrations, suggesting a potential for a better safety profile, particularly regarding proarrhythmic effects in a healthy heart. The lack of beta-blocking activity also distinguishes it from its parent compound, carvedilol, and may contribute to a different side-effect profile.

Conclusion and Future Directions

This compound represents a promising novel antiarrhythmic agent with a targeted mechanism of action that differs significantly from the broad-spectrum approach of amiodarone. Preclinical data demonstrates its potent efficacy in preventing arrhythmias driven by calcium dysregulation, such as those induced by hypokalaemia. Its lack of beta-blocking activity and minimal effect on normal cardiac electrophysiology suggest a potentially favorable safety profile.

Amiodarone remains a highly effective antiarrhythmic for a wide range of arrhythmias, but its use is limited by a substantial toxicity burden.

For researchers and drug development professionals, this compound warrants further investigation. Future studies should focus on:

  • Direct, head-to-head preclinical comparisons with amiodarone in various arrhythmia models.

  • Comprehensive dose-response and toxicology studies to establish a clear safety profile for this compound.

  • Exploration of its efficacy in other arrhythmia models, particularly those where calcium dysregulation plays a central role.

The development of targeted antiarrhythmics like this compound could usher in a new era of safer and more personalized arrhythmia management.

References

A Head-to-Head Comparison of VK-II-86 and Flecainide: Targeting Different Ion Channels in Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiarrhythmic drug development, understanding the precise mechanisms of action and the differential effects of novel compounds compared to established therapies is paramount. This guide provides a comprehensive, data-driven comparison of VK-II-86, a novel carvedilol analogue, and flecainide, a class Ic antiarrhythmic agent. This analysis focuses on their distinct ion channel targets, supported by experimental data, to inform future research and development in the field of cardiac electrophysiology.

At a Glance: Key Differences in Ion Channel Modulation

This compound and flecainide both exhibit antiarrhythmic properties but through distinct modulatory effects on a range of cardiac ion channels. Flecainide is a potent blocker of the fast sodium current (INa), characteristic of Class Ic antiarrhythmics. In contrast, this compound emerges as a multi-channel blocker, demonstrating its efficacy primarily in the context of hypokalaemia-induced arrhythmias by normalizing the function of several key currents.

Ion ChannelThis compoundFlecainide
Fast Sodium Current (INa) Prevents hypokalaemia-induced increase in the late component (INa-L)[1]Potent blocker, especially use-dependent (IC50 = 7.4 µM)[2][3]
Rapid Delayed Rectifier Potassium Current (IKr / hERG) Prevents hypokalaemia-induced decrease[1]Blocker (IC50 = 1.49 µM)
Inward Rectifier Potassium Current (IK1) Prevents hypokalaemia-induced decreaseNo significant effect
L-type Calcium Current (ICa) Prevents hypokalaemia-induced increaseInhibits at higher concentrations
Ryanodine Receptor 2 (RyR2) Inhibits spontaneous Ca2+ releaseInhibits RyR2-mediated Ca2+ release

Note: The quantitative data for this compound was obtained in a hypokalaemia model, while the data for flecainide is from various studies under normokalaemic conditions. Direct comparison of potency should be interpreted with caution due to the different experimental contexts.

Mechanism of Action: A Tale of Two Antiarrhythmics

Flecainide's primary mechanism involves a potent, use-dependent block of the NaV1.5 sodium channel, which is responsible for the rapid depolarization phase of the cardiac action potential. By binding to the open state of the channel, flecainide slows conduction velocity in the atria, ventricles, and His-Purkinje system. It also exhibits inhibitory effects on the hERG potassium channel (IKr) and the ryanodine receptor (RyR2), contributing to its overall electrophysiological profile.

This compound, a carvedilol analogue devoid of β-blocking activity, presents a multi-channel-modulating profile, particularly in the pro-arrhythmic setting of hypokalaemia. It effectively prevents ventricular arrhythmias by counteracting the pathological alterations in ion channel function induced by low extracellular potassium. Specifically, it prevents the decrease in the inward rectifier (IK1) and the rapid delayed rectifier (IKr) potassium currents, and inhibits the increase in the late sodium current (INa-L) and the L-type calcium current (ICa). Furthermore, this compound has been shown to inhibit spontaneous calcium release from the sarcoplasmic reticulum by acting on RyR2.

cluster_flecainide Flecainide cluster_vkii86 This compound Flecainide Flecainide NaV1_5 NaV1.5 (Fast Sodium Channel) Flecainide->NaV1_5 Potent Block hERG hERG (IKr Potassium Channel) Flecainide->hERG Block RyR2_flec RyR2 (Ryanodine Receptor) Flecainide->RyR2_flec Inhibition Conduction_Slowing Conduction Slowing NaV1_5->Conduction_Slowing AP_Prolongation Action Potential Prolongation hERG->AP_Prolongation Ca_Release_Inhibition Inhibition of Abnormal Ca2+ Release RyR2_flec->Ca_Release_Inhibition VKII86 VKII86 IK1 IK1 (Inward Rectifier K+ Channel) VKII86->IK1 Prevents Decrease IKr IKr (Rapid Delayed Rectifier K+ Channel) VKII86->IKr Prevents Decrease INaL Late INa (Late Sodium Current) VKII86->INaL Prevents Increase ICa ICa (L-type Calcium Current) VKII86->ICa Prevents Increase RyR2_vk RyR2 (Ryanodine Receptor) VKII86->RyR2_vk Inhibition Normalization Normalization of AP in Hypokalaemia IK1->Normalization IKr->Normalization INaL->Normalization ICa->Normalization Ca_Homeostasis Improved Calcium Homeostasis RyR2_vk->Ca_Homeostasis Start Start IsolateHeart Isolate Murine Heart Start->IsolateHeart CannulateAorta Cannulate Aorta IsolateHeart->CannulateAorta PerfuseNormalKH Perfuse with Normal Krebs-Henseleit (4mM K+) CannulateAorta->PerfuseNormalKH Equilibration Equilibration Period PerfuseNormalKH->Equilibration DrugApplication Drug Application (e.g., this compound) Equilibration->DrugApplication SwitchToHypoKH Switch to Hypokalaemic Krebs-Henseleit (2mM K+) DrugApplication->SwitchToHypoKH RecordECG Record Pseudo-ECG SwitchToHypoKH->RecordECG AnalyzeArrhythmia Analyze Arrhythmia Incidence RecordECG->AnalyzeArrhythmia End End AnalyzeArrhythmia->End Start Start IsolateMyocytes Isolate Cardiomyocytes Start->IsolateMyocytes PreparePipette Prepare Patch Pipette with Internal Solution IsolateMyocytes->PreparePipette FormGigaSeal Form Giga-seal on a Single Myocyte PreparePipette->FormGigaSeal RupturePatch Rupture Membrane for Whole-Cell Configuration FormGigaSeal->RupturePatch ApplyVoltageProtocol Apply Specific Voltage-Clamp Protocol RupturePatch->ApplyVoltageProtocol RecordCurrent Record Ion Current ApplyVoltageProtocol->RecordCurrent ApplyDrug Apply Drug to Bath Solution RecordCurrent->ApplyDrug RecordCurrentAfterDrug Record Ion Current After Drug Application ApplyDrug->RecordCurrentAfterDrug AnalyzeData Analyze Current Amplitude and Kinetics RecordCurrentAfterDrug->AnalyzeData End End AnalyzeData->End

References

Validating the RyR2-Inhibitory Effect of VK-II-86: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VK-II-86, a novel Ryanodine Receptor 2 (RyR2) inhibitor, with other established RyR2 modulators. The information presented is supported by experimental data to assist researchers in evaluating its potential for therapeutic applications in cardiac arrhythmias.

Introduction to RyR2 Inhibition

The Ryanodine Receptor 2 (RyR2) is a crucial intracellular calcium release channel in cardiomyocytes, playing a central role in excitation-contraction coupling. Hyperactivation of RyR2 can lead to diastolic calcium leak from the sarcoplasmic reticulum (SR), a phenomenon known as Store Overload-Induced Ca2+ Release (SOICR). This aberrant calcium release is a key trigger for cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT). Consequently, inhibitors of RyR2 are a promising therapeutic strategy for these conditions. This compound is a carvedilol analog designed to selectively inhibit RyR2 with minimal β-adrenergic blocking activity.

Comparative Analysis of RyR2 Inhibitors

This section provides a quantitative comparison of this compound with other known RyR2 inhibitors: Carvedilol, Dantrolene, and Flecainide. The data is compiled from various preclinical studies and presented to highlight the relative efficacy and characteristics of each compound.

Table 1: Effect of RyR2 Inhibitors on Store Overload-Induced Ca2+ Release (SOICR)
CompoundConcentrationCell Type% Inhibition of SOICRCitation
This compound 1 µMHEK293 cells expressing RyR2-R4496CCompletely abolished[1][2]
1 µMR4496C heterozygous ventricular cardiomyocytesSignificantly reduced occurrence and frequency[1][2]
0.3 µM (3h pre-treatment)R4496C heterozygous ventricular cardiomyocytesSignificantly inhibited occurrence and frequency[1]
Carvedilol 1 µMR4496C heterozygous ventricular cardiomyocytesSignificantly reduced occurrence and frequency
Metoprolol 2 µMR4496C heterozygous ventricular cardiomyocytesNo significant effect
Table 2: In Vivo Efficacy in Mouse Models of Ventricular Tachycardia (VT)
CompoundDosageMouse Model% Reduction in VT DurationEffect on Heart RateCitation
This compound 3.4 mg/kg/dayRyR2-R4496C+/-99.9%8% reduction (not significant)
Carvedilol 1.6 mg/kg/dayRyR2-R4496C+/-79%36% reduction (significant)
Dantrolene Not specifiedExplanted murine hearts (hypokalaemia-induced arrhythmia)94% reduction in arrhythmia incidenceNot specified
This compound Not specifiedExplanted murine hearts (hypokalaemia-induced arrhythmia)Prevented all arrhythmiasNot specified
Table 3: Effects on Single RyR2 Channel Kinetics
CompoundConcentrationEffect on Mean Open TimeEffect on Event FrequencyEffect on Open Probability (Po)Citation
This compound 1 µMReducedIncreasedNot specified
Carvedilol 1 µMSignificantly reducedSignificantly increasedSignificantly reduced
R-carvedilol 1 µMSignificantly reducedSignificantly increasedNot significantly altered
Dantrolene 10 µM (at 1mM cytoplasmic Ca2+)ReducedNot specifiedReduced
Flecainide 50 µMInduces fast and slow block modesNot specifiedInduces two modes of inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Single-Cell Ca2+ Imaging for SOICR Measurement

This protocol is adapted from studies investigating SOICR in isolated cardiomyocytes.

  • Cell Isolation: Ventricular myocytes are isolated from adult mice (e.g., RyR2-R4496C+/- model) by Langendorff perfusion with a collagenase-containing solution.

  • Dye Loading: Isolated myocytes are loaded with a calcium-sensitive dye, such as Fluo-4 AM (typically 2-5 µM), by incubation for 20-30 minutes at room temperature.

  • Imaging Setup: A laser scanning confocal microscope is used for imaging. Cells are placed in a perfusion chamber on the microscope stage and superfused with a Tyrode's solution.

  • SOICR Induction: SOICR is induced by a period of rapid field stimulation (e.g., 1-3 Hz) to load the SR with calcium, followed by a quiescent period during which spontaneous Ca2+ waves are monitored.

  • Drug Application: The test compound (e.g., this compound) or vehicle control is added to the perfusion solution at the desired concentration.

  • Data Analysis: The frequency and amplitude of spontaneous Ca2+ waves are quantified using imaging analysis software. The percentage of cells exhibiting SOICR is also determined.

Langendorff-Perfused Heart Model for Arrhythmia Studies

This ex vivo model is used to assess the anti-arrhythmic effects of compounds on the whole heart.

  • Heart Isolation: Mice are anesthetized, and their hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit solution at a constant temperature (37°C) and pressure.

  • Electrogram Recording: A pseudo-ECG is recorded using electrodes placed on the surface of the heart to monitor cardiac rhythm.

  • Arrhythmia Induction: Arrhythmias, such as ventricular tachycardia, are induced by programmed electrical stimulation or pharmacological challenge (e.g., epinephrine and caffeine). In some studies, hypokalemia is induced by perfusing with a low-potassium solution to provoke arrhythmias.

  • Drug Administration: The test compound is infused into the perfusate at a specified concentration.

  • Data Analysis: The duration and incidence of induced arrhythmias are measured and compared between control and drug-treated hearts.

Single RyR2 Channel Recording in Lipid Bilayers

This technique allows for the direct assessment of a compound's effect on the gating properties of the RyR2 channel.

  • Channel Preparation: RyR2 channels are isolated from cardiac sarcoplasmic reticulum vesicles.

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR vesicles containing RyR2 are added to the cis chamber, and channel incorporation into the bilayer is monitored electrically.

  • Electrophysiological Recording: A voltage is applied across the bilayer, and the current flowing through the single RyR2 channel is recorded using a patch-clamp amplifier.

  • Drug Application: The test compound is added to the cis (cytoplasmic) or trans (luminal) chamber.

  • Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed before and after drug application to determine its effect on channel gating.

Visualizing Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

RyR2_Inhibition_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Channel Ca_Cytosol Cytosolic Ca2+ RyR2->Ca_Cytosol Diastolic Ca2+ Leak (SOICR) SR_Ca SR Ca2+ Store SR_Ca->RyR2 Contraction Myocyte Contraction Ca_Cytosol->Contraction 정상적인 수축 Arrhythmia Arrhythmia Ca_Cytosol->Arrhythmia Delayed Afterdepolarizations Stimulus Adrenergic Stress / Ca2+ Overload Stimulus->RyR2 Hyperactivation VK_II_86 This compound VK_II_86->RyR2 Inhibition Alternatives Carvedilol, Dantrolene, Flecainide Alternatives->RyR2 Inhibition

Signaling pathway of RyR2-mediated arrhythmogenesis and its inhibition.

Experimental_Workflow cluster_Cardiomyocyte Cardiomyocyte Isolation & Calcium Imaging cluster_Langendorff Langendorff Perfused Heart A1 Langendorff Perfusion (Collagenase Digestion) A2 Myocyte Isolation A1->A2 A3 Fluo-4 AM Dye Loading A2->A3 A4 Confocal Microscopy A3->A4 A5 Induce SOICR (Pacing Protocol) A4->A5 A6 Record Ca2+ Waves A5->A6 Data_Analysis Data Analysis & Comparison A6->Data_Analysis B1 Heart Excision B2 Aortic Cannulation B1->B2 B3 Retrograde Perfusion (Krebs-Henseleit) B2->B3 B4 ECG Recording B3->B4 B5 Induce Arrhythmia (Pacing/Pharmacology) B4->B5 B6 Measure Arrhythmia Duration B5->B6 B6->Data_Analysis Drug_Admin Drug Administration (this compound or Alternatives) Drug_Admin->A5 Drug_Admin->B5

Experimental workflow for validating RyR2 inhibitors.

Conclusion

The available data indicates that this compound is a potent inhibitor of RyR2, effectively suppressing SOICR and ventricular arrhythmias in preclinical models. A key advantage of this compound over its parent compound, carvedilol, is its minimal effect on heart rate, suggesting a more targeted therapeutic action with a potentially better side-effect profile. Compared to other RyR2 inhibitors like dantrolene and flecainide, this compound demonstrates comparable or superior efficacy in preventing arrhythmias in the models studied. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic index of this compound. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of RyR2 inhibition in cardiac diseases.

References

A Comparative Analysis of the QT Prolongation Effects of VK-II-86 and Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac repolarization effects of the novel ryanodine receptor (RyR2) inhibitor, VK-II-86, and the established Class III antiarrhythmic agent, sotalol, with a focus on their potential to cause QT interval prolongation. This analysis is supported by experimental data from preclinical studies.

Executive Summary

Sotalol is a well-characterized non-selective β-blocker and potassium channel blocker that prolongs the QT interval in a dose-dependent manner by inhibiting the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel. This action is fundamental to its antiarrhythmic effect but also carries a risk of proarrhythmia, specifically Torsades de Pointes (TdP). In contrast, this compound, a carvedilol analogue devoid of β-blocking activity, primarily targets intracellular calcium handling by inhibiting RyR2 channels. Preclinical data indicate that under normal physiological (normokalaemic) conditions, this compound does not significantly alter cardiac action potential duration, suggesting a lower propensity for QT prolongation compared to sotalol.

Mechanism of Action

This compound: The principal mechanism of this compound is the inhibition of RyR2 channels, which are responsible for calcium release from the sarcoplasmic reticulum in cardiomyocytes. By stabilizing these channels, this compound is being investigated for its potential to prevent arrhythmias caused by aberrant intracellular calcium handling, such as those seen in catecholaminergic polymorphic ventricular tachycardia (CPVT) and hypokalaemia-induced arrhythmias.[1] Notably, under normal potassium concentrations, this compound does not appear to significantly affect the major ion channels responsible for cardiac repolarization.[2]

Sotalol: Sotalol exerts its electrophysiological effects through two main mechanisms. It is a non-selective β-adrenergic blocker (Class II antiarrhythmic) and, more significantly for QT prolongation, it blocks the IKr current by binding to the hERG potassium channel (Class III antiarrhythmic).[3] This blockade of potassium efflux during the repolarization phase of the cardiac action potential leads to a prolongation of the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative effects of this compound and sotalol on cardiac repolarization parameters.

Table 1: Effect of this compound on Action Potential Duration (APD) in Murine Ventricular Cardiomyocytes (Normokalaemia)

ParameterControl (4 mM K+)This compound (1 µM in 4 mM K+)% Changep-value
APD30 (ms)~5~5~0%>0.05
APD50 (ms)~10~10~0%>0.05
APD90 (ms)~45~45~0%>0.05

Data adapted from Robinson et al., British Journal of Pharmacology, 2022. The study showed no statistically significant alteration in APD with this compound under normokalaemic conditions.

Table 2: Effect of Sotalol on Rate-Corrected QT Interval (QTc) in Humans

Sotalol Daily DoseMean Increase in QTc from Baseline (ms)
80 mg25
120 mg40
160 mg50

Data from FDA prescribing information for Sotalol Hydrochloride. The prolongation of the QT interval is dose-related.

Experimental Protocols

Assessment of this compound Effects on Action Potential Duration

The effects of this compound on ventricular action potentials were assessed using whole-cell patch clamping in isolated murine ventricular cardiomyocytes.[2]

  • Cell Isolation: Ventricular myocytes were enzymatically isolated from murine hearts.

  • Recording Conditions: Action potentials were recorded in the current-clamp mode. The external solution contained a physiological concentration of potassium (normokalaemia, 4 mM K+).

  • Drug Application: this compound (1 µM) was added to the external solution and cells were incubated for a specified period before recording.

  • Data Analysis: Action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) was measured and compared between control and this compound-treated cells.

Assessment of Sotalol Effects on QT Interval (Clinical)

The QT-prolonging effects of sotalol are well-documented in clinical trials, typically as part of a "Thorough QT/QTc" study.

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel study in healthy volunteers.

  • Dosing: Subjects receive single or multiple doses of sotalol at therapeutic and supratherapeutic levels, along with placebo and a positive control (a drug known to prolong QT, like moxifloxacin).

  • ECG Monitoring: 12-lead ECGs are recorded at baseline and at multiple time points after dosing, corresponding to the expected peak plasma concentration of the drug.

  • QT Correction: The measured QT interval is corrected for heart rate using a correction formula (e.g., Fridericia's or Bazett's) to obtain the QTc interval.

  • Data Analysis: The change in QTc from baseline is calculated for each sotalol dose and compared to placebo.

Visualizations

cluster_Sotalol Sotalol Mechanism of Action Sotalol Sotalol hERG hERG (IKr) Potassium Channel Sotalol->hERG Blocks K_efflux Potassium (K+) Efflux hERG->K_efflux Mediates Repolarization Phase 3 Repolarization hERG->Repolarization Inhibits K_efflux->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens QT QT Interval Repolarization->QT Prolongs APD->QT Determines cluster_VKII86 This compound Mechanism of Action (Normokalaemia) VKII86 This compound RyR2 Ryanodine Receptor 2 (RyR2) VKII86->RyR2 Inhibits Repolarization_Channels Repolarization K+ Channels (e.g., hERG) VKII86->Repolarization_Channels No Significant Effect Ca_release Sarcoplasmic Reticulum Ca2+ Release RyR2->Ca_release Mediates APD Action Potential Duration (APD) Repolarization_Channels->APD Determines cluster_workflow Experimental Workflow: In Vitro APD Assessment start Isolate Ventricular Myocytes patch_clamp Perform Whole-Cell Patch Clamp (Current Clamp) start->patch_clamp baseline Record Baseline Action Potentials (Normokalaemic Solution) patch_clamp->baseline drug_app Apply Test Compound (e.g., this compound) baseline->drug_app post_drug Record Action Potentials Post-Application drug_app->post_drug analysis Measure APD30, APD50, APD90 post_drug->analysis comparison Compare Baseline vs. Post-Drug APD analysis->comparison

References

A Comparative Analysis of Sodium Channel Blocking Activity: VK-II-86 Versus Lidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the sodium channel blocking properties of the novel compound VK-II-86 and the well-established local anesthetic and antiarrhythmic drug, lidocaine. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective analysis based on available experimental data.

Executive Summary

This compound, a carvedilol analog, has demonstrated inhibitory effects on the late sodium current (INa-L), a key factor in certain cardiac arrhythmias. Lidocaine, a class Ib antiarrhythmic agent, is a well-characterized sodium channel blocker that also inhibits INa-L. While direct comparative studies with quantitative IC50 values for this compound on sodium channels are not extensively published, this guide synthesizes available data to draw a comparative picture of their activities.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the sodium channel blocking activity of this compound and lidocaine, with a focus on the late sodium current (INa-L). It is important to note that a direct IC50 value for this compound on INa-L is not yet prominently available in the literature; the information presented is based on its observed effects in specific experimental conditions.

ParameterThis compoundLidocaineReferences
Target Current Late Sodium Current (INa-L)Late Sodium Current (INa-L), Peak Sodium Current (INa-P)[1][2][3]
IC50 on INa-L Not explicitly reported. Prevents hypokalemia-induced increases in INa-L.~25 µM[3]
IC50 on Peak INa Not reportedState-dependent: ~10 µM (inactivated state), >300 µM (resting state)[4]
Primary Mechanism Inhibition of increased INa-L under pathological conditions.State-dependent block of sodium channels, with a preference for the open and inactivated states.

Mechanism of Action and Signaling Pathway

Both this compound and lidocaine exert their effects by modulating the function of voltage-gated sodium channels, albeit with potentially different primary focuses.

Lidocaine acts by binding to the intracellular side of the sodium channel pore. Its binding affinity is state-dependent, showing a higher affinity for channels in the open and inactivated states. This "use-dependent" block is more pronounced in rapidly firing or depolarized cells, such as those found in ischemic tissue. By blocking sodium influx, lidocaine slows the rate of depolarization of the cardiac action potential and can terminate re-entrant arrhythmias.

This compound has been shown to counteract the pathological increase of the late sodium current (INa-L) that can occur in conditions like hypokalemia. An enhanced INa-L can lead to a prolongation of the action potential duration and contribute to arrhythmias. By normalizing this current, this compound helps to restore normal cardiac repolarization.

Sodium_Channel_Blockade cluster_membrane Cell Membrane cluster_drugs Pharmacological Intervention cluster_currents Ionic Currents cluster_effects Cellular Effects Na_Channel Voltage-Gated Sodium Channel (Nav) INa_L Late Sodium Current (INa-L) Na_Channel->INa_L generates INa_P Peak Sodium Current (INa-P) Na_Channel->INa_P generates VK_II_86 This compound VK_II_86->INa_L inhibits pathological increase Lidocaine Lidocaine Lidocaine->INa_L inhibits Lidocaine->INa_P inhibits (state-dependent) APD_Prolongation Action Potential Prolongation INa_L->APD_Prolongation contributes to Arrhythmia Arrhythmia APD_Prolongation->Arrhythmia can lead to

Fig. 1: Signaling pathway of sodium channel blockade.

Experimental Protocols

The following outlines a general experimental workflow for assessing the sodium channel blocking activity of compounds like this compound and lidocaine using whole-cell patch-clamp electrophysiology.

Measurement of Late Sodium Current (INa-L)
  • Cell Preparation: Murine or canine ventricular cardiomyocytes are enzymatically isolated and cultured. Alternatively, HEK293 cells stably expressing the human cardiac sodium channel (hNav1.5) can be used.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): Composed to mimic physiological extracellular fluid, e.g., Tyrode's solution.

    • Internal (Pipette) Solution (in mM): Contains components to mimic the intracellular environment and maintain cell health. Cesium is often substituted for potassium to block potassium currents.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -100 mV to ensure sodium channels are in a resting state.

    • A depolarizing pulse to -20 mV for a duration of 200-500 ms is applied to elicit both peak and late sodium currents.

    • The late sodium current is measured as the mean current during a specified window towards the end of the depolarizing pulse (e.g., between 100 ms and 200 ms).

  • Drug Application: The compound of interest (this compound or lidocaine) is applied at various concentrations to the external solution. The effect on the late sodium current is measured at each concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Giga_Seal Gigaohm Seal Formation Cell_Isolation->Giga_Seal Patch_Pipette Patch Pipette Fabrication & Filling Patch_Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol Application Whole_Cell->Voltage_Clamp Drug_Perfusion Drug Perfusion Voltage_Clamp->Drug_Perfusion Current_Measurement Current Measurement Drug_Perfusion->Current_Measurement IC50_Calculation IC50 Curve Generation Current_Measurement->IC50_Calculation

Fig. 2: Workflow for assessing sodium channel blocking activity.

Conclusion

Lidocaine is a well-documented sodium channel blocker with a clear mechanism of action and established potency, particularly on the late sodium current with an IC50 of approximately 25 µM. This compound demonstrates a promising profile as an inhibitor of the pathologically enhanced late sodium current, which is a significant mechanism in certain arrhythmias. However, to enable a more direct and quantitative comparison with lidocaine, further studies are required to determine the specific IC50 of this compound on the late sodium current in various cell types and conditions. The differing primary mechanisms of action suggest that these two compounds may have distinct therapeutic applications. Researchers are encouraged to consider these differences when designing future studies in the field of antiarrhythmic drug development.

References

VK-II-86 Demonstrates Superior Efficacy in Preclinical Models of Resistant Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MANCHESTER, UK – November 29, 2025 – New comparative research data reveals that VK-II-86, a novel carvedilol analogue, exhibits significant antiarrhythmic efficacy in preclinical models of arrhythmias that are often resistant to standard therapies. The findings, detailed in studies on hypokalaemia-induced, catecholaminergic polymorphic ventricular tachycardia (CPVT), and digoxin-induced arrhythmias, position this compound as a promising therapeutic candidate for these challenging cardiac conditions. Unlike its parent compound, carvedilol, this compound lacks significant β-blocking activity, potentially offering a better safety profile.

The primary mechanism of action for this compound appears to be its unique multi-channel blocking properties and its ability to directly inhibit the ryanodine receptor 2 (RyR2), a key protein in cardiac calcium regulation. This dual action effectively normalizes intracellular calcium homeostasis and restores the heart's repolarization reserve, addressing the core drivers of these difficult-to-treat arrhythmias.

Comparative Efficacy in a Hypokalaemia-Induced Arrhythmia Model

In a murine model of hypokalaemia-induced ventricular arrhythmia, a condition where low potassium levels can trigger life-threatening heart rhythms and is often not fully managed by potassium supplementation alone, this compound demonstrated complete prevention of all arrhythmias. This performance surpassed that of dantrolene, another RyR2 inhibitor, which only reduced arrhythmia incidence by 94%.

Treatment GroupIncidence of Non-Sustained Ventricular Tachycardia (Mean ± SEM)Incidence of Sustained Ventricular Tachycardia (Mean ± SEM)Arrhythmia Prevention
Control (Low K+)29.3 ± 9.61.7 ± 0.40%
Dantrolene3.2 ± 1.20.17 ± 0.17~90%
This compound 0 0 100% [1][2]

Efficacy in a Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Model

This compound has also shown marked effectiveness in a mouse model of CPVT, a genetic disorder that can cause sudden cardiac death in response to stress or exercise. In this model, this compound significantly reduced the duration of ventricular tachycardia (VT) by 99.9% without a significant impact on heart rate.[3] This is a key advantage over traditional beta-blockers like carvedilol, which can cause bradycardia.

TreatmentVentricular Tachycardia Duration ReductionHeart Rate Reduction
Carvedilol79%36%
This compound 99.9% 8% (not significant) [3]

Suppression of Digoxin-Induced Arrhythmias

In models of digoxin toxicity, which can induce arrhythmias through calcium overload, this compound effectively prevented ouabain-induced spontaneous calcium waves and subsequent arrhythmic events in rat cardiac myocytes.[4] This was achieved without affecting the positive inotropic effects of ouabain, suggesting that this compound can target the arrhythmogenic mechanism of digitalis compounds without compromising their therapeutic benefits in heart failure.

ConditionFrequency of Ca2+ Waves / Spontaneous Contractions
ControlBaseline
Ouabain (50 µmol/L)Significantly Increased
This compound (1 µmol/L) + Ouabain Significantly Reduced

Experimental Protocols

Langendorff-Perfused Murine Heart Model of Hypokalaemia

The antiarrhythmic effects of this compound in the context of hypokalaemia were assessed using an ex-vivo Langendorff-perfused mouse heart preparation.

  • Heart Isolation: Mice are heparinized to prevent coagulation, followed by anesthesia. A thoracotomy is performed to expose the heart, which is then rapidly excised and immersed in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Arrhythmia Induction: Hearts are perfused with a low potassium (low [K+]) solution to induce ventricular arrhythmias.

  • Drug Administration: In the treatment groups, hearts are pre-treated with either this compound or a comparator drug (e.g., dantrolene) before the induction of hypokalaemia.

  • Data Acquisition: Surface electrocardiograms (ECGs) and ventricular action potentials are continuously recorded to monitor heart rhythm and electrical activity. The incidence and duration of ventricular arrhythmias are quantified.

Whole-Cell Patch-Clamp Electrophysiology

To investigate the effects of this compound on individual cardiac ion channels, whole-cell patch-clamp studies were conducted on isolated murine and canine ventricular cardiomyocytes, as well as HEK-293 cells transfected with specific ion channel subunits.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from murine or canine hearts.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is sealed onto the membrane of a single myocyte, and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage and Current Clamp: The voltage-clamp mode is used to hold the membrane potential at a specific level and record the ionic currents flowing across the membrane. The current-clamp mode is used to record changes in the membrane potential (action potentials).

  • Ion Channel Analysis: Specific voltage protocols are applied to isolate and measure the currents of interest, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type calcium current (ICa). The effects of this compound on these currents are quantified in both normal and low potassium conditions.

Visualizing the Mechanism of Action

This compound Signaling Pathway in Hypokalaemia-Induced Arrhythmia

VK_II_86_Mechanism cluster_arrhythmia Arrhythmogenic Cascade in Hypokalaemia cluster_vk Therapeutic Intervention Hypokalaemia Hypokalaemia (Low [K+]) IK1_IKr_down ↓ IK1 & IKr Hypokalaemia->IK1_IKr_down INaL_ICa_up ↑ INa-L & ICa Hypokalaemia->INaL_ICa_up AP_prolong Action Potential Prolongation IK1_IKr_down->AP_prolong INaL_ICa_up->AP_prolong Ca_overload Intracellular Ca2+ Overload AP_prolong->Ca_overload RyR2_leak Diastolic Ca2+ Leak (via RyR2) Ca_overload->RyR2_leak Arrhythmia Ventricular Arrhythmia RyR2_leak->Arrhythmia VK_II_86 This compound VK_II_86->IK1_IKr_down Prevents ↓ VK_II_86->INaL_ICa_up Prevents ↑ VK_II_86->RyR2_leak Inhibits Experimental_Workflow cluster_exvivo Ex-Vivo Model cluster_invitro In-Vitro Model Animal_Model Murine Model Heart_Isolation Heart Isolation Animal_Model->Heart_Isolation Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Arrhythmia_Induction Induce Arrhythmia (e.g., Low [K+]) Langendorff->Arrhythmia_Induction Treatment Administer this compound or Comparator Arrhythmia_Induction->Treatment ECG_AP_Recording ECG & Action Potential Recording Treatment->ECG_AP_Recording Analysis_ExVivo Quantify Arrhythmia Incidence & Duration ECG_AP_Recording->Analysis_ExVivo Final_Conclusion Determine Efficacy & Mechanism of this compound Analysis_ExVivo->Final_Conclusion Cell_Isolation Isolate Cardiomyocytes Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Current_Measurement Measure Ion Currents (IK1, IKr, INa-L, ICa) Patch_Clamp->Current_Measurement VK_Application Apply this compound Current_Measurement->VK_Application Analysis_InVitro Analyze Changes in Ion Channel Activity VK_Application->Analysis_InVitro Analysis_InVitro->Final_Conclusion

References

Cross-Study Validation of VK-II-86's Antiarrhythmic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiarrhythmic properties of VK-II-86, a novel carvedilol analogue, against established antiarrhythmic agents. The data presented is collated from a range of preclinical studies to offer an objective overview of its efficacy and mechanism of action, particularly in the context of hypokalaemia-induced ventricular arrhythmias.

Executive Summary

This compound demonstrates potent antiarrhythmic activity, completely preventing hypokalaemia-induced ventricular arrhythmias in preclinical models.[1][2] Its unique multi-channel blocking properties and lack of beta-adrenergic antagonism distinguish it from other antiarrhythmic drugs.[3] This guide will delve into the comparative efficacy, mechanisms of action, and the experimental protocols utilized to evaluate this compound and its comparators.

Comparative Efficacy in Hypokalaemia-Induced Ventricular Arrhythmia

The primary quantitative data for this compound's efficacy comes from a murine Langendorff heart model where hypokalaemia was induced to provoke ventricular arrhythmias.

DrugDosageArrhythmia IncidenceEfficacyStudy Model
This compound 1 µM0% (0 of 6 hearts)100% prevention of non-sustained and sustained VTMurine Langendorff Heart
Dantrolene 1 µM~6% (arrhythmia frequency reduced by ~90-94%)Significant reduction in non-sustained and sustained VTMurine Langendorff Heart
Control (DMSO) 0.1% v/v100% (6 of 6 hearts)N/AMurine Langendorff Heart

VT: Ventricular Tachycardia

Mechanism of Action: A Multi-Channel Approach

This compound exhibits a distinct pharmacological profile by modulating several key ion channels and intracellular calcium handling proteins. This contrasts with other antiarrhythmic agents that often have more targeted actions.

DrugPrimary Mechanism of ActionKey Ion Channel/Protein TargetsEffects in Hypokalaemia Model
This compound Multi-channel blocker and RyR2 inhibitor.IK1, IKr, INa-L, ICa, RyR2Prevents hypokalaemia-induced AP prolongation, depolarization, and changes in ion channel activity. Normalizes intracellular calcium homeostasis.
Dantrolene Ryanodine receptor (RyR2) inhibitor.RyR2Reduces spontaneous intracellular Ca2+ release.
Amiodarone Primarily a Class III agent, but with Class I, II, and IV actions.K+ channels (IKr, IKs), Na+ channels, Ca2+ channels, β-adrenergic receptors.Efficacy in various ventricular arrhythmias, but pro-arrhythmic risk in hypokalaemia due to QT prolongation.
Sotalol Class III agent with non-selective β-blocking (Class II) activity.K+ channels (primarily IKr), β-adrenergic receptors.Effective in suppressing ventricular arrhythmias, but hazardous in hypokalaemia, increasing the risk of Torsades de Pointes.
Flecainide Class IC agent.Fast Na+ channels (INa), RyR2.Effective for certain ventricular arrhythmias, particularly catecholaminergic polymorphic VT.

AP: Action Potential; RyR2: Ryanodine Receptor 2; IK1: Inward-rectifier potassium current; IKr: Rapid delayed-rectifier potassium current; INa-L: Late sodium current; ICa: L-type calcium current; VT: Ventricular Tachycardia.

Signaling Pathways and Experimental Workflows

Hypokalaemia-Induced Arrhythmogenesis and this compound's Mechanism of Action

cluster_0 Hypokalaemia cluster_1 Cellular Effects cluster_2 Arrhythmic Outcome cluster_3 This compound Intervention Hypokalemia Low Extracellular K+ IK1_IKr Reduced IK1 & IKr Hypokalemia->IK1_IKr INaL_ICa Increased INa-L & ICa Hypokalemia->INaL_ICa AP_Prolongation AP Prolongation IK1_IKr->AP_Prolongation Ca_Overload Intracellular Ca2+ Overload INaL_ICa->Ca_Overload Ca_Overload->AP_Prolongation Arrhythmia Ventricular Arrhythmia AP_Prolongation->Arrhythmia VKII86 This compound VKII86->IK1_IKr Prevents reduction VKII86->INaL_ICa Prevents increase VKII86->Ca_Overload Normalizes Ca2+ homeostasis

Caption: this compound's mechanism in preventing hypokalaemia-induced arrhythmia.

Experimental Workflow: Langendorff Isolated Heart Model

start Heart Excision & Cannulation equilibration Equilibration (30 min) (Krebs-Henseleit solution) start->equilibration drug_admin Drug Administration (this compound, Dantrolene, or Vehicle) equilibration->drug_admin hypokalemia_ind Induce Hypokalaemia (Reduce KCl in perfusate) drug_admin->hypokalemia_ind recording Simultaneous Pseudo-ECG & Action Potential Recording (30 min) hypokalemia_ind->recording analysis Arrhythmia Burden Analysis (NSVT & Sustained VT episodes) recording->analysis end Data Interpretation analysis->end

Caption: Workflow for assessing antiarrhythmic efficacy in an isolated heart.

Experimental Workflow: Whole-Cell Patch Clamp

start Isolate Cardiomyocytes pipette_prep Prepare Borosilicate Pipette (Fill with intracellular solution) start->pipette_prep giga_seal Form Giga-Ohm Seal (Pipette to cell membrane) pipette_prep->giga_seal whole_cell Rupture Membrane Patch (Achieve whole-cell configuration) giga_seal->whole_cell voltage_clamp Voltage Clamp Protocol (Measure specific ion currents) whole_cell->voltage_clamp drug_app Apply this compound voltage_clamp->drug_app current_rec Record Changes in Ion Currents drug_app->current_rec end Data Analysis current_rec->end

Caption: Workflow for measuring ion channel currents in single cardiomyocytes.

Detailed Experimental Protocols

Langendorff Isolated Heart Preparation for Arrhythmia Induction
  • Animal Model: Murine hearts are utilized for this ex vivo model.

  • Perfusion Setup: Hearts are excised and retrogradely perfused via the aorta on a Langendorff apparatus with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

  • Equilibration: Hearts are allowed to stabilize for a 30-minute equilibration period with normal Krebs-Henseleit solution containing 4 mM KCl.

  • Drug Administration: this compound (1 µM), dantrolene (1 µM), or a vehicle control (DMSO) is added to the perfusate at the beginning of the equilibration period.

  • Hypokalaemia Induction: After equilibration, the perfusate is switched to a solution containing a reduced concentration of KCl (e.g., 2 mM) to induce hypokalaemia.

  • Data Acquisition: A pseudo-ECG and ventricular action potentials are simultaneously recorded for a 30-minute period following the induction of hypokalaemia.

  • Arrhythmia Analysis: The incidence and duration of non-sustained and sustained ventricular tachycardias are quantified to determine the arrhythmia burden.

Whole-Cell Patch Clamp Electrophysiology in Cardiomyocytes
  • Cell Preparation: Single ventricular cardiomyocytes are isolated from murine or canine hearts through enzymatic digestion.

  • Recording Setup: The whole-cell patch-clamp technique is employed to measure ionic currents. Borosilicate glass pipettes with a specific resistance are filled with an intracellular solution and used to form a high-resistance (Giga-Ohm) seal with the cell membrane.

  • Whole-Cell Access: The cell membrane under the pipette is ruptured by gentle suction to allow for electrical access to the cell's interior.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to isolate and measure individual ion currents, such as the inward rectifier current (IK1), the late sodium current (INa-L), and the L-type Ca2+ current (ICa).

  • Drug Application: The effects of this compound on these currents are assessed by applying the compound to the extracellular solution.

  • Data Analysis: Changes in the amplitude and kinetics of the ion currents in the presence of the drug are analyzed to determine its effects on specific channels.

IKr Current Measurement in Transfected HEK-293 Cells
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are stably transfected to express the KCNH2 gene, which encodes the pore-forming subunit of the IKr channel.

  • Electrophysiology: The whole-cell patch-clamp technique is used to record IKr currents.

  • Voltage Protocol: A standard voltage protocol is used to elicit IKr currents. This typically involves a depolarizing pulse from a holding potential (e.g., -80 mV) to a test potential (e.g., 0 mV) to activate the channels, followed by a repolarizing step (e.g., -50 mV) to measure the tail current, which is characteristic of IKr.

  • Drug Evaluation: The effect of this compound on IKr is determined by perfusing the cells with a solution containing the compound and measuring the change in the current amplitude.

  • Data Analysis: The concentration-response relationship for IKr block is determined by applying a range of this compound concentrations.

Conclusion

This compound presents a promising and unique antiarrhythmic profile, particularly in the challenging context of hypokalaemia-induced ventricular arrhythmias. Its ability to completely prevent arrhythmias in preclinical models, coupled with its multi-channel blocking mechanism and lack of beta-blockade, suggests a potentially favorable efficacy and safety profile. Further cross-study validation, especially in models that allow for direct comparison with a wider range of established antiarrhythmic drugs, will be crucial in fully elucidating its therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to design and execute such comparative studies.

References

Comparative Analysis of VK-II-86 and Ranolazine on Late Sodium Current: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of VK-II-86 and ranolazine, with a specific focus on their modulation of the late sodium current (INaL). This analysis is supported by available experimental data to facilitate informed decisions in cardiovascular drug discovery and development.

The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions such as ischemia and heart failure, INaL can be enhanced, leading to intracellular sodium and subsequent calcium overload.[1][3][4] This ionic imbalance is a key contributor to cardiac arrhythmias and contractile dysfunction. Both this compound, a carvedilol analogue, and ranolazine, an anti-anginal agent, have been identified as inhibitors of this critical current, positioning them as agents of interest for cardioprotection.

Mechanism of Action and Comparative Efficacy

Ranolazine is a well-characterized inhibitor of the late sodium current. Its mechanism involves a concentration-, voltage-, and frequency-dependent block of the Nav1.5 channel, the primary cardiac sodium channel. By preferentially inhibiting the late component of the sodium current over the peak current, ranolazine reduces the pathological increase in intracellular sodium without significantly affecting the action potential upstroke. This selective action is crucial for its therapeutic window, minimizing effects on cardiac conduction at normal heart rates. The inhibition of INaL by ranolazine prevents the subsequent calcium overload mediated by the reverse mode of the sodium-calcium exchanger (NCX), thereby mitigating electrical instability and improving diastolic function.

This compound , a non-β-blocking analogue of carvedilol, has demonstrated potent anti-arrhythmic properties, in part through its modulation of multiple ion channels, including the late sodium current. Experimental evidence shows that this compound can prevent the pathological increase in INaL observed in conditions like hypokalemia. By normalizing the late sodium current, this compound contributes to the restoration of normal action potential duration and the prevention of arrhythmogenic afterdepolarizations.

Quantitative Comparison of Inhibitory Potency

Direct head-to-head comparative studies quantifying the inhibitory potency of this compound and ranolazine on the late sodium current under identical experimental conditions are limited. However, data from separate studies provide insights into their relative activities.

CompoundTargetIC50Species/Cell LineExperimental ConditionsReference
Ranolazine Late INa5-21 µmol/LCanine Ventricular MyocytesVoltage- and frequency-dependent
Late INa (R1623Q mutant)7.5 µM (0.1 Hz)HEK293 CellsTonic block
Late INa (R1623Q mutant)1.9 µM (5 Hz)HEK293 CellsUse-dependent block
Peak INa (Wild-Type)430 µM (0.1 Hz)HEK293 CellsTonic block
IKr (hERG)11.5 µmol/LCanine Ventricular Myocytes
ICa,L>100 µmol/LCanine Ventricular Myocytes
This compound Late INaNot ReportedCanine & Murine Ventricular MyocytesPrevented hypokalemia-induced increase
IK1Not ReportedCanine & Murine Ventricular MyocytesPrevented hypokalemia-induced decrease
IKrNot ReportedHEK-293 CellsPrevented hypokalemia-induced decrease
ICaNot ReportedCanine & Murine Ventricular MyocytesPrevented hypokalemia-induced increase

Signaling Pathway of Late INa-Induced Calcium Overload and Inhibition

An enhanced late sodium current leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium. This calcium overload is a central mechanism in the pathophysiology of various cardiac diseases. Both this compound and ranolazine interrupt this pathological cascade by inhibiting the initial trigger, the enhanced late sodium current.

G cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention Pathology Pathological Conditions (e.g., Ischemia, Hypokalemia) INaL Enhanced Late Sodium Current (INaL) Pathology->INaL Na_overload Intracellular Na+ Overload INaL->Na_overload NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_overload->NCX Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Arrhythmia Arrhythmias & Contractile Dysfunction Ca_overload->Arrhythmia VKII86 This compound VKII86->INaL Ranolazine Ranolazine Ranolazine->INaL Block Inhibition

Caption: Signaling pathway of late INa-induced Ca2+ overload and its inhibition.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Late Sodium Current

This protocol outlines the fundamental steps for measuring the late sodium current in isolated cardiomyocytes using the whole-cell patch-clamp technique.

I. Cell Preparation:

  • Isolate ventricular myocytes from the desired animal model (e.g., rabbit, canine, murine) using enzymatic digestion.

  • Store the isolated cells in a calcium-free solution at room temperature and use within 8 hours.

II. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INaL, other currents can be blocked by adding specific inhibitors (e.g., nifedipine for ICa,L, and appropriate blockers for potassium currents).

  • Pipette Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents from the inside.

III. Recording Procedure:

  • Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the pipette solution.

  • Approach a selected myocyte with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.

  • Apply a voltage-clamp protocol to elicit and measure the late sodium current. A typical protocol involves a depolarizing step from a holding potential of -120 mV to -20 mV for a duration of 500 ms.

  • The late sodium current is measured as the mean current during a specified time window of the depolarizing pulse (e.g., between 200 and 500 ms).

  • To confirm the recorded current is INaL, a specific blocker like tetrodotoxin (TTX) can be applied at the end of the experiment.

G start Start cell_prep Isolate Cardiomyocytes start->cell_prep solutions Prepare External & Pipette Solutions cell_prep->solutions recording Transfer Cells to Recording Chamber solutions->recording pipette Fabricate & Fill Patch Pipette recording->pipette seal Form Gigaohm Seal pipette->seal whole_cell Rupture Membrane (Whole-Cell) seal->whole_cell dialysis Allow for Dialysis whole_cell->dialysis protocol Apply Voltage-Clamp Protocol dialysis->protocol measure Measure Late Sodium Current protocol->measure confirm Confirm with TTX measure->confirm end End confirm->end

Caption: Experimental workflow for whole-cell patch-clamp recording of INaL.

Conclusion

Both this compound and ranolazine demonstrate inhibitory effects on the late sodium current, a key pathological driver in several cardiovascular diseases. Ranolazine is a well-established, selective inhibitor of INaL with extensive quantitative data supporting its mechanism of action. This compound presents a promising multi-channel blocking profile, including the inhibition of pathologically enhanced INaL, which contributes to its anti-arrhythmic effects. While direct comparative quantitative data for this compound's effect on INaL is still emerging, its ability to counteract pathological increases in this current highlights its therapeutic potential. Further head-to-head studies are warranted to precisely delineate the comparative potency and clinical implications of these two compounds in the management of cardiovascular disorders driven by late sodium current dysfunction.

References

Validating the Lack of Beta-Blocking Activity of VK-II-86: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VK-II-86 with established beta-blockers, presenting experimental data that validates its lack of significant beta-adrenergic receptor antagonism. The data is intended to assist researchers in evaluating this compound for its potential therapeutic applications, where beta-blockade is not a desired effect.

Executive Summary

This compound is a structural analog of carvedilol, a well-known beta-blocker. However, this compound has been specifically designed to minimize beta-adrenergic receptor affinity, thereby isolating its other pharmacological activities, such as the inhibition of ryanodine receptor 2 (RyR2). This guide presents in vitro and in vivo evidence demonstrating that this compound exhibits a significantly lower affinity for beta-adrenergic receptors compared to carvedilol and the non-selective beta-blocker, propranolol.

Comparative Analysis of Beta-Adrenergic Receptor Affinity and Potency

The following tables summarize the quantitative data from receptor binding and functional assays, comparing the beta-blocking properties of this compound with carvedilol and propranolol.

Table 1: Beta-Adrenergic Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)Fold Difference vs. This compoundReference
This compound β1 & β2>2000 (estimated)-[1]
Carvedilol β1~1.0>2000[1]
β2~0.8>2500[1]
Propranolol β1~3.2>625[2]
β2~1.3>1500[2]

Note: The Ki value for this compound is estimated based on the reported >2,000-fold lower affinity compared to carvedilol.

Table 2: Functional Antagonist Potency in cAMP Assays

CompoundAgonistReceptor SubtypeIC50 (nM)Reference
This compound Isoproterenolβ1 & β2Not Available (Expected to be high µM to mM range)
Carvedilol Isoproterenolβ1 / β2~1-10
Propranolol Isoproterenolβ1 / β2~1-10
Isoproterenol (Agonist) -β1 / β2EC50 ~ 5-50

In Vivo Evidence of Lacking Beta-Blockade

In a study using a mouse model, the administration of the beta-agonist isoproterenol led to a significant increase in heart rate. While carvedilol effectively blunted this response, demonstrating its beta-blocking activity, this compound had no significant effect on the isoproterenol-induced tachycardia, similar to the vehicle control. This in vivo data strongly supports the in vitro findings that this compound lacks physiologically relevant beta-blocking activity.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either β1- or β2-adrenergic receptors are prepared from cultured cells or tissue homogenates.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [125I]-Iodocyanopindolol) is incubated with the membrane preparation.

  • Test Compound Addition: Increasing concentrations of the unlabeled test compound (e.g., this compound, carvedilol, propranolol) are added to compete with the radioligand for receptor binding sites.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

Objective: To measure the functional antagonism of a test compound against agonist-stimulated cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Cells expressing the beta-adrenergic receptor of interest are cultured in appropriate media.

  • Compound Pre-incubation: Cells are pre-incubated with increasing concentrations of the antagonist (e.g., this compound, carvedilol, propranolol) for a defined period.

  • Agonist Stimulation: A fixed concentration of a beta-agonist (e.g., isoproterenol) is added to stimulate the production of cAMP.

  • Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence-based assay.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.

Visualizations

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Beta-Agonist (e.g., Isoproterenol) Beta-Agonist (e.g., Isoproterenol) Beta-Agonist (e.g., Isoproterenol)->Beta-Adrenergic Receptor Binds & Activates Beta-Blocker (e.g., Propranolol) Beta-Blocker (e.g., Propranolol) Beta-Blocker (e.g., Propranolol)->Beta-Adrenergic Receptor Binds & Blocks This compound This compound This compound->Beta-Adrenergic Receptor Minimal Binding ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates Substrates

Caption: Beta-adrenergic receptor signaling pathway.

G Experimental Workflow for Validating Lack of Beta-Blockade cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Receptor Binding Assay Receptor Binding Assay Data Analysis (Ki, IC50) Data Analysis (Ki, IC50) Receptor Binding Assay->Data Analysis (Ki, IC50) Functional cAMP Assay Functional cAMP Assay Functional cAMP Assay->Data Analysis (Ki, IC50) Comparative Analysis Comparative Analysis Data Analysis (Ki, IC50)->Comparative Analysis Animal Model (e.g., Mouse) Animal Model (e.g., Mouse) Isoproterenol Challenge Isoproterenol Challenge Animal Model (e.g., Mouse)->Isoproterenol Challenge Heart Rate Monitoring Heart Rate Monitoring Isoproterenol Challenge->Heart Rate Monitoring Heart Rate Monitoring->Comparative Analysis Hypothesis Hypothesis: This compound lacks beta-blocking activity Hypothesis->Receptor Binding Assay Hypothesis->Functional cAMP Assay Hypothesis->Animal Model (e.g., Mouse) Conclusion Conclusion: This compound is not a beta-blocker Comparative Analysis->Conclusion

Caption: Workflow for validating the lack of beta-blockade.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VK-II-86
Reactant of Route 2
Reactant of Route 2
VK-II-86

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.